molecular formula C6H4Cl2N2O2 B1218486 2,4-Dichloro-6-nitroaniline CAS No. 2683-43-4

2,4-Dichloro-6-nitroaniline

Cat. No.: B1218486
CAS No.: 2683-43-4
M. Wt: 207.01 g/mol
InChI Key: IZEZAMILKKYOPW-UHFFFAOYSA-N
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Description

2,4-Dichloro-6-nitroaniline, also known as this compound, is a useful research compound. Its molecular formula is C6H4Cl2N2O2 and its molecular weight is 207.01 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 28582. The United Nations designated GHS hazard class pictogram is Acute Toxic;Health Hazard;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,4-dichloro-6-nitroaniline
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InChI

InChI=1S/C6H4Cl2N2O2/c7-3-1-4(8)6(9)5(2-3)10(11)12/h1-2H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZEZAMILKKYOPW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1[N+](=O)[O-])N)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4Cl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID4041361
Record name 2,4-Dichloro-6-nitroaniline
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Molecular Weight

207.01 g/mol
Source PubChem
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CAS No.

2683-43-4
Record name 2,4-Dichloro-6-nitroaniline
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Record name 2,4-Dichloro-6-nitrophenylamine
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Record name 2683-43-4
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Record name 2,4-Dichloro-6-nitroaniline
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Record name 2,4-dichloro-6-nitroaniline
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Record name 2,4-DICHLORO-6-NITROANILINE
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Foundational & Exploratory

Whitepaper: Synthesis of 2,4-Dichloro-6-nitroaniline from 2,4-dichloroaniline

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive overview of the synthesis of 2,4-Dichloro-6-nitroaniline, a key chemical intermediate, from its precursor, 2,4-dichloroaniline. The core of this process involves an electrophilic aromatic substitution, specifically the nitration of the substituted aniline ring. This document outlines the prevalent synthetic methodology, presents key quantitative data in a structured format, and offers a detailed experimental protocol. Furthermore, it includes a visual representation of the reaction pathway to facilitate a clear understanding of the chemical transformation. The information is curated for professionals in chemical research and drug development, emphasizing practical application and data-driven insights.

Introduction

This compound (CAS No: 2683-43-4) is an important aromatic organic compound utilized as an intermediate in the synthesis of various more complex molecules, including pharmaceuticals and dyes.[1] Its structure, featuring a nitro group ortho to the amino group and two chlorine atoms on the benzene ring, makes it a versatile building block. The most common and direct method for its preparation is the nitration of 2,4-dichloroaniline.[1] This process relies on the introduction of a nitro (-NO₂) group onto the aromatic ring using a nitrating agent, typically a mixture of concentrated nitric acid and sulfuric acid.[1] The sulfuric acid acts as a catalyst and dehydrating agent, facilitating the formation of the highly electrophilic nitronium ion (NO₂⁺), which is the active species in the reaction.[1] Controlling the reaction conditions, particularly temperature, is crucial for achieving high yields and selectivity due to the exothermic nature of the reaction.[1]

Reaction Pathway and Mechanism

The synthesis proceeds via an electrophilic aromatic substitution mechanism. The amino group (-NH₂) is a strong activating group and an ortho-, para-director. However, in the strongly acidic conditions of the nitrating mixture, the amino group is protonated to form an anilinium ion (-NH₃⁺), which is a deactivating, meta-directing group. This can complicate the reaction, potentially leading to a mixture of isomers.[2] Despite this, the direct nitration of 2,4-dichloroaniline can be controlled to selectively yield the this compound product. The electron-donating nature of the amino substituent makes the ortho position the most electron-rich site for the electrophilic attack by the nitronium ion.[1]

The overall transformation is depicted below:

Synthesis_Pathway cluster_reactant Starting Material cluster_product Final Product reactant 2,4-dichloroaniline reagents HNO₃ / H₂SO₄ 0-10 °C reactant->reagents product This compound reagents->product Nitration

Caption: Reaction scheme for the nitration of 2,4-dichloroaniline.

Quantitative Data Summary

The physical and chemical properties of the starting material and the final product are summarized below. Optimized reaction conditions can result in yields ranging from 80-90%.[1]

Property2,4-dichloroaniline (Starting Material)This compound (Product)Reference
CAS Number 615-67-82683-43-4[3]
Molecular Formula C₆H₅Cl₂NC₆H₄Cl₂N₂O₂[1]
Molecular Weight 162.02 g/mol 207.01 g/mol [1][3]
Appearance Crystalline solidYellow solid[1]
Melting Point 61-63 °C187-192 °C[1]
Purity (Typical) ≥98%98-99.5% (after purification)[1][4]
Typical Yield N/A80-90%[1]

Detailed Experimental Protocol

This protocol describes the direct nitration of 2,4-dichloroaniline. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn.

Reagents and Materials:

  • 2,4-dichloroaniline

  • Concentrated Sulfuric Acid (H₂SO₄, 98%)

  • Concentrated Nitric Acid (HNO₃, 70%)

  • Crushed Ice

  • Deionized Water

  • Ethanol (for recrystallization)

  • Round-bottom flask (250 mL)

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Ice bath

  • Beaker (500 mL)

  • Büchner funnel and vacuum flask

  • Filter paper

Procedure:

  • Preparation of the Nitrating Mixture: In a separate flask, carefully and slowly add 15 mL of concentrated nitric acid to 25 mL of concentrated sulfuric acid, while cooling the mixture in an ice bath. Keep this nitrating mixture cooled until use.

  • Dissolution of Starting Material: In a 250 mL round-bottom flask equipped with a magnetic stirrer, add 10.0 g of 2,4-dichloroaniline. Place the flask in an ice bath and slowly add 30 mL of concentrated sulfuric acid while stirring. Continue stirring until all the solid has dissolved, ensuring the temperature is maintained below 20 °C.[2]

  • Nitration Reaction: Cool the solution of 2,4-dichloroaniline in sulfuric acid to 0-5 °C using the ice bath. Begin the dropwise addition of the prepared cold nitrating mixture from the dropping funnel over a period of 30-45 minutes.[2] Crucially, the internal temperature of the reaction mixture must be maintained between 0-10 °C throughout the addition to control the exothermic reaction and prevent the formation of side products.[1][2]

  • Reaction Completion: After the addition is complete, continue to stir the reaction mixture in the ice bath for an additional 2-3 hours to ensure the reaction goes to completion.[2]

  • Product Precipitation: Carefully and slowly pour the reaction mixture onto approximately 200 g of crushed ice in a 500 mL beaker with vigorous stirring.[2] A yellow precipitate of this compound will form.

  • Isolation and Washing: Collect the crude product by vacuum filtration using a Büchner funnel.[2] Wash the precipitate thoroughly with large volumes of cold water until the washings are neutral to litmus paper. This removes any residual acid.[2]

  • Purification: The crude product can be purified by recrystallization.[2] A suitable solvent system is an ethanol/water mixture.[2] Dissolve the crude solid in a minimum amount of hot ethanol and add hot water dropwise until turbidity persists. Allow the solution to cool slowly to room temperature and then in an ice bath to maximize crystal formation. Collect the purified yellow crystals by vacuum filtration and air dry. For very high purity requirements, preparative-scale reverse-phase HPLC can be employed.[1]

  • Characterization: Confirm the identity and purity of the final product using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry.[1]

Experimental Workflow Visualization

The following diagram illustrates the key stages of the synthesis and purification process.

Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_final Final Product A Dissolve 2,4-dichloroaniline in conc. H₂SO₄ C Add Nitrating Mix to Aniline Solution (0-10 °C) A->C B Prepare Nitrating Mix (HNO₃ + H₂SO₄) B->C D Stir for 2-3 hours C->D E Pour onto Crushed Ice D->E F Vacuum Filtration E->F G Wash with Cold Water F->G H Recrystallize from Ethanol/Water G->H I Pure this compound H->I

Caption: Step-by-step workflow for the synthesis of this compound.

Safety Considerations

  • This compound: This compound is classified as highly toxic and can be fatal if swallowed or in contact with skin.[1] Handle with extreme care.

  • Concentrated Acids: Concentrated sulfuric and nitric acids are highly corrosive and strong oxidizing agents. They can cause severe burns upon contact. Always handle them in a fume hood and add acid to water, not the other way around. The reaction is highly exothermic.

  • Toxicity: The product is noted to be highly toxic to aquatic life.[1] Dispose of all chemical waste in accordance with institutional and local environmental regulations.

References

An In-depth Technical Guide to the Chemical Properties of 2,4-Dichloro-6-nitroaniline

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of the chemical and physical properties, synthesis, purification, and analysis of 2,4-Dichloro-6-nitroaniline (CAS No. 2683-43-4). The information is intended for researchers, scientists, and professionals in the field of drug development and chemical research.

Physicochemical Properties

This compound is a yellow solid organic compound.[1] Its core structure consists of an aniline ring substituted with two chlorine atoms and a nitro group.[1] A summary of its key physicochemical properties is presented below.

PropertyValueSource(s)
Molecular Formula C₆H₄Cl₂N₂O₂[1][2][3]
Molecular Weight 207.01 g/mol [1][2]
Melting Point 101-103 °C[4][5][6]
Boiling Point 307.5 °C at 760 mmHg[7]
Flash Point 139.8 °C[4][7]
Density 1.6257 g/cm³ (estimate)[4][8]
Appearance Yellow Solid[1][6]
Solubility Slightly soluble in Chloroform and DMSO.[8]
pKa -3.00 (estimate)[8]
LogP 3.16[9]

Spectroscopic Data

Characterization of this compound is typically achieved through various spectroscopic techniques to confirm its structure and purity.[1]

TechniqueDataSource(s)
¹³C NMR Solvent: Chloroform-d. Peaks observed at: 149.27, 147.49, 129.94, 120.66, 113.15, 109.03 ppm.[10][11]
Infrared (IR) Spectroscopy Gas Phase Spectrum data available.[2]
Mass Spectrometry (MS) Electron Ionization Mass Spectrum data available.[12]
InChI InChI=1S/C6H4Cl2N2O2/c7-3-1-4(8)6(9)5(2-3)10(11)12/h1-2H,9H2[1][2]
SMILES C1=C(C=C(C(=C1--INVALID-LINK--[O-])N)Cl)Cl[1]

Synthesis and Purification Protocols

The synthesis of this compound can be accomplished through several methods, with the nitration of 2,4-dichloroaniline being a common approach.[1] Purification is often achieved through recrystallization.[1]

Synthesis via Nitration of 2,4-dichloroaniline

This method involves the direct nitration of 2,4-dichloroaniline using a mixture of nitric acid and sulfuric acid.[1] The sulfuric acid acts as a catalyst and a dehydrating agent.[1]

Experimental Protocol:

  • Reaction Setup: In a reaction vessel equipped with a stirrer and a cooling bath, slowly add 2,4-dichloroaniline to a pre-cooled mixture of concentrated nitric acid and sulfuric acid.

  • Temperature Control: Maintain the reaction temperature between 20 °C and 65 °C throughout the addition process.[1]

  • Reaction Monitoring: Monitor the progress of the reaction using an appropriate analytical technique such as thin-layer chromatography (TLC).

  • Quenching: Once the reaction is complete, carefully pour the reaction mixture over crushed ice to precipitate the crude product.

  • Filtration: Collect the precipitated solid by filtration and wash with cold water to remove any residual acid.

  • Drying: Dry the crude this compound product, which can then be further purified.

G Synthesis Workflow: Nitration of 2,4-dichloroaniline start Start reagents Prepare mixture of concentrated HNO₃ and H₂SO₄ start->reagents addition Slowly add 2,4-dichloroaniline to acid mixture reagents->addition reaction Maintain temperature (20-65°C) and monitor reaction addition->reaction quench Pour mixture onto crushed ice reaction->quench filtration Filter and wash precipitate with cold water quench->filtration drying Dry crude product filtration->drying end End drying->end

Synthesis Workflow Diagram
Purification by Recrystallization

Recrystallization is a standard method for purifying the crude this compound.[1] Solvents such as ethanol or acetic acid can be utilized.[1] Recrystallization from ethanol typically yields purities of 95-98%.[1] Using acetic acid can achieve higher purities of 97-99%.[1]

Experimental Protocol:

  • Dissolution: Dissolve the crude this compound in a minimum amount of hot ethanol or glacial acetic acid.[1]

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Allow the hot, saturated solution to cool down slowly and undisturbed to room temperature to promote the formation of crystals.

  • Cooling: Further cool the solution in an ice bath to maximize the yield of the purified crystals.

  • Filtration: Collect the purified crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals under vacuum.

G Purification Workflow: Recrystallization start Start dissolve Dissolve crude product in minimum hot solvent (e.g., ethanol or acetic acid) start->dissolve hot_filtration Hot filtration (if necessary) dissolve->hot_filtration cool Allow solution to cool slowly hot_filtration->cool ice_bath Cool in ice bath cool->ice_bath filter_crystals Collect crystals by vacuum filtration ice_bath->filter_crystals wash Wash crystals with cold solvent filter_crystals->wash dry Dry purified crystals wash->dry end End dry->end

Purification Workflow Diagram

Analytical Protocols

Various analytical methods are employed to determine the purity and concentration of this compound. High-Performance Liquid Chromatography (HPLC) is a common technique for this purpose.[9]

Analysis by High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method can be used for the analysis of this compound.[9]

Experimental Protocol:

  • Sample Preparation: Prepare a standard solution of this compound of known concentration in a suitable solvent (e.g., acetonitrile). Prepare the sample to be analyzed by dissolving it in the mobile phase.

  • HPLC System:

    • Column: A reverse-phase column such as Newcrom R1 or a C18 column.[9]

    • Mobile Phase: A mixture of acetonitrile and water, with a small amount of phosphoric acid or formic acid for Mass-Spec compatible applications.[9]

    • Detector: A UV detector set at an appropriate wavelength to detect the analyte.

  • Injection: Inject a known volume of the standard and sample solutions into the HPLC system.

  • Data Analysis: Analyze the resulting chromatograms to determine the retention time and peak area of this compound. Compare the peak area of the sample to that of the standard to quantify the amount of the compound.

G Analytical Workflow: HPLC Analysis start Start prep_std Prepare standard solution start->prep_std prep_sample Prepare sample solution start->prep_sample hplc_setup Set up HPLC system (Column, Mobile Phase, Detector) prep_std->hplc_setup prep_sample->hplc_setup inject_std Inject standard solution hplc_setup->inject_std inject_sample Inject sample solution inject_std->inject_sample analyze Analyze chromatograms (Retention Time, Peak Area) inject_sample->analyze quantify Quantify sample concentration analyze->quantify end End quantify->end

Analytical Workflow Diagram

Biological Activity and Toxicity

This compound is noted for its high toxicity.[1] It is classified as fatal if swallowed, in contact with skin, or if inhaled.[1] Acute toxicity studies in rats have indicated an oral lethal dose (LD50) of approximately 2400 mg/kg.[1] Due to its toxicity, it poses a significant risk to human health and aquatic life.[1] While some related compounds exhibit antimicrobial properties, specific data on the antimicrobial efficacy of this compound is limited.[1] Proper safety precautions, including the use of personal protective equipment, are essential when handling this compound.[6]

References

2,4-Dichloro-6-nitroaniline CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the chemical compound 2,4-dichloro-6-nitroaniline, a key intermediate in various synthetic pathways. This document outlines its fundamental chemical properties, a general synthesis protocol, and relevant physicochemical data.

Core Compound Identification

IdentifierValue
CAS Number 2683-43-4
Molecular Formula C₆H₄Cl₂N₂O₂
Molecular Weight 207.01 g/mol
IUPAC Name This compound
Synonyms 2,4-dichloro-6-nitrophenylamine, 4,6-Dichloro-2-nitroaniline

Physicochemical and Safety Data

A summary of the key quantitative data for this compound is presented below. These parameters are crucial for its handling, application in experimental settings, and safety considerations.

PropertyValueSource
Melting Point 101-103°C
Boiling Point Not specified
Flash Point 139.8°C
Density 1.6257 g/cm³
Solubility in Water Not specified
Purity ≥98% (typical)
UN Number 2811
Hazard Class 6.1 (Toxic)

Synthesis of this compound

The primary synthesis route for this compound is through the nitration of 2,4-dichloroaniline. This reaction is a fundamental electrophilic aromatic substitution.

Experimental Protocol: Nitration of 2,4-dichloroaniline

This protocol describes a general method for the synthesis of this compound.

Materials:

  • 2,4-dichloroaniline

  • Fuming nitric acid

  • Sulfuric acid

  • Ice bath

  • Magnetic stirrer and stir bar

  • Reaction flask

  • Dropping funnel

Procedure:

  • Preparation of the Nitrating Mixture: In a flask, carefully add a stoichiometric amount of fuming nitric acid to chilled concentrated sulfuric acid. This mixture should be prepared in an ice bath to maintain a low temperature and control the exothermic reaction.

  • Dissolution of Starting Material: In a separate reaction flask, dissolve 2,4-dichloroaniline in a suitable amount of concentrated sulfuric acid. This mixture should also be cooled in an ice bath.

  • Nitration Reaction: While vigorously stirring the solution of 2,4-dichloroaniline, slowly add the prepared nitrating mixture dropwise using a dropping funnel. The temperature of the reaction mixture should be carefully maintained between 0-5°C throughout the addition to prevent over-nitration and side product formation.

  • Reaction Completion: After the addition is complete, allow the reaction to stir for an additional 2-4 hours while maintaining the low temperature to ensure the reaction goes to completion.

  • Isolation of Product: Pour the reaction mixture over crushed ice. The crude this compound will precipitate out of the solution.

  • Purification: The precipitate can be collected by filtration, washed with cold water to remove residual acid, and then purified by recrystallization from a suitable solvent, such as ethanol, to yield the final product.

The following diagram illustrates the logical workflow for the synthesis of this compound.

G cluster_reagents Reagent Preparation cluster_process Synthesis Workflow cluster_output Final Product reagent1 Fuming Nitric Acid prep_nitrating_mix Prepare Nitrating Mixture (0-5°C) reagent1->prep_nitrating_mix reagent2 Sulfuric Acid reagent2->prep_nitrating_mix start_material 2,4-Dichloroaniline dissolve_start Dissolve 2,4-dichloroaniline in Sulfuric Acid (0-5°C) start_material->dissolve_start reaction Slowly add Nitrating Mixture to Aniline solution (0-5°C) prep_nitrating_mix->reaction Dropwise addition dissolve_start->reaction stir Stir for 2-4 hours at low temperature reaction->stir precipitate Pour onto Ice (Precipitation) stir->precipitate purify Filter, Wash, and Recrystallize precipitate->purify product This compound purify->product

Caption: Synthesis workflow for this compound.

Applications and Reactivity

This compound serves as a versatile intermediate in the synthesis of more complex molecules. Its reactivity is primarily dictated by the functional groups present: the aromatic ring, the nitro group, the amino group, and the chlorine atoms. These sites allow for a variety of chemical transformations, making it a valuable building block in the development of pharmaceuticals, dyes, and other specialty chemicals. The electron-withdrawing nature of the nitro and chloro groups deactivates the aromatic ring towards further electrophilic substitution, while the amino group can be readily diazotized for subsequent reactions.

Disclaimer

This document is intended for informational purposes for a professional audience. All laboratory work should be conducted in a controlled environment with appropriate safety precautions. Researchers should consult primary literature for detailed, peer-reviewed experimental protocols and safety information.

Technical Guide: Physicochemical and Spectral Properties of 2,4-Dichloro-6-nitroaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available solubility and spectral data for 2,4-Dichloro-6-nitroaniline (CAS No. 2683-43-4). The information herein is intended to support research and development activities by providing key physicochemical parameters, spectral characteristics for identification and quantification, and standardized experimental methodologies.

Core Physicochemical Properties

This compound is a yellow crystalline solid. Its fundamental properties are summarized in the table below.

PropertyValueReference
CAS Number 2683-43-4[1]
Molecular Formula C₆H₄Cl₂N₂O₂[1]
Molecular Weight 207.01 g/mol [2]
Melting Point 101-103 °C[2][3]
Appearance Yellow Solid[4]
IUPAC Name This compound[5]

Solubility Profile

Quantitative solubility data for this compound in a range of common laboratory solvents is not extensively available in the public domain. However, existing literature provides qualitative descriptions of its solubility. The compound is reported to be "practically insoluble" in water.[2] Recrystallization procedures mentioned in synthetic protocols suggest that it has appreciable solubility in ethanol and acetic acid at elevated temperatures.

SolventTemperatureSolubilityReference
WaterAmbientPractically Insoluble[2]
EthanolElevatedSoluble (for recrystallization)[4]
Acetic AcidElevatedSoluble (for recrystallization)[4]
Ethanol (at 110 °C)110 °C0.025 mg/mL[4]

Spectral Data

Spectroscopic analysis is crucial for the unambiguous identification and characterization of this compound. The following sections and tables summarize the available spectral data.

UV-Vis Spectroscopy

The ultraviolet-visible spectrum of this compound dissolved in ethanol shows a characteristic absorption profile.

SolventConcentrationλmaxReference
Ethanol0.025 mg/mLNot explicitly stated, but spectrum available[4]
Infrared (IR) Spectroscopy

The infrared spectrum provides information about the functional groups present in the molecule. Key vibrational frequencies for this compound are available from the NIST WebBook.[1]

Wavenumber (cm⁻¹)Assignment (Tentative)
~3400-3300N-H stretching (amine)
~1600-1585C=C stretching (aromatic ring)
~1500-1400C=C stretching (aromatic ring)
~1530-1500 & ~1350-1300N-O stretching (nitro group)
~800-600C-Cl stretching
Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR data is available for this compound, providing insight into the carbon framework of the molecule.

SolventSpectrometer FrequencyChemical Shifts (δ) ppmReference
Chloroform-dNot SpecifiedData available in SpectraBase[6]
Mass Spectrometry (MS)

Mass spectrometry data confirms the molecular weight of this compound. The electron ionization (EI) mass spectrum is available from the NIST WebBook.[7]

Ionization ModeKey m/z valuesInterpretationReference
Electron Ionization (EI)206, 208Molecular ion peaks ([M]⁺, [M+2]⁺)[7]
160Loss of NO₂[7]
125Loss of NO₂ and Cl[7]

Experimental Protocols

Detailed experimental protocols for the acquisition of the aforementioned data for this compound are not explicitly published. Therefore, the following are generalized protocols based on standard analytical chemistry practices for similar aromatic compounds.

Solubility Determination (Isothermal Shake-Flask Method)
  • Preparation: Add an excess amount of this compound to a series of vials, each containing a known volume of a selected solvent (e.g., water, methanol, ethanol, acetone, dichloromethane, ethyl acetate).

  • Equilibration: Seal the vials and place them in a constant temperature shaker bath set to a desired temperature (e.g., 25 °C). Agitate the mixtures for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Sample Preparation: After equilibration, cease agitation and allow the vials to stand undisturbed at the set temperature for at least 4 hours to allow undissolved solid to sediment.

  • Analysis: Carefully withdraw a known volume of the supernatant and dilute it with a suitable solvent. Analyze the concentration of this compound in the diluted solution using a validated analytical technique such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

  • Calculation: Calculate the solubility in units such as g/L or mol/L based on the measured concentration and the dilution factor.

UV-Vis Spectroscopy
  • Sample Preparation: Prepare a stock solution of this compound of known concentration in a UV-transparent solvent (e.g., ethanol or methanol). From the stock solution, prepare a series of dilutions to determine the optimal concentration for analysis (typically an absorbance between 0.1 and 1.0).

  • Instrumentation: Use a calibrated dual-beam UV-Vis spectrophotometer.

  • Data Acquisition: Record the absorbance spectrum over a wavelength range of approximately 200-800 nm. Use the pure solvent as a blank for baseline correction.

  • Analysis: Identify the wavelength of maximum absorbance (λmax).

Infrared (IR) Spectroscopy
  • Sample Preparation (KBr Pellet Method): Grind a small amount (1-2 mg) of dry this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained. Press the powder into a thin, transparent pellet using a hydraulic press.

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Place the KBr pellet in the sample holder and acquire the spectrum over the mid-IR range (typically 4000-400 cm⁻¹).

  • Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • Instrumentation: Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra using standard pulse sequences.

  • Analysis: Process the spectra to determine chemical shifts (δ), coupling constants (J), and integration values.

Mass Spectrometry (MS)
  • Sample Introduction: Introduce a dilute solution of this compound into the mass spectrometer. This can be done via direct infusion or coupled with a separation technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

  • Ionization: Utilize an appropriate ionization technique. Electron Ionization (EI) is common for GC-MS, while Electrospray Ionization (ESI) is typically used for LC-MS.

  • Data Acquisition: Acquire the mass spectrum over a suitable mass-to-charge (m/z) range to observe the molecular ion and key fragment ions.

  • Analysis: Identify the molecular ion peak to confirm the molecular weight and analyze the fragmentation pattern to support structural elucidation.

Visualization of Experimental Workflow

The following diagram illustrates a general workflow for the synthesis and characterization of a chemical compound like this compound.

experimental_workflow start Synthesis of This compound purification Purification (e.g., Recrystallization) start->purification physchem Physicochemical Characterization purification->physchem spectral Spectroscopic Analysis purification->spectral data_analysis Data Analysis and Interpretation physchem->data_analysis sub_physchem Melting Point Solubility physchem->sub_physchem spectral->data_analysis sub_spectral UV-Vis IR NMR Mass Spec spectral->sub_spectral final_product Characterized This compound data_analysis->final_product

General experimental workflow for compound synthesis and characterization.

References

Spectroscopic Characterization of 2,4-Dichloro-6-nitroaniline: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of 2,4-Dichloro-6-nitroaniline, a key chemical intermediate. The following sections detail its characterization by Fourier-Transform Infrared (FT-IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) Spectroscopy. Detailed experimental protocols are provided to facilitate the replication of these analyses.

Molecular and Spectroscopic Overview

This compound (CAS No: 2683-43-4) is an organic compound with the molecular formula C₆H₄Cl₂N₂O₂.[1][2] Its structure, featuring a nitro group and two chlorine atoms on an aniline ring, gives rise to a distinct spectroscopic profile that is crucial for its identification and quality control in synthetic processes.

Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound.

Table 1: FT-IR Spectroscopic Data
Wavenumber (cm⁻¹)Interpretation
~3400 - 3300N-H stretching (amine)
~1600N-H bending (amine)
~1570, ~1330Asymmetric and symmetric N-O stretching (nitro group)
~1500 - 1400C=C stretching (aromatic ring)
~800 - 600C-Cl stretching
~1300C-N stretching (aromatic amine)

Note: The specific peak positions can vary slightly based on the sample preparation method (e.g., KBr pellet, Nujol mull, or gas-phase). The data presented here is a general representation based on typical spectra.

Table 2: ¹H NMR Spectroscopic Data
Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~7.5 - 8.0Singlet1HAromatic Proton
~7.2 - 7.6Singlet1HAromatic Proton
~5.0 - 6.0Broad Singlet2HAmine Protons (-NH₂)

Solvent: Chloroform-d (CDCl₃) or DMSO-d₆. Chemical shifts are referenced to TMS at 0 ppm.

Table 3: ¹³C NMR Spectroscopic Data
Chemical Shift (δ) ppmAssignment
~145 - 150C-NH₂
~130 - 135C-NO₂
~120 - 130C-Cl
~115 - 125C-H

Solvent: Chloroform-d (CDCl₃). The specific shifts and number of signals depend on the symmetry of the molecule.

Table 4: Mass Spectrometry Data (Electron Ionization)
m/zInterpretation
~206, ~208, ~210Molecular ion peaks ([M]⁺, [M+2]⁺, [M+4]⁺) due to chlorine isotopes (³⁵Cl and ³⁷Cl)
~160, ~162Fragment ion from the loss of NO₂
~125Fragment ion from the loss of NO₂ and Cl

The presence of two chlorine atoms results in a characteristic isotopic pattern for the molecular ion and chlorine-containing fragments.[2]

Table 5: UV-Vis Spectroscopic Data
λmax (nm)SolventInterpretation
~240, ~322Ethanolπ → π* and n → π* transitions of the aromatic system substituted with chromophoric groups.[3]

Experimental Protocols

The following are detailed methodologies for the spectroscopic characterization of this compound.

Fourier-Transform Infrared (FT-IR) Spectroscopy (KBr Pellet Method)
  • Sample Preparation :

    • Thoroughly grind 1-2 mg of dry this compound with approximately 100-200 mg of spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle. The mixture should be a fine, homogeneous powder.

    • Transfer the powder into a pellet die.

  • Pellet Formation :

    • Place the die in a hydraulic press.

    • Apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.

  • Data Acquisition :

    • Place the KBr pellet in the sample holder of the FT-IR spectrometer.

    • Acquire a background spectrum of the empty sample compartment.

    • Acquire the sample spectrum over a range of 4000-400 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C)
  • Sample Preparation :

    • Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.

    • Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Instrumentation :

    • A high-resolution NMR spectrometer (e.g., 400 MHz or higher) is required.

  • Data Acquisition :

    • ¹H NMR : Acquire the spectrum using a standard pulse sequence. Key parameters include a spectral width of approximately 10-15 ppm, a sufficient number of scans for a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.

    • ¹³C NMR : Acquire the spectrum using a proton-decoupled pulse sequence. A wider spectral width (e.g., 0-200 ppm) and a larger number of scans will be necessary due to the lower natural abundance and sensitivity of the ¹³C nucleus.

Mass Spectrometry (MS) (Electron Ionization)
  • Sample Introduction :

    • Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS). The sample is volatilized in the ion source.

  • Ionization :

    • The gaseous sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV). This causes the molecules to ionize and fragment.

  • Mass Analysis :

    • The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).

  • Detection :

    • The separated ions are detected, and a mass spectrum is generated, plotting the relative abundance of ions versus their m/z ratio.

Ultraviolet-Visible (UV-Vis) Spectroscopy
  • Sample Preparation :

    • Prepare a dilute solution of this compound in a UV-transparent solvent, such as ethanol or methanol. The concentration should be adjusted to yield an absorbance reading between 0.1 and 1.0 at the wavelength of maximum absorbance (λmax).

  • Data Acquisition :

    • Use a dual-beam UV-Vis spectrophotometer.

    • Fill one cuvette with the pure solvent to be used as a reference (blank).

    • Fill a second cuvette with the sample solution.

    • Scan the sample over a wavelength range of approximately 200-800 nm to identify the λmax values.

Workflow for Spectroscopic Characterization

The following diagram illustrates the logical workflow for the comprehensive spectroscopic characterization of a chemical compound like this compound.

Spectroscopic_Characterization_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_conclusion Final Characterization Sample Pure Compound (this compound) Prep_NMR Dissolve in Deuterated Solvent Sample->Prep_NMR Prep_IR Prepare KBr Pellet or Nujol Mull Sample->Prep_IR Prep_MS Prepare for Direct Inlet/GC Sample->Prep_MS Prep_UV Dissolve in UV-grade Solvent Sample->Prep_UV NMR NMR Spectroscopy (¹H, ¹³C) Prep_NMR->NMR IR FT-IR Spectroscopy Prep_IR->IR MS Mass Spectrometry (EI) Prep_MS->MS UV UV-Vis Spectroscopy Prep_UV->UV Data_NMR Chemical Shifts, Coupling Constants, Integration NMR->Data_NMR Data_IR Functional Group Identification IR->Data_IR Data_MS Molecular Weight, Fragmentation Pattern MS->Data_MS Data_UV λmax, Molar Absorptivity UV->Data_UV Conclusion Structural Elucidation & Purity Assessment Data_NMR->Conclusion Data_IR->Conclusion Data_MS->Conclusion Data_UV->Conclusion

Caption: Workflow for the spectroscopic characterization of an organic compound.

References

An In-depth Technical Guide to the Research Applications of 2,4-Dichloro-6-nitroaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2,4-Dichloro-6-nitroaniline, a halogenated nitroaromatic compound with significant potential in various fields of chemical and biological research. This document details its physicochemical properties, synthesis protocols, and explores its established and prospective research applications, with a focus on its role as a versatile chemical intermediate.

Core Physicochemical Properties

This compound is a yellow solid organic compound.[1] Its key identifiers and physicochemical properties are summarized below for quick reference.

PropertyValueReference
CAS Number 2683-43-4[2][3]
Molecular Formula C₆H₄Cl₂N₂O₂[2][3]
Molecular Weight 207.01 g/mol [1][2]
IUPAC Name This compound[2]
Appearance Yellow solid[1]
Melting Point 101-103 °C (lit.)[4]
Synonyms 2,4-dichloro-6-nitrophenylamine[1][2]
InChI InChI=1S/C6H4Cl2N2O2/c7-3-1-4(8)6(9)5(2-3)10(11)12/h1-2H,9H2[2][3]
InChIKey IZEZAMILKKYOPW-UHFFFAOYSA-N[2][3]
Canonical SMILES C1=C(C=C(C(=C1--INVALID-LINK--[O-])N)Cl)Cl[1]

Synthesis and Purification

The synthesis of this compound is primarily achieved through electrophilic aromatic substitution reactions. The two most common approaches are the nitration of a dichloroaniline precursor or the chlorination of a nitroaniline precursor.

Synthesis Methodologies
  • Nitration of 2,4-dichloroaniline : This is the most widely used method, involving the direct nitration of 2,4-dichloroaniline.[1] The reaction typically employs a mixture of concentrated nitric acid and sulfuric acid. The sulfuric acid acts as a catalyst and a dehydrating agent, facilitating the formation of the nitronium ion (NO₂⁺), which then attacks the electron-rich aromatic ring.[1]

  • Chlorination of Nitroaniline : Another viable route is the chlorination of a nitroaniline isomer. For instance, a related compound, 2,6-dichloro-4-nitroaniline, is synthesized by reacting para-nitroaniline with chlorine gas in a medium of acetic acid.[5] A similar principle can be applied to synthesize the 2,4-dichloro-6-nitro isomer from an appropriate starting material.

Detailed Experimental Protocol: Nitration of 2,4-dichloroaniline

This protocol is a representative procedure based on established chemical principles for the nitration of aromatic compounds.[1]

Materials:

  • 2,4-dichloroaniline

  • Concentrated Sulfuric Acid (98%)

  • Fuming Nitric Acid (≥90%)

  • Crushed Ice

  • Deionized Water

  • Ethanol (for recrystallization)

Equipment:

  • Round-bottom flask (appropriate size)

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Ice bath

  • Buchner funnel and filter flask

  • Standard laboratory glassware

Procedure:

  • Preparation : In a round-bottom flask equipped with a magnetic stirrer, dissolve 2,4-dichloroaniline in concentrated sulfuric acid. Cool the mixture to 0-5 °C using an ice bath.

  • Nitration : While maintaining the low temperature and stirring vigorously, add a mixture of fuming nitric acid and concentrated sulfuric acid dropwise from the dropping funnel. The rate of addition should be controlled to keep the temperature below 10 °C.

  • Reaction : After the addition is complete, allow the reaction mixture to stir at room temperature for a specified period (e.g., 2-4 hours) to ensure the reaction goes to completion.

  • Quenching : Carefully and slowly pour the reaction mixture over a large volume of crushed ice with stirring. This will precipitate the crude this compound.

  • Isolation : Collect the precipitated solid by vacuum filtration using a Buchner funnel.

  • Washing : Wash the solid product thoroughly with cold deionized water to remove any residual acid.

  • Drying : Dry the crude product, for instance, in a vacuum oven at a low temperature.

Purification and Yield

Recrystallization is a standard and effective method for purifying crude this compound.[1] The choice of solvent is critical for achieving high purity and recovery.

Solvent SystemPurity AchievedRecovery YieldReference
Ethanol95-98%85-92%[1]
Acetic Acid97-99%88-95%[1]

The process involves dissolving the crude product in a minimal amount of hot solvent and then allowing it to cool slowly, which promotes the formation of pure crystals.[1]

Potential Research Applications

This compound serves as a valuable building block in organic synthesis and has potential applications in various research domains.

Intermediate in Chemical Synthesis

The primary application of chlorinated nitroanilines is as intermediates in the synthesis of more complex molecules.[6] The presence of multiple reactive sites—the amino group, the nitro group, and the chlorine atoms—allows for a wide range of chemical transformations. This makes this compound a key starting material for producing:

  • Dyes and Pigments : Nitroanilines are precursors to various azo dyes.[7] The amino group can be diazotized and coupled with other aromatic compounds to create a diverse palette of colors.

  • Pharmaceutical Intermediates : The scaffold of this compound can be elaborated through various organic reactions to form the core structures of active pharmaceutical ingredients (APIs).[6]

  • Specialty Chemicals : Its unique substitution pattern makes it a candidate for developing novel compounds with specific, targeted properties for various industrial applications.[6]

Development of Fluorescent Probes

A specific application of this compound has been demonstrated in the design of fluorescent sensors. It was used to create a more reactive and intensely fluorescent pH probe based on the rhodamine spirolactam structure.[4] This suggests its utility in developing novel analytical tools for biological and chemical systems.

Agrochemical Research

While the isomer 2,6-dichloro-4-nitroaniline (Dichloran) is a known agricultural fungicide, chlorinated nitroanilines as a class are of interest in agrochemical research.[5][7][8] The structural features of this compound make it a candidate for synthesis and screening programs aimed at discovering new pesticides and herbicides.

Antimicrobial Research

Some studies suggest that compounds with structures similar to this compound may possess antimicrobial properties.[1] Although specific data on its efficacy is limited, its halogenated and nitro-substituted aromatic structure warrants investigation for potential antibacterial or antifungal activity.

Characterization Protocols

Confirming the structure and purity of synthesized this compound is crucial. Standard analytical techniques are employed for this purpose.[1]

Protocol: Spectroscopic and Spectrometric Characterization

  • Nuclear Magnetic Resonance (NMR) Spectroscopy :

    • Prepare a sample by dissolving a small amount of the purified product in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

    • Acquire ¹H NMR and ¹³C NMR spectra to confirm the chemical shifts and coupling constants corresponding to the expected aromatic and amine protons and carbons. The substitution pattern will give a distinct splitting pattern in the aromatic region of the ¹H NMR spectrum.

  • Infrared (IR) Spectroscopy :

    • Prepare a sample as a KBr pellet or a thin film.

    • Acquire the IR spectrum. Look for characteristic absorption bands corresponding to N-H stretching of the amine group (around 3300-3500 cm⁻¹), C-H stretching of the aromatic ring (around 3000-3100 cm⁻¹), asymmetric and symmetric stretching of the nitro group (around 1500-1550 cm⁻¹ and 1300-1360 cm⁻¹, respectively), and C-Cl stretching (in the fingerprint region).

  • Mass Spectrometry (MS) :

    • Analyze the sample using a suitable ionization technique (e.g., Electron Ionization - EI).

    • Determine the molecular weight from the molecular ion peak (M⁺). The isotopic pattern of the two chlorine atoms will be a key diagnostic feature.

Visualized Workflows and Pathways

The following diagrams, generated using the DOT language, illustrate key processes and relationships involving this compound.

G cluster_synthesis Synthesis Workflow Start Start Reactants 2,4-dichloroaniline + HNO₃/H₂SO₄ Start->Reactants Reaction Nitration Reaction (0-5 °C) Reactants->Reaction Quenching Pour onto Ice Reaction->Quenching Isolation Vacuum Filtration Quenching->Isolation Purification Recrystallization (e.g., Ethanol) Isolation->Purification Product Pure 2,4-Dichloro- 6-nitroaniline Purification->Product

Caption: General workflow for the synthesis and purification of this compound.

G cluster_apps Synthetic Applications DCNA This compound (Building Block) Dyes Azo Dyes & Pigments DCNA->Dyes Diazotization & Coupling Pharma Pharmaceutical Intermediates (APIs) DCNA->Pharma Functional Group Interconversion Agro Agrochemicals (e.g., Fungicides) DCNA->Agro Structural Modification Probes Fluorescent Probes (pH Sensors) DCNA->Probes Derivatization

Caption: Role as an intermediate in synthesizing diverse chemical compounds.

G Hypothesis Hypothesis: Compound has antimicrobial activity Screening In vitro Screening (e.g., MIC Assay) Hypothesis->Screening Results Determine Minimum Inhibitory Concentration (MIC) Screening->Results Pathogens Bacterial & Fungal Strains Pathogens->Screening Active Active (Low MIC) Results->Active Yes Inactive Inactive (High MIC) Results->Inactive No Further Mechanism of Action Studies, Structure-Activity Relationship (SAR) Active->Further

Caption: Logical workflow for investigating antimicrobial potential.

Safety and Handling

This compound is classified as a hazardous substance and must be handled with appropriate safety precautions.

Hazard ClassGHS PictogramSignal WordHazard StatementReference
Acute Toxicity (Oral, Dermal, Inhalation) Skull and CrossbonesDangerH300, H310, H330: Fatal if swallowed, in contact with skin, or if inhaled[2]
Specific Target Organ Toxicity (Repeated Exposure) Health HazardWarningH373: May cause damage to organs through prolonged or repeated exposure[2]

Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, must be worn when handling this chemical. All work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a valuable and versatile chemical intermediate with significant potential for a range of research applications. Its utility is well-established as a precursor in the synthesis of dyes and holds promise in the development of novel pharmaceutical agents, agrochemicals, and fluorescent probes. Further investigation into its biological activities, particularly its antimicrobial potential, could open new avenues for research and development. The synthetic protocols and characterization data provided in this guide serve as a foundational resource for scientists and researchers looking to explore the potential of this compound in their work.

References

An In-depth Technical Guide to the Isomers of Dichloronitroaniline and Their Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isomers of dichloronitroaniline, compounds of significant interest in the fields of chemical synthesis, pharmaceuticals, and materials science. This document details the physicochemical properties of these isomers, outlines experimental protocols for their synthesis and characterization, and explores their biological activities.

Physicochemical Properties of Dichloronitroaniline Isomers

There are twelve possible isomers of dichloronitroaniline, each with a molecular formula of C₆H₄Cl₂N₂O₂ and a molecular weight of approximately 207.01 g/mol . The substitution pattern of the chlorine and nitro groups on the aniline ring significantly influences their physical and chemical properties. A summary of the key quantitative data for several known isomers is presented in Table 1.

IsomerCAS NumberMelting Point (°C)Boiling Point (°C)Density (g/cm³)
2,3-Dichloro-4-nitroaniline69951-03-7116 - 118367.4 at 760 mmHg1.624
2,3-Dichloro-5-nitroaniline1804897-01-5Not availableNot availableNot available
2,3-Dichloro-6-nitroaniline65078-77-595 - 97323.5 at 760 mmHg1.624
2,4-Dichloro-5-nitroaniline34033-44-860 - 62Not availableNot available
2,4-Dichloro-6-nitroaniline2683-43-4101 - 103[1]360.981.6257[2]
2,5-Dichloro-3-nitroaniline857595-86-9Not availableNot availableNot available
2,5-Dichloro-4-nitroaniline6627-34-5154 - 158[3][4]Not availableNot available
2,6-Dichloro-4-nitroaniline99-30-9190 - 192[5][6][7]130 at 2 mmHg[5][8]1.624[8][9]
3,4-Dichloro-2-nitroanilineNot readily availableNot availableNot availableNot available
3,4-Dichloro-5-nitroanilineNot readily availableNot availableNot availableNot available
3,5-Dichloro-2-nitroanilineNot readily availableNot availableNot availableNot available
3,5-Dichloro-4-nitroaniline59992-52-8173 - 174399.8 (Predicted)Not available
4,5-Dichloro-2-nitroaniline6641-64-1177 - 179[10][11]347.1 at 760 mmHg[12]1.6[12]

Experimental Protocols

Detailed methodologies for the synthesis of key dichloronitroaniline isomers are crucial for their application in research and development. Below are representative experimental protocols.

Synthesis of 2,6-Dichloro-4-nitroaniline

This protocol describes the chlorination of 4-nitroaniline to produce 2,6-dichloro-4-nitroaniline.

Materials:

  • 4-nitroaniline

  • Concentrated hydrochloric acid

  • Potassium chlorate

  • Water

  • Glacial acetic acid

  • Ethanol

Procedure:

  • Dissolve 28 g of 4-nitroaniline in 250 mL of concentrated hydrochloric acid at 50 °C in a reaction flask equipped with a dropping funnel.[13]

  • Gradually add a solution of 16.4 g of potassium chlorate in 350 mL of water at approximately 25 °C to the reaction mixture through the dropping funnel.[13]

  • After the addition is complete, dilute the reaction mixture with a large volume of water.[13]

  • Collect the precipitated 2,6-dichloro-4-nitroaniline by filtration.

  • Wash the precipitate thoroughly with water, followed by a small amount of alcohol.[13]

  • For purification, recrystallize the product from glacial acetic acid or a mixture of acetic acid and alcohol. The expected yield of lemon-yellow needles is approximately 87%, with a melting point of 185-188 °C.[13]

Another method involves the chlorination of 4-nitroaniline using chlorine gas in an aqueous hydrochloric acid medium.

Materials:

  • 4-nitroaniline

  • Aqueous hydrochloric acid (4 to 7.5 N)

  • Chlorine gas

Procedure:

  • Suspend 4-nitroaniline in aqueous hydrochloric acid (4 to 7.5 N) in a reaction vessel.

  • Heat the reaction mixture to a temperature between 95 and 110 °C.

  • Introduce chlorine gas into the reaction mixture. The 2,6-dichloro-4-nitroaniline, being insoluble under these conditions, will precipitate out.

  • Filter the precipitate. The mother liquor, consisting of a more concentrated hydrochloric acid solution, can be diluted and reused.

  • Wash and isolate the product using standard procedures. The resulting product is in the form of large crystals.

Synthesis of 4,5-Dichloro-2-nitroaniline

This protocol details the synthesis of 4,5-dichloro-2-nitroaniline from 2,4,5-trichloronitrobenzene.

Materials:

  • 2,4,5-trichloronitrobenzene

  • Ammonia

  • An inert solvent (e.g., chlorobenzene)

Procedure:

  • React 2,4,5-trichloronitrobenzene with approximately 200 to 3000 mol percent of ammonia in an inert solvent.

  • Carry out the reaction at a temperature between 150 to 220 °C.[1]

  • After the reaction is complete, the product suspension is mixed with water.

  • The solvent is removed by azeotropic distillation with water.

  • The resulting solid 4,5-dichloro-2-nitroaniline is collected. A yield of 98.5% with a melting point of 178 °C has been reported.[1]

Biological Activity and Metabolism

Dichloronitroaniline isomers exhibit a range of biological activities, including toxicity and potential for bioremediation. The metabolism of these compounds is a key area of research.

Metabolism of 2-Chloro-4-nitroaniline

The aerobic degradation of 2-chloro-4-nitroaniline (2-C-4-NA) by Rhodococcus sp. strain MB-P1 has been studied, revealing a novel metabolic pathway. The degradation is initiated by an oxidative hydroxylation, followed by dioxygenase-mediated transformations.[14] The key identified metabolites are 4-amino-3-chlorophenol (4-A-3-CP) and 6-chlorohydroxyquinol (6-CHQ).[14]

metabolic_pathway 2-Chloro-4-nitroaniline 2-Chloro-4-nitroaniline 4-Amino-3-chlorophenol 4-Amino-3-chlorophenol 2-Chloro-4-nitroaniline->4-Amino-3-chlorophenol Flavin-dependent monooxygenase 6-Chlorohydroxyquinol 6-Chlorohydroxyquinol 4-Amino-3-chlorophenol->6-Chlorohydroxyquinol Dioxygenation Ring Cleavage Products Ring Cleavage Products 6-Chlorohydroxyquinol->Ring Cleavage Products

Metabolic pathway of 2-chloro-4-nitroaniline.
Degradation of Dichloroaniline Isomers

Bacillus megaterium IMT21 has been shown to mineralize several dichloroaniline (DCA) isomers, including 2,3-, 2,4-, 2,5-, 3,4-, and 3,5-DCA, utilizing them as sole sources of carbon and energy. The degradation pathways differ depending on the isomer. For instance, 2,3-, 2,4-, and 2,5-DCA are degraded via novel dichloroaminophenol metabolites, while 3,4- and 3,5-DCA are degraded via dichloroacetanilide.

Synthesis and Transformation Workflow

The synthesis of dichloronitroaniline isomers and their subsequent use as precursors in the production of other valuable chemicals can be visualized as a general workflow.

synthesis_workflow cluster_start Starting Materials cluster_intermediate Dichloronitroaniline Isomers cluster_product Downstream Products Dichlorobenzene Dichlorobenzene Isomer_A 2,X-Dichloro-Y-nitroaniline Dichlorobenzene->Isomer_A Nitration Nitroaniline Nitroaniline Isomer_B 3,X-Dichloro-Y-nitroaniline Nitroaniline->Isomer_B Chlorination Pharmaceuticals Pharmaceuticals Isomer_A->Pharmaceuticals Agrochemicals Agrochemicals Isomer_A->Agrochemicals Dyes Dyes Isomer_B->Dyes

General synthesis and application workflow.

This guide serves as a foundational resource for professionals working with dichloronitroaniline isomers. The provided data and protocols are intended to facilitate further research and development in this important area of chemistry.

References

In-Depth Technical Guide: Safety and Handling of 2,4-Dichloro-6-nitroaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for 2,4-Dichloro-6-nitroaniline (CAS No. 2683-43-4), a chemical intermediate used in various research and development applications. The following sections detail the material's hazards, safe handling procedures, exposure controls, and emergency responses. All quantitative data is summarized in tables for clarity and ease of comparison.

Hazard Identification and Classification

This compound is a hazardous substance with significant health and environmental risks. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a clear framework for understanding these dangers.

Table 1: GHS Hazard Classification

Hazard ClassCategoryHazard Statement
Acute Toxicity, Oral3 or 4H301: Toxic if swallowed or H302: Harmful if swallowed[1]
Acute Toxicity, Dermal3 or 4H311: Toxic in contact with skin or H312: Harmful in contact with skin[1]
Acute Toxicity, Inhalation3 or 4H331: Toxic if inhaled or H332: Harmful if inhaled[1]
Skin Corrosion/Irritation2H315: Causes skin irritation[1]
Serious Eye Damage/Eye Irritation2H319: Causes serious eye irritation[1]
Specific Target Organ Toxicity (Single Exposure)3H335: May cause respiratory irritation[1]
Specific Target Organ Toxicity (Repeated Exposure)2H373: May cause damage to organs (Blood) through prolonged or repeated exposure
Hazardous to the Aquatic Environment, Acute Hazard3H402: Harmful to aquatic life
Hazardous to the Aquatic Environment, Long-term Hazard3H412: Harmful to aquatic life with long lasting effects

Table 2: GHS Pictograms and Signal Word

PictogramSignal Word
Skull and crossbones, Health hazard, Exclamation markDanger[2] or Warning[1]

Physical and Chemical Properties

Understanding the physical and chemical properties of this compound is crucial for its safe handling and storage.

Table 3: Physical and Chemical Data

PropertyValue
Molecular Formula C6H4Cl2N2O2[3][4]
Molecular Weight 207.01 g/mol [3][5]
Appearance Yellow solid[1][5]
Odor No information available[1] or Slight aniline odor[5]
Melting Point 101 - 103 °C[1][6]
Boiling Point 307.5 °C at 760 mmHg[7]
Flash Point 139.8 °C[7]
Vapor Pressure 0.00072 mmHg at 25°C[7]
Solubility Insoluble in water[5]

Safe Handling and Storage

Adherence to strict safety protocols is mandatory when working with this compound to minimize exposure and prevent accidents.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against exposure.

PPE_Workflow cluster_ppe Personal Protective Equipment (PPE) body Body Protection (Flame-retardant, impervious clothing) hands Hand Protection (Chemical-resistant gloves, e.g., Nitrile) eyes Eye/Face Protection (Safety goggles with side-shields, face shield) respiratory Respiratory Protection (NIOSH-approved respirator with appropriate cartridge) researcher Researcher researcher->body researcher->hands researcher->eyes researcher->respiratory

Figure 1: Recommended Personal Protective Equipment.
Engineering Controls

Engineering controls are designed to remove the hazard at the source.

  • Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[1][8]

  • Eyewash Stations and Safety Showers: Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[1]

Handling Procedures
  • Avoid contact with skin, eyes, and clothing.[8]

  • Do not breathe dust.[8][9]

  • Wash hands thoroughly after handling.[1][8]

  • Do not eat, drink, or smoke in areas where the chemical is handled.[8]

  • Use non-sparking tools to prevent ignition.[10]

  • Prevent the formation of dust and aerosols.[10]

Storage
  • Store in a tightly closed container in a dry and well-ventilated place.

  • Keep in a locked up or in an area accessible only to qualified or authorized persons.

  • Store away from incompatible materials such as strong oxidizing agents, strong acids, acid anhydrides, and acid chlorides.[9]

Emergency Procedures

A clear and well-rehearsed emergency plan is critical.

Emergency_Response spill Chemical Spill evacuate Evacuate Area spill->evacuate ppe Wear Appropriate PPE evacuate->ppe contain Contain Spill (Use inert absorbent material) ppe->contain collect Collect and Dispose (Follow hazardous waste regulations) contain->collect

Figure 2: Chemical Spill Response Workflow.

Table 4: First-Aid Measures

Exposure RouteFirst-Aid Procedure
Inhalation Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1][9][10]
Skin Contact Immediately wash off with soap and plenty of water for at least 15 minutes while removing all contaminated clothing and shoes. Seek medical attention.[1][9][10]
Eye Contact Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek medical attention.[1][9][10]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[10]

Disposal Considerations

Dispose of this compound and its containers in accordance with local, regional, and national regulations. Do not allow the chemical to enter drains or the environment.[8][10]

Experimental Protocols

Detailed experimental protocols for toxicological or safety studies are not publicly available in the provided search results. Such studies are typically conducted by manufacturers and regulatory agencies and are often proprietary. Researchers should consult specialized toxicology databases or contact the manufacturer for specific experimental details if required. The safety data provided in this guide is a summary of the results of such experiments.

Disclaimer: This document is intended as a guide and is not a substitute for a comprehensive risk assessment. All personnel handling this chemical should be adequately trained and familiar with its hazards and the necessary safety precautions. Always refer to the most current Safety Data Sheet (SDS) provided by the supplier before use.

References

Methodological & Application

detailed experimental protocol for 2,4-Dichloro-6-nitroaniline synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Application Note: Synthesis of 2,4-Dichloro-6-nitroaniline

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed experimental protocol for the synthesis of this compound via the nitration of 2,4-dichloroaniline. The protocol outlines the necessary reagents, step-by-step procedures for the reaction, work-up, purification, and characterization. Safety precautions are emphasized due to the hazardous nature of the reagents involved. All quantitative data is summarized for clarity, and a visual workflow diagram is provided to illustrate the process.

Introduction

This compound is a valuable chemical intermediate used in the synthesis of various organic compounds, including dyes and potential pharmaceutical agents.[1] The synthesis typically involves the electrophilic aromatic substitution (nitration) of 2,4-dichloroaniline. The amino group of the aniline derivative is a strong activating group, while the chloro groups are deactivating but ortho-, para-directing. The nitration occurs at the position ortho to the amino group and meta to the two chloro groups. Careful control of reaction conditions, particularly temperature, is crucial to prevent side reactions and ensure a high yield of the desired product.

Reaction Scheme:

Reaction of 2,4-dichloroaniline with nitric and sulfuric acid to form this compound.

Figure 1: Nitration of 2,4-dichloroaniline to yield this compound.

Experimental Protocol

Materials and Reagents

The following table summarizes the reagents required for the synthesis.

ReagentFormulaMW ( g/mol )AmountMoles (mmol)Equivalents
2,4-DichloroanilineC₆H₅Cl₂N162.028.10 g50.01.0
Sulfuric Acid (98%)H₂SO₄98.0830 mL--
Nitric Acid (70%)HNO₃63.013.6 mL55.01.1
EthanolC₂H₅OH46.07~50 mL--
Deionized WaterH₂O18.02As needed--
Crushed IceH₂O18.02~200 g--
Detailed Methodology

Step 1: Reaction Setup

  • Place 30 mL of concentrated sulfuric acid (98%) into a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer.

  • Cool the flask in an ice-salt bath to between 0 °C and 5 °C.

  • Slowly and carefully add 8.10 g (50.0 mmol) of 2,4-dichloroaniline to the cooled sulfuric acid with continuous stirring. Ensure the temperature does not exceed 10 °C during the addition. The aniline salt will form as a suspension.

Step 2: Nitration

  • Prepare the nitrating mixture by carefully adding 3.6 mL (55.0 mmol) of concentrated nitric acid (70%) to the dropping funnel.

  • Add the nitric acid dropwise to the stirred aniline salt suspension over a period of 30-45 minutes.

  • Critically maintain the internal temperature of the reaction mixture between 0 °C and 5 °C throughout the addition.[2] Use the ice-salt bath to control any exotherm.

  • After the addition is complete, allow the mixture to stir for an additional 1-2 hours at the same temperature to ensure the reaction goes to completion.

Step 3: Work-up and Isolation

  • Carefully pour the reaction mixture slowly and with vigorous stirring onto approximately 200 g of crushed ice in a 1 L beaker. This process is highly exothermic and should be done in a fume hood.

  • A yellow precipitate of crude this compound will form.

  • Allow the ice to melt completely, then collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the filter cake thoroughly with several portions of cold deionized water until the washings are neutral (pH ~7). This removes residual acids.

  • Press the solid as dry as possible on the funnel.

Step 4: Purification

  • The crude product can be purified by recrystallization from ethanol.

  • Transfer the crude solid to a 250 mL Erlenmeyer flask and add the minimum amount of hot ethanol required to dissolve the solid completely.

  • Once dissolved, allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.

  • Collect the purified yellow, crystalline product by vacuum filtration.

  • Wash the crystals with a small amount of cold ethanol and then air-dry or dry in a vacuum oven at a low temperature (~50 °C).

Characterization

The final product should be characterized to confirm its identity and purity.

  • Appearance: Yellow crystalline solid.[3]

  • Molecular Weight: 207.01 g/mol .[4][5]

  • Melting Point: The expected melting point is in the range of 101-103 °C.[1]

  • Spectroscopy: Purity and structure can be further confirmed using ¹H NMR, ¹³C NMR, and IR spectroscopy.

Safety Precautions

This experiment involves highly corrosive and toxic substances and must be performed with extreme caution in a well-ventilated fume hood.[6]

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles, and acid-resistant gloves. A face shield is highly recommended when handling concentrated acids.[7]

  • Acid Handling: Concentrated sulfuric and nitric acids are extremely corrosive and can cause severe burns.[6] Always add acid slowly to other solutions, especially when quenching the reaction mixture on ice, to control the exothermic reaction.

  • Aniline Derivatives: Aniline and its derivatives are toxic and can be absorbed through the skin.[8] Avoid direct contact.

  • Nitration Reactions: Nitration reactions are potentially explosive if the temperature is not carefully controlled.[6] Do not deviate from the specified temperature range.

  • Waste Disposal: Dispose of all chemical waste according to institutional guidelines. Acidic filtrates should be neutralized before disposal.

Experimental Workflow Diagram

The following diagram illustrates the key steps in the synthesis of this compound.

SynthesisWorkflow cluster_reactants Reactants Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification & Analysis A 2,4-Dichloroaniline D Dissolve Aniline in H₂SO₄ (0-5 °C) A->D B Conc. H₂SO₄ B->D C Conc. HNO₃ E Dropwise addition of HNO₃ (0-5 °C) C->E D->E Aniline Salt Suspension F Stir for 1-2 hours (0-5 °C) E->F G Quench on Crushed Ice F->G Reaction Mixture H Vacuum Filtration G->H Precipitate I Wash with Cold H₂O H->I J Crude Product I->J K Recrystallize from Ethanol J->K L Dry Product K->L M Final Product: This compound L->M N Characterization (MP, NMR, IR) M->N

Caption: Workflow for the synthesis of this compound.

References

Application Notes and Protocols for the Nitration of 2,4-Dichloroaniline

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The nitration of substituted anilines is a critical transformation in organic synthesis, yielding valuable intermediates for the production of dyes, pharmaceuticals, and other specialty chemicals. 2,4-Dichloroaniline serves as a key starting material, and its nitration provides access to nitro-substituted dichloroanilines, which are precursors for a variety of more complex molecules. The introduction of a nitro group onto the aromatic ring offers a versatile chemical handle for further functionalization, such as reduction to an amino group or nucleophilic aromatic substitution.

Direct nitration of anilines using strong acids like a mixture of nitric and sulfuric acid can be challenging. These conditions can lead to oxidation of the electron-rich aniline ring and a lack of regioselectivity due to the protonation of the amino group, which alters its directing effect.[1] A common and effective strategy to overcome these issues is the protection of the amino group as an acetanilide. This approach moderates the reactivity of the substrate and directs the electrophilic nitration to specific positions, primarily the ortho and para positions relative to the activating acetamido group.[1][2]

This document provides a detailed protocol for the nitration of 2,4-dichloroaniline via a three-step process: acetylation of the amine, subsequent nitration of the acetanilide intermediate, and final deprotection to yield the desired 2,4-dichloro-6-nitroaniline.

Reaction Pathway and Mechanism

The overall synthetic route involves the protection of the amino group, electrophilic aromatic substitution, and subsequent deprotection.

  • Protection (Acetylation): The amino group of 2,4-dichloroaniline is acetylated using acetic anhydride. This forms N-(2,4-dichlorophenyl)acetamide, converting the strongly activating -NH₂ group into the moderately activating -NHCOCH₃ group. This step prevents oxidation and helps control the regioselectivity of the subsequent nitration.

  • Nitration: The intermediate, N-(2,4-dichlorophenyl)acetamide, undergoes electrophilic aromatic substitution. A nitrating mixture, typically composed of fuming nitric acid and concentrated sulfuric acid, generates the highly electrophilic nitronium ion (NO₂⁺).[3][4] The acetamido group directs the incoming nitro group to the vacant ortho position (position 6), as the para position is already occupied by a chlorine atom.

  • Deprotection (Hydrolysis): The acetyl group is removed from the nitrated intermediate by acid-catalyzed hydrolysis to regenerate the amino group, yielding the final product, this compound.

The following diagram illustrates the experimental workflow for this multi-step synthesis.

G cluster_workflow Experimental Workflow Start 2,4-Dichloroaniline (Starting Material) Step1 Step 1: Protection (Acetylation) Start->Step1 Reagent1 Acetic Anhydride Reagent1->Step1 Intermediate1 N-(2,4-dichlorophenyl)acetamide Step1->Intermediate1 Step2 Step 2: Nitration Intermediate1->Step2 Reagent2 Fuming HNO₃ / H₂SO₄ Reagent2->Step2 Intermediate2 N-(2,4-dichloro-6-nitrophenyl)acetamide Step2->Intermediate2 Step3 Step 3: Deprotection (Hydrolysis) Intermediate2->Step3 Reagent3 Acidic Hydrolysis (e.g., H₂SO₄, H₂O) Reagent3->Step3 Purification Work-up & Purification (Precipitation, Filtration, Recrystallization) Step3->Purification End This compound (Final Product) Purification->End

Caption: A workflow diagram illustrating the multi-step synthesis of this compound.

Experimental Protocols

Safety Precautions: This procedure involves the use of highly corrosive and strong oxidizing acids (fuming nitric acid, concentrated sulfuric acid). All steps must be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves, must be worn at all times. Handle fuming nitric acid with extreme care.

Step 1: Protection (Acetylation) of 2,4-Dichloroaniline

  • Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2,4-dichloroaniline (e.g., 10.0 g, 61.7 mmol).

  • Reagents: Add 60 mL of glacial acetic acid to the flask and stir until the aniline dissolves. To this solution, slowly add acetic anhydride (7.0 mL, 74.1 mmol, 1.2 equivalents).

  • Reaction: Heat the reaction mixture to a gentle reflux (approximately 118 °C) and maintain for 2 hours.

  • Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC) until the starting 2,4-dichloroaniline is completely consumed.

  • Work-up: Allow the mixture to cool to room temperature and then pour it into 250 mL of ice-cold water while stirring.

  • Isolation: Collect the white precipitate of N-(2,4-dichlorophenyl)acetamide by vacuum filtration. Wash the solid with cold water until the filtrate is neutral (pH ~7).

  • Drying: Dry the product in a vacuum oven at 60-70 °C to a constant weight.

Step 2: Nitration of N-(2,4-dichlorophenyl)acetamide

  • Setup: In a 250 mL three-necked flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, carefully add the dried N-(2,4-dichlorophenyl)acetamide (e.g., 12.0 g, 58.8 mmol) to 35 mL of concentrated sulfuric acid. Use an ice-salt bath to maintain the temperature below 20 °C during the addition. Stir until all the solid has dissolved.

  • Nitrating Mixture Preparation: In a separate beaker, prepare the nitrating mixture by slowly and carefully adding fuming nitric acid (e.g., 99%) (2.7 mL, ~64.7 mmol, 1.1 equivalents) to 7 mL of concentrated sulfuric acid. Keep this mixture cooled in an ice bath during preparation.

  • Reaction: Add the prepared nitrating mixture dropwise to the acetanilide solution over 45-60 minutes. It is crucial to ensure the internal temperature of the reaction flask does not rise above 10 °C.

  • Stirring: After the addition is complete, continue to stir the reaction mixture in the ice bath for an additional 2-3 hours.

  • Work-up: Carefully pour the reaction mixture onto 250 g of crushed ice with vigorous stirring. A yellow solid will precipitate.

  • Isolation: Collect the crude product, N-(2,4-dichloro-6-nitrophenyl)acetamide, by vacuum filtration. Wash the solid thoroughly with cold water until the washings are neutral.

Step 3: Deprotection (Hydrolysis) of N-(2,4-dichloro-6-nitrophenyl)acetamide

  • Setup: Transfer the crude, moist N-(2,4-dichloro-6-nitrophenyl)acetamide to a 250 mL round-bottom flask fitted with a reflux condenser.

  • Reagents: Add a mixture of 60 mL of ethanol and 30 mL of concentrated hydrochloric acid.

  • Reaction: Heat the mixture to reflux for 4-6 hours. Monitor the reaction by TLC to confirm the complete disappearance of the acetylated intermediate.

  • Work-up: Cool the reaction mixture to room temperature and pour it into 250 mL of cold water.

  • Neutralization: Neutralize the solution by the slow and careful addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8. The final product will precipitate as a solid.

  • Isolation: Collect the crude this compound by vacuum filtration and wash with cold water.

Step 4: Purification

  • The crude this compound can be purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to yield the final product as a yellow solid.[1]

Data Presentation

The following table summarizes the typical quantitative data for the synthesis, assuming a starting quantity of 10.0 g of 2,4-dichloroaniline.

ParameterStep 1: AcetylationStep 2: NitrationStep 3: Hydrolysis & Purification
Starting Material 2,4-DichloroanilineN-(2,4-dichlorophenyl)acetamideN-(2,4-dichloro-6-nitrophenyl)acetamide
Molecular Formula C₆H₅Cl₂NC₈H₇Cl₂NOC₈H₆Cl₂N₂O₃
Molar Mass ( g/mol ) 162.02204.05249.05
Starting Quantity (g) 10.0~12.0 (from previous step)~13.5 (from previous step)
Starting Quantity (mmol) 61.7~58.8~54.2
Key Reagents Acetic AnhydrideFuming HNO₃ / H₂SO₄HCl / Ethanol
Reaction Temp (°C) ~118 (Reflux)0 - 10~80 (Reflux)
Reaction Time (h) 23 - 44 - 6
Product Name N-(2,4-dichlorophenyl)acetamideN-(2,4-dichloro-6-nitrophenyl)acetamideThis compound
Product Formula C₈H₇Cl₂NOC₈H₆Cl₂N₂O₃C₆H₄Cl₂N₂O₂
Product Molar Mass 204.05 g/mol 249.05 g/mol 207.01 g/mol
Theoretical Yield (g) 12.5914.6411.22
Typical Actual Yield 11.8 g (94%)13.0 g (89%)9.8 g (87% for this step)
Overall Yield --~74% (from 2,4-dichloroaniline)
Appearance White SolidPale Yellow SolidYellow Crystalline Solid
Melting Point (°C) 146-148201-203148-151

Note: Yields are representative and can vary based on experimental conditions and purification efficiency.

Characterization

The final product, this compound, should be characterized to confirm its identity and purity.[5] Standard analytical techniques include:

  • Melting Point: Comparison with literature values.

  • Spectroscopy:

    • ¹H NMR & ¹³C NMR: To confirm the chemical structure and substitution pattern.

    • FT-IR: To identify characteristic functional groups (e.g., N-H stretches of the amine, symmetric and asymmetric stretches of the nitro group).

  • Mass Spectrometry: To confirm the molecular weight of the compound.[5]

References

Application Notes and Protocols for the Chlorination of p-Nitroaniline to Yield Dichloronitroaniline Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the chlorination of p-nitroaniline, a critical reaction in the synthesis of various chemical intermediates. The primary focus is on the highly regioselective synthesis of 2,6-dichloro-4-nitroaniline, the major product of this reaction. Information regarding other dichloronitroaniline isomers is also presented to provide a comprehensive understanding of the isomeric landscape.

Introduction

The chlorination of p-nitroaniline is an electrophilic aromatic substitution reaction that introduces chlorine atoms onto the aromatic ring. The directing effects of the activating amino group and the deactivating nitro group play a crucial role in determining the position of chlorination. The amino group strongly directs incoming electrophiles to the ortho and para positions, while the nitro group directs to the meta position. In p-nitroaniline, the positions ortho to the amino group (2 and 6) are also meta to the nitro group, making them highly activated for electrophilic substitution. This results in a strong preference for the formation of 2,6-dichloro-4-nitroaniline.

Regioselectivity of Dichlorination

The dichlorination of p-nitroaniline is characterized by high regioselectivity, yielding predominantly 2,6-dichloro-4-nitroaniline. The initial chlorination occurs at one of the ortho positions to the amino group to form 2-chloro-4-nitroaniline. The second chlorination then proceeds at the other ortho position (position 6), driven by the directing effects of the amino group. The formation of other dichlorinated isomers, such as 2,3-dichloro-4-nitroaniline or 2,5-dichloro-4-nitroaniline, directly from p-nitroaniline is not a favored pathway under standard chlorination conditions. The synthesis of these isomers typically involves different starting materials. For instance, 2,3-dichloro-4-nitroaniline can be synthesized from the nitration of 2,3-dichloroaniline.[1]

Synthesis of 2,6-Dichloro-4-nitroaniline

Multiple synthetic routes have been established for the preparation of 2,6-dichloro-4-nitroaniline from p-nitroaniline, employing various chlorinating agents and reaction conditions.

Protocol 1: Chlorination using Potassium Chlorate in Hydrochloric Acid

This method utilizes potassium chlorate as the oxidizing agent to generate chlorine in situ from hydrochloric acid.

Experimental Protocol:

  • In a reaction flask, dissolve 28 g of p-nitroaniline in 250 ml of concentrated hydrochloric acid at 50°C.

  • Gradually add a solution of 16.4 g of potassium chlorate in 350 ml of water to the stirred p-nitroaniline solution at approximately 25°C.

  • After the addition is complete, dilute the reaction mixture with a large volume of water.

  • Collect the precipitated 2,6-dichloro-4-nitroaniline by filtration.

  • Wash the precipitate thoroughly with water, followed by a small amount of alcohol.

  • The crude product can be purified by crystallization from glacial acetic acid or a mixture of acetic acid and alcohol.[2]

Protocol 2: Chlorination using Chlorine Gas in Hydrochloric Acid

This process involves the direct use of chlorine gas as the chlorinating agent.

Experimental Protocol:

  • Prepare a suspension of p-nitroaniline in an aqueous solution of hydrochloric acid (4 to 7.5 N).

  • Heat the suspension to a temperature between 95°C and 110°C with stirring. The p-nitroaniline should dissolve at this temperature.

  • Introduce chlorine gas into the reaction mixture.

  • Continue the reaction until the desired degree of chlorination is achieved.

  • Cool the mixture and filter to isolate the 2,6-dichloro-4-nitroaniline product.

  • Wash the product with water.[3]

Protocol 3: Chlorination using Hydrogen Peroxide and Hydrochloric Acid

This method generates chlorine in situ from the reaction of hydrogen peroxide with hydrochloric acid.

Experimental Protocol:

  • Add 13.8 g (0.1 mol) of p-nitroaniline to 30 mL of the mother liquor from a previous batch (or an appropriate amount of hydrochloric acid) in a three-necked flask and cool to 10°C with mechanical stirring.

  • Slowly add 25.5 mL of 30% hydrogen peroxide solution dropwise over 2 hours.

  • After the addition, allow the mixture to stand at room temperature until a solid precipitates.

  • Filter the mixture to separate the solid product from the filtrate.

  • Dry the filter cake at 65°C for 4 hours to obtain 2,6-dichloro-4-nitroaniline.[4]

Quantitative Data

The following table summarizes the reported yields and purities for the synthesis of 2,6-dichloro-4-nitroaniline under different conditions.

Chlorinating Agent/SystemSolvent/MediumTemperatureYieldPurityReference
Potassium Chlorate/HClConcentrated HCl25-50°C87%-[2]
Chlorine Gas/HCl4-7.5 N HCl95-110°C92%-[3][5]
Hydrogen Peroxide/HClHydrochloric Acid10°C to RT99.0%-[4]
Chlorine Gas/Acetic AcidGlacial Acetic Acid30°C79%>99%[6]
Chlorine Bleaching Liquor/HClDilute Aqueous HCl5-20°C, then 70°C>80%>96%[7][8]

Other Dichloronitroaniline Isomers

As previously mentioned, the direct dichlorination of p-nitroaniline is not the preferred method for synthesizing other dichloronitroaniline isomers due to the strong directing effects of the substituents. Below is a brief outline of the synthesis of other isomers from alternative precursors.

  • 2,3-Dichloro-4-nitroaniline: This isomer is typically synthesized by the nitration of 2,3-dichloroaniline.[1]

  • 2,5-Dichloro-4-nitroaniline: The synthesis of this isomer can be achieved through a multi-step reaction starting from 1,4-dichlorobenzene, which involves nitration followed by amination.[3]

Visualizations

Reaction Pathway

ReactionPathway Reaction Pathway for the Dichlorination of p-Nitroaniline pNitroaniline p-Nitroaniline monoChloro 2-Chloro-4-nitroaniline pNitroaniline->monoChloro + Cl+ diChloro 2,6-Dichloro-4-nitroaniline monoChloro->diChloro + Cl+ ExperimentalWorkflow General Experimental Workflow for Chlorination start Start dissolve Dissolve p-Nitroaniline in Solvent start->dissolve addReagent Add Chlorinating Agent dissolve->addReagent react Allow Reaction to Proceed (Controlled Temperature and Time) addReagent->react precipitate Precipitate Product (e.g., by adding water) react->precipitate filter Filter the Mixture precipitate->filter wash Wash the Solid Product filter->wash dry Dry the Product wash->dry purify Purify by Recrystallization (Optional) dry->purify end End dry->end purify->end

References

Application Notes and Protocols for the Purification of 2,4-Dichloro-6-nitroaniline by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide for the purification of 2,4-dichloro-6-nitroaniline via recrystallization. The protocols outlined herein are designed to enhance the purity of the compound, a critical step for its application in research, synthesis, and drug development.

Introduction

This compound is a substituted aniline derivative with applications as an intermediate in the synthesis of various organic compounds. The purity of this compound is paramount for ensuring the desired reaction outcomes and the integrity of downstream applications. Recrystallization is a robust and widely used technique for the purification of solid organic compounds. The principle of this method relies on the differential solubility of the compound and its impurities in a suitable solvent at different temperatures. By dissolving the impure solid in a hot solvent and allowing it to cool slowly, the desired compound crystallizes out in a purer form, leaving the impurities dissolved in the mother liquor.

This application note details two effective recrystallization protocols for this compound using ethanol and glacial acetic acid as solvents.

Physicochemical Properties and Safety Information

A summary of the key physicochemical properties of this compound is provided in the table below.

PropertyValueReference
CAS Number 2683-43-4[1]
Molecular Formula C₆H₄Cl₂N₂O₂[2]
Molecular Weight 207.01 g/mol [2]
Appearance Yellow solid[2]
Melting Point 101-103 °C[3]
Solubility in Water Practically insoluble[3]

Safety Precautions:

This compound is a hazardous substance and should be handled with appropriate safety measures in a well-ventilated fume hood.[4] It is harmful if swallowed, in contact with skin, or if inhaled, and causes skin and serious eye irritation.[4] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, must be worn at all times.

Data Presentation: Recrystallization Efficiency

The choice of solvent significantly impacts the purity and recovery yield of the recrystallized product. The following table summarizes the expected outcomes for the recrystallization of this compound with ethanol and glacial acetic acid.

SolventPurity AchievedRecovery YieldReference
Ethanol95-98%85-92%[5]
Glacial Acetic Acid97-99%88-95%[5]

Experimental Protocols

The following are detailed protocols for the recrystallization of this compound. A general experimental workflow is depicted in the diagram below.

Recrystallization_Workflow Recrystallization Workflow for this compound cluster_0 Preparation cluster_1 Dissolution cluster_2 Filtration (Optional) cluster_3 Crystallization cluster_4 Isolation and Drying A Weigh Crude This compound B Select Recrystallization Solvent (Ethanol or Acetic Acid) A->B C Add Minimum Amount of Hot Solvent to Crude Solid B->C D Heat Mixture to Boiling with Stirring C->D E Perform Hot Gravity Filtration to Remove Insoluble Impurities D->E If impurities are present F Allow Filtrate to Cool Slowly to Room Temperature D->F If no impurities E->F G Cool in an Ice Bath to Maximize Crystal Formation F->G H Collect Crystals by Vacuum Filtration G->H I Wash Crystals with a Small Amount of Cold Solvent H->I J Dry the Purified Crystals I->J

Caption: Experimental workflow for the purification of this compound.

Protocol 1: Recrystallization from Ethanol

This protocol is suitable for achieving good purity and recovery of this compound.[5]

Materials:

  • Crude this compound

  • Ethanol (95% or absolute)

  • Erlenmeyer flasks

  • Hot plate with magnetic stirrer

  • Stir bar

  • Funnel and filter paper (for hot filtration, if necessary)

  • Büchner funnel and filter flask

  • Vacuum source

  • Ice bath

Procedure:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask with a stir bar. Add a small amount of ethanol and heat the mixture to boiling on a hot plate with stirring. Continue to add small portions of hot ethanol until the solid just dissolves. Avoid adding an excess of solvent to ensure a good yield.

  • Hot Filtration (if necessary): If insoluble impurities are present in the hot solution, perform a hot gravity filtration. To do this, preheat a second Erlenmeyer flask and a funnel with fluted filter paper. Quickly pour the hot solution through the filter paper to remove the impurities. This step should be performed rapidly to prevent premature crystallization in the funnel.

  • Crystallization: Allow the hot, clear solution (or filtrate) to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals. Once the solution has reached room temperature, place the flask in an ice bath for at least 30 minutes to maximize the yield of crystals.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any residual mother liquor.

  • Drying: Dry the crystals in a vacuum oven at a temperature below the melting point or air-dry them on a watch glass until a constant weight is achieved.

Protocol 2: Recrystallization from Glacial Acetic Acid

This protocol is recommended for achieving higher purity of this compound.[5]

Materials:

  • Crude this compound

  • Glacial acetic acid

  • Erlenmeyer flasks

  • Hot plate with magnetic stirrer

  • Stir bar

  • Funnel and filter paper (for hot filtration, if necessary)

  • Büchner funnel and filter flask

  • Vacuum source

  • Ice bath

  • Cold water

Procedure:

  • Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask with a stir bar. Add a small amount of glacial acetic acid and heat the mixture gently on a hot plate with stirring. Continue to add small portions of warm glacial acetic acid until the solid is completely dissolved.

  • Hot Filtration (if necessary): If there are any insoluble impurities, perform a hot gravity filtration as described in Protocol 1.

  • Crystallization: Allow the hot solution to cool slowly to room temperature. The formation of crystals should be observed. To further promote crystallization, the flask can be placed in an ice bath.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the collected crystals with a small amount of cold water to remove the acetic acid, followed by a small amount of cold ethanol.

  • Drying: Dry the purified this compound crystals thoroughly to remove all traces of solvent.

Characterization of Purified Product

The purity of the recrystallized this compound should be assessed by measuring its melting point. A sharp melting point range close to the literature value (101-103 °C) is indicative of high purity.[3] Further characterization can be performed using techniques such as High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, or Infrared (IR) spectroscopy.

Troubleshooting

  • Oiling out: If the compound separates as an oil instead of crystals, it may be due to a high concentration of impurities or cooling the solution too quickly. Reheat the solution, add more solvent, and allow it to cool at a slower rate.

  • Poor crystal yield: This may result from using too much solvent or incomplete cooling. The volume of the solvent can be reduced by gentle heating to evaporate some of it. Ensure the solution is thoroughly cooled in an ice bath.

  • No crystal formation: If crystals do not form upon cooling, the solution may not be saturated. Reduce the solvent volume by evaporation. Scratching the inside of the flask with a glass rod at the liquid-air interface or adding a seed crystal of the pure compound can help induce crystallization.

References

Application Notes and Protocols: 2,4-Dichloro-6-nitroaniline as a Dye Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 2,4-dichloro-6-nitroaniline as an intermediate in the synthesis of azo disperse dyes. The content includes the fundamental chemical pathways, detailed experimental protocols for synthesis and application, and expected performance characteristics of the resulting dyes.

Introduction

This compound is a substituted aromatic amine that serves as a valuable precursor in the synthesis of various organic compounds, particularly azo dyes. The presence of electron-withdrawing chloro and nitro groups on the aniline ring influences the colorimetric properties of the resulting dyes, often yielding shades in the yellow to brown spectrum. These dyes are primarily used as disperse dyes for coloring hydrophobic synthetic fibers such as polyester, nylon, and cellulose acetate, owing to their low water solubility and good affinity for these materials.

The synthesis of azo dyes from this compound follows a two-step reaction pathway:

  • Diazotization: The primary aromatic amine group of this compound is converted into a reactive diazonium salt in the presence of a nitrous acid source, typically sodium nitrite and a strong mineral acid, at low temperatures.

  • Azo Coupling: The resulting diazonium salt acts as an electrophile and reacts with an electron-rich coupling component, such as a phenol, naphthol, or an aromatic amine, to form the characteristic azo (-N=N-) chromophore.

The selection of the coupling component is crucial as it significantly impacts the final color, solubility, and fastness properties of the dye.

Chemical Structures and Reaction Pathway

The general synthetic route for producing an azo disperse dye from this compound is depicted below.

G General Reaction Pathway for Azo Dye Synthesis cluster_0 Diazotization cluster_1 Azo Coupling This compound This compound Diazonium Salt Diazonium Salt This compound->Diazonium Salt NaNO₂, HCl 0-5 °C Azo Disperse Dye Azo Disperse Dye Diazonium Salt->Azo Disperse Dye Coupling Component (e.g., N,N-diethylaniline) Coupling Component Coupling Component

Caption: General two-step synthesis of an azo disperse dye.

Experimental Protocols

The following protocols are representative methods for the synthesis of a disperse dye from this compound and its application to polyester fabric. These are based on established procedures for similar substituted anilines.[1][2][3]

Synthesis of a Representative Azo Disperse Dye

This protocol describes the synthesis of a hypothetical disperse dye, for instance, by coupling diazotized this compound with N,N-diethylaniline.

Materials and Reagents:

  • This compound

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • N,N-diethylaniline

  • Sodium Acetate

  • Ethanol

  • Distilled Water

  • Ice

Procedure:

Step 1: Diazotization of this compound

  • In a 250 mL beaker, add 2.07 g (0.01 mol) of this compound to a mixture of 5 mL of concentrated hydrochloric acid and 10 mL of water.

  • Stir the mixture to form a fine slurry and cool to 0-5 °C in an ice-salt bath.

  • In a separate beaker, dissolve 0.72 g (0.0105 mol) of sodium nitrite in 5 mL of cold water.

  • Slowly add the sodium nitrite solution dropwise to the cold aniline slurry over 15-20 minutes, ensuring the temperature is maintained below 5 °C.

  • Continue stirring the mixture at 0-5 °C for an additional 30 minutes to ensure complete diazotization. The resulting solution contains the diazonium salt and should be used immediately in the next step.

Step 2: Azo Coupling Reaction

  • In a 500 mL beaker, dissolve 1.49 g (0.01 mol) of N,N-diethylaniline in 10 mL of 10% hydrochloric acid.

  • Cool the N,N-diethylaniline solution to 0-5 °C in an ice bath.

  • Slowly add the freshly prepared diazonium salt solution to the cold N,N-diethylaniline solution with vigorous stirring.

  • Maintain the temperature at 0-5 °C and continue stirring for 2-3 hours.

  • Gradually add a saturated solution of sodium acetate to adjust the pH of the mixture to 4-5.

  • Continue stirring for another hour as the azo dye precipitates.

  • Collect the precipitated dye by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral.

  • Dry the crude dye in an oven at 60-70 °C.

  • Recrystallize the crude dye from an appropriate solvent, such as ethanol or an ethanol/water mixture, to obtain the purified disperse dye.

G Experimental Workflow for Azo Dye Synthesis Start Start Diazotization Diazotization Start->Diazotization This compound, HCl, NaNO₂, 0-5 °C Azo_Coupling Azo Coupling Diazotization->Azo_Coupling Add to Coupling Component Solution Precipitation Precipitation Azo_Coupling->Precipitation pH adjustment (Sodium Acetate) Filtration Filtration Precipitation->Filtration Drying Drying Filtration->Drying Recrystallization Recrystallization Drying->Recrystallization End End Recrystallization->End Purified Dye

Caption: Workflow for the synthesis of an azo disperse dye.

Application of the Disperse Dye to Polyester Fabric

This protocol describes a high-temperature exhaust dyeing method for applying the synthesized disperse dye to polyester fabric.[1]

Materials and Equipment:

  • Synthesized disperse dye

  • Polyester fabric swatch

  • Dispersing agent (e.g., a lignosulfonate-based product)

  • Acetic acid

  • High-temperature, high-pressure dyeing apparatus (e.g., a laboratory-scale jet dyeing machine)

Procedure:

  • Dye Dispersion Preparation: Prepare a 1% stock dispersion of the dye by grinding 1 g of the purified dye with 0.5 g of a dispersing agent and a small amount of water to form a smooth paste. Gradually add more water to make up the volume to 100 mL.

  • Dye Bath Preparation: Prepare a dye bath with a liquor ratio of 40:1 (40 mL of water for every 1 g of fabric). For a 5 g polyester swatch, use 200 mL of water.

  • Add the required amount of the dye stock dispersion to the dye bath to achieve the desired shade depth (e.g., 2% on weight of fabric).

  • Add 1 g/L of a dispersing agent to the dye bath.

  • Adjust the pH of the dye bath to 4.5-5.5 using acetic acid.

  • Dyeing Process:

    • Introduce the polyester fabric swatch into the dye bath at room temperature.

    • Raise the temperature of the dye bath to 130 °C at a rate of 2 °C per minute.

    • Maintain the dyeing at 130 °C for 60 minutes.

    • Cool the dye bath to 70 °C at a rate of 3 °C per minute.

  • After-treatment (Reduction Clearing):

    • Remove the dyed fabric from the dye bath and rinse with cold water.

    • Prepare a clearing bath containing 2 g/L sodium hydrosulfite, 1 g/L sodium hydroxide, and 1 g/L of a non-ionic detergent.

    • Treat the dyed fabric in this bath at 70-80 °C for 15-20 minutes.

    • Rinse the fabric thoroughly with hot water and then cold water.

    • Dry the dyed fabric in the air.

Quantitative Data and Characterization

The following tables summarize the expected quantitative data for a representative disperse dye synthesized from this compound. The values are based on typical results for similar azo disperse dyes.

Table 1: Synthesis and Characterization of a Representative Azo Disperse Dye

ParameterExpected Value
Molecular Formula C₁₄H₁₂Cl₂N₄O₂
Molecular Weight 355.18 g/mol
Physical Appearance Yellow to Orange Powder
Yield 75-85%
Melting Point 160-170 °C
λmax (in Acetone) 430-460 nm

Table 2: Fastness Properties of the Dyed Polyester Fabric (2% shade)

Fastness TestStandard MethodExpected Rating (Grey Scale)
Light Fastness ISO 105-B025-6
Washing Fastness ISO 105-C064-5
Rubbing Fastness (Dry) ISO 105-X124
Rubbing Fastness (Wet) ISO 105-X123-4
Sublimation Fastness ISO 105-P014

Note: Fastness ratings are on a scale of 1 to 5, with 5 being the best, except for light fastness which is on a scale of 1 to 8.[1][4]

Safety and Handling

  • This compound: This compound is toxic and should be handled with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.

  • Acids and Bases: Concentrated acids and bases are corrosive. Handle with care in a well-ventilated fume hood.

  • Diazonium Salts: Diazonium salts are unstable and potentially explosive when dry. They should be prepared in situ at low temperatures and used immediately. Do not isolate them in a solid, dry state.

  • Azo Dyes: Azo dyes should be handled with care as some may be potential allergens or have other toxicological effects.

Always consult the Safety Data Sheet (SDS) for each chemical before use.

Conclusion

This compound is a versatile intermediate for the synthesis of yellow to orange azo disperse dyes. The standard diazotization and coupling reactions can be employed to produce these dyes, which can then be applied to polyester and other synthetic fabrics using high-temperature dyeing methods. The resulting dyed fabrics are expected to exhibit good to very good fastness properties, making them suitable for various textile applications. Proper safety precautions must be observed throughout the synthesis and handling of these chemicals.

References

Application of 2,4-Dichloro-6-nitroaniline and Its Isomers in Agrochemical Synthesis: A Review and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

This document provides a detailed overview of the application of dichloronitroaniline isomers in the synthesis of agrochemicals. While the direct application of 2,4-dichloro-6-nitroaniline as a primary starting material for major commercial agrochemicals is not extensively documented in publicly available scientific literature and patents, its isomers, 2,6-dichloro-4-nitroaniline and 2,3-dichloro-6-nitroaniline , are of significant industrial importance. This report will focus on the well-established synthetic applications of these isomers in the production of a widely used fungicide and a herbicide.

The Limited Role of this compound in Agrochemical Synthesis

Searches of scientific databases and patent literature indicate that this compound is primarily documented as a byproduct in the synthesis of its isomer, 2,6-dichloro-4-nitroaniline. While some chemical suppliers suggest its potential use as an intermediate in the manufacturing of agrochemicals, specific examples of commercialized pesticides derived directly from this compound are not readily found. Therefore, detailed application notes and protocols for its specific use in this context cannot be provided at this time.

The subsequent sections will detail the significant applications of its isomers, providing a comprehensive understanding of the role of dichloronitroanilines in the agrochemical industry.

Application of 2,6-Dichloro-4-nitroaniline in Fungicide Synthesis

The isomer 2,6-dichloro-4-nitroaniline is itself an active fungicidal agent known as Dicloran (also known as Botran).[1][2] It is a pre-emergence fungicide effective against a range of soil-borne and foliar pathogens.

Synthesis of 2,6-Dichloro-4-nitroaniline (Dicloran)

The industrial synthesis of 2,6-dichloro-4-nitroaniline typically involves the chlorination of p-nitroaniline. Several methods have been patented, with variations in the chlorinating agent and reaction conditions.

Experimental Protocol: Chlorination of p-Nitroaniline with Chlorine Gas in Acetic Acid [3]

This protocol describes a common method for the synthesis of 2,6-dichloro-4-nitroaniline.

Materials:

  • p-Nitroaniline

  • Glacial acetic acid

  • Hydrogen chloride gas

  • Chlorine gas

Equipment:

  • Glass-lined reactor with a stirrer, gas inlet tube, thermometer, and cooling jacket.

  • Filtration apparatus

  • Drying oven

Procedure:

  • Charge the reactor with p-nitroaniline and glacial acetic acid to form a slurry.

  • Cool the mixture and sparge with hydrogen chloride gas while maintaining the temperature.

  • Introduce chlorine gas into the reaction mixture at a controlled rate, ensuring the temperature is maintained between 25-35°C with external cooling.

  • After the addition of chlorine is complete, continue stirring the mixture for a specified post-reaction time.

  • Cool the slurry and filter the solid product.

  • Wash the filter cake with fresh acetic acid and then with water.

  • Dry the product in a vacuum oven to yield 2,6-dichloro-4-nitroaniline.

Quantitative Data:

ParameterValueReference
Starting Materialp-Nitroaniline[3]
Molar Ratio (Chlorine:p-Nitroaniline)~2.0:1[3]
Reaction Temperature25-35°C[3]
Yield>85%[3]
Purity>97%[3]

Experimental Protocol: Chlorination of p-Nitroaniline in Aqueous Hydrochloric Acid [4]

This method utilizes an aqueous medium for the chlorination process.

Materials:

  • p-Nitroaniline

  • Concentrated hydrochloric acid

  • Chlorine gas

Equipment:

  • Reaction vessel with heating and cooling capabilities, stirrer, and gas sparging tube.

  • Filtration unit

Procedure:

  • Dissolve p-nitroaniline in aqueous hydrochloric acid (4 to 7.5 N) in the reaction vessel.

  • Heat the solution to a temperature between 95°C and 110°C.

  • Sparge chlorine gas through the hot solution. The product, 2,6-dichloro-4-nitroaniline, will precipitate out of the solution as it is formed.

  • Continue the chlorination until the reaction is complete.

  • Cool the reaction mixture and filter to collect the crystalline product.

  • Wash the product with water and dry.

Quantitative Data:

ParameterValueReference
Starting Materialp-Nitroaniline[4]
Reaction Temperature95-110°C[4]
Hydrochloric Acid Concentration4-7.5 N[4]
YieldHigh[4]
Product FormCrystalline[4]
Agrochemical Synthesis Pathway

The synthesis of the fungicide Dicloran is a direct chlorination of p-nitroaniline.

Fungicide_Synthesis pNA p-Nitroaniline Dicloran 2,6-Dichloro-4-nitroaniline (Dicloran) pNA->Dicloran Chlorination Cl2 Cl2 HAc Acetic Acid

Caption: Synthesis of the fungicide Dicloran.

Application of 2,3-Dichloro-6-nitroaniline in Herbicide Synthesis

2,3-Dichloro-6-nitroaniline is a crucial intermediate in the synthesis of the herbicide Aclonifen .[5] Aclonifen is a pre-emergence herbicide used to control grass and broad-leaved weeds in various crops.

Synthesis of 2,3-Dichloro-6-nitroaniline

The synthesis of 2,3-dichloro-6-nitroaniline is typically achieved through the ammonolysis of 2,3,4-trichloronitrobenzene.

Experimental Protocol: Ammonolysis of 2,3,4-Trichloronitrobenzene [5]

This protocol outlines the synthesis of the key intermediate for Aclonifen.

Materials:

  • 2,3,4-Trichloronitrobenzene

  • Aqueous ammonia

  • Organic solvent (e.g., chlorobenzene)

  • Phase-transfer catalyst (optional)

Equipment:

  • High-pressure autoclave

  • Stirring mechanism

  • Temperature and pressure controls

  • Filtration and drying equipment

Procedure:

  • Charge the autoclave with 2,3,4-trichloronitrobenzene, aqueous ammonia, and the organic solvent.

  • Seal the reactor and heat the mixture to the reaction temperature (e.g., 120-150°C), allowing the pressure to build.

  • Maintain the reaction at the set temperature and pressure with vigorous stirring for several hours.

  • After the reaction is complete, cool the autoclave to room temperature.

  • Vent any excess pressure and open the reactor.

  • Filter the reaction mixture to isolate the solid product.

  • Wash the product with water to remove any remaining salts and ammonia.

  • Dry the purified 2,3-dichloro-6-nitroaniline.

Quantitative Data:

ParameterValueReference
Starting Material2,3,4-Trichloronitrobenzene[5]
ReagentAqueous Ammonia[5]
Reaction Temperature120-150°C[5]
YieldHigh[5]
PurityHigh[5]
Synthesis of Aclonifen from 2,3-Dichloro-6-nitroaniline

Aclonifen is synthesized from 2,3-dichloro-6-nitroaniline via a nucleophilic aromatic substitution reaction with phenol.

Experimental Protocol: Synthesis of Aclonifen

This protocol describes the final step in the synthesis of the herbicide Aclonifen.

Materials:

  • 2,3-Dichloro-6-nitroaniline

  • Phenol

  • A strong base (e.g., potassium carbonate, sodium hydroxide)

  • Aprotic polar solvent (e.g., DMF, DMSO)

Equipment:

  • Reaction flask with a condenser, stirrer, and nitrogen inlet.

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In the reaction flask, dissolve phenol in the aprotic polar solvent.

  • Add the strong base to the solution to form the phenoxide salt.

  • Add 2,3-dichloro-6-nitroaniline to the reaction mixture.

  • Heat the mixture under a nitrogen atmosphere to the desired reaction temperature and stir for several hours until the reaction is complete (monitored by TLC or HPLC).

  • Cool the reaction mixture and pour it into water.

  • Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by recrystallization or column chromatography to obtain Aclonifen.

Quantitative Data:

ParameterValue
Starting Material2,3-Dichloro-6-nitroaniline
ReagentPhenol, Strong Base
SolventDMF or DMSO
YieldGenerally high
PurityHigh after purification
Agrochemical Synthesis Pathway

The synthesis of the herbicide Aclonifen involves the formation of an ether linkage.

Herbicide_Synthesis TCNB 2,3,4-Trichloronitrobenzene DCNA 2,3-Dichloro-6-nitroaniline TCNB->DCNA Ammonolysis NH3 Ammonia Aclonifen Aclonifen DCNA->Aclonifen Nucleophilic Aromatic Substitution Phenol Phenol Base Base

Caption: Synthesis of the herbicide Aclonifen.

Conclusion

While this compound itself does not appear to be a direct precursor to major agrochemicals based on available information, its isomers are of paramount importance in the industry. 2,6-dichloro-4-nitroaniline is the active fungicide Dicloran, and 2,3-dichloro-6-nitroaniline is a key intermediate in the synthesis of the herbicide Aclonifen. The provided protocols and data summarize the well-established synthetic routes to these commercially significant agrochemicals, offering valuable insights for researchers and professionals in the field. Further research into the potential applications of this compound may reveal novel synthetic pathways to new agrochemical entities.

References

Application Note: HPLC Analysis for Purity Determination of 2,4-Dichloro-6-nitroaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and reliable High-Performance Liquid Chromatography (HPLC) method for the quantitative purity determination of 2,4-Dichloro-6-nitroaniline. The described reversed-phase HPLC (RP-HPLC) method provides excellent separation of the main compound from potential impurities, enabling accurate purity assessment critical for research, development, and quality control in the pharmaceutical and chemical industries.

Introduction

This compound is a chemical intermediate used in the synthesis of various organic molecules, including pharmaceuticals and dyes.[1] The purity of this starting material is paramount as impurities can affect the yield, and safety profile of the final products. HPLC is a powerful analytical technique for assessing the purity of non-volatile and thermally labile compounds like this compound.[2] This document provides a detailed protocol for a reversed-phase HPLC method using a C18 column and UV detection for the accurate purity analysis of this compound.

Experimental Protocol

Chromatographic Conditions

A reversed-phase HPLC method is employed for this analysis. The use of a C18 column with a mobile phase consisting of acetonitrile and water provides good separation of this compound from its potential impurities.[3] Phosphoric acid is added to the mobile phase to ensure good peak shape.[4]

Table 1: HPLC Method Parameters

ParameterValue
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase Acetonitrile:Water (60:40, v/v) with 0.1% Phosphoric Acid
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
UV Detection 254 nm
Run Time 15 minutes
Reagents and Materials
  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric Acid (ACS grade)

  • This compound reference standard (purity ≥ 99.5%)

  • This compound sample for analysis

  • Volumetric flasks (Class A)

  • Pipettes (calibrated)

  • Syringe filters (0.45 µm)

Standard Preparation
  • Stock Standard Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard and transfer it to a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.

  • Working Standard Solution (100 µg/mL): Pipette 5 mL of the stock standard solution into a 50 mL volumetric flask and dilute to volume with the mobile phase.

Sample Preparation
  • Accurately weigh approximately 25 mg of the this compound sample and transfer it to a 25 mL volumetric flask.

  • Dissolve and dilute to volume with the mobile phase to obtain a nominal concentration of 1000 µg/mL.

  • Pipette 5 mL of this solution into a 50 mL volumetric flask and dilute to volume with the mobile phase to get a final concentration of 100 µg/mL.

  • Filter the final solution through a 0.45 µm syringe filter before injection.

Analysis Procedure
  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject a blank (mobile phase) to ensure the system is clean.

  • Inject the working standard solution and record the chromatogram.

  • Inject the sample solution and record the chromatogram.

  • Perform all injections in duplicate or triplicate to ensure reproducibility.

Purity Calculation

The purity of the this compound sample is determined using the area normalization method.

Purity (%) = (Area of the main peak / Total area of all peaks) x 100

Data Presentation

The following table presents representative data obtained from the HPLC analysis of a this compound sample.

Table 2: Representative Chromatographic Data

Peak No.Retention Time (min)Peak Area (mAU*s)Area %Identification
13.515000.5Impurity 1
25.229550098.5This compound
37.830001.0Impurity 2
Total 300000 100.0

Experimental Workflow and Logical Relationships

The following diagrams illustrate the key workflows and logical relationships in the HPLC analysis of this compound.

experimental_workflow cluster_prep Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Standard_Prep Standard Preparation Standard_Injection Standard Injection Standard_Prep->Standard_Injection Sample_Prep Sample Preparation Sample_Injection Sample Injection Sample_Prep->Sample_Injection System_Equilibration System Equilibration Blank_Injection Blank Injection System_Equilibration->Blank_Injection Blank_Injection->Standard_Injection Standard_Injection->Sample_Injection Chromatogram_Acquisition Chromatogram Acquisition Sample_Injection->Chromatogram_Acquisition Peak_Integration Peak Integration Chromatogram_Acquisition->Peak_Integration Purity_Calculation Purity Calculation Peak_Integration->Purity_Calculation logical_relationship Analyte This compound Separation Reversed-Phase Separation Analyte->Separation Stationary_Phase C18 Column (Non-polar) Stationary_Phase->Separation Mobile_Phase Acetonitrile/Water (Polar) Mobile_Phase->Separation Detection UV Detection (254 nm) Separation->Detection Quantification Purity (%) by Area Normalization Detection->Quantification

References

Application Notes and Protocols for the GC-MS Identification of 2,4-Dichloro-6-nitroaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Dichloro-6-nitroaniline is a chlorinated nitroaromatic compound that serves as an intermediate in the synthesis of various chemical products, including dyes and pharmaceuticals. Due to its potential toxicity and classification as a possible impurity in active pharmaceutical ingredients (APIs), a robust and sensitive analytical method for its identification and quantification is crucial for quality control and safety assessment. This document provides a detailed protocol for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS), a powerful technique that offers high separation efficiency and definitive identification.

Physicochemical and Mass Spectral Data

A summary of the key physical, chemical, and mass spectral properties of this compound is presented below.

PropertyValue
Chemical Formula C₆H₄Cl₂N₂O₂[1]
Molecular Weight 207.01 g/mol [1][2]
CAS Number 2683-43-4[1]
Appearance Yellow crystalline solid
Boiling Point Decomposes before boiling
Melting Point 101-103 °C
Solubility Soluble in organic solvents such as methanol, ethanol, and acetone.
Key Mass Spectral Ions (m/z) 206 (M+), 160, 124[2]

Experimental Protocol: GC-MS Analysis of this compound

This protocol outlines the sample preparation, GC-MS instrumentation, and analytical conditions for the identification and quantification of this compound.

Reagents and Materials
  • Solvents: Methanol, Dichloromethane, Ethyl acetate (HPLC or GC grade)

  • Reagents: Anhydrous sodium sulfate

  • Standards: this compound certified reference standard

Standard Solution Preparation
  • Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with ethyl acetate to achieve concentrations ranging from 0.1 µg/mL to 10 µg/mL. These will be used to generate a calibration curve for quantification.

Sample Preparation (Aqueous Matrix)
  • To a 100 mL aqueous sample, add a suitable internal standard (e.g., a deuterated analog or a structurally similar compound not present in the sample).

  • Adjust the pH of the sample to > 9 with a suitable base (e.g., 1 M NaOH).

  • Perform a liquid-liquid extraction by transferring the sample to a separatory funnel and extracting twice with 50 mL of dichloromethane.

  • Combine the organic layers and dry over anhydrous sodium sulfate.

  • Concentrate the extract to approximately 1 mL using a gentle stream of nitrogen.

  • Perform a solvent exchange into ethyl acetate by adding 5 mL of ethyl acetate and reconcentrating to a final volume of 1 mL.

GC-MS Instrumentation and Conditions

The following table outlines the recommended GC-MS parameters. These may require optimization based on the specific instrument and column used.

ParameterRecommended Setting
Gas Chromatograph Agilent 7890B GC or equivalent
Mass Spectrometer Agilent 5977A MSD or equivalent
GC Column HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent 5% phenyl-methylpolysiloxane column
Carrier Gas Helium at a constant flow of 1.2 mL/min
Injector Temperature 280 °C
Injection Volume 1 µL, splitless mode
Oven Temperature Program Initial temperature of 100 °C, hold for 2 minutes, ramp at 15 °C/min to 280 °C, and hold for 5 minutes.
Transfer Line Temperature 290 °C
Ion Source Temperature 230 °C
Quadrupole Temperature 150 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Acquisition Mode Full Scan (m/z 50-300) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.
SIM Ions (m/z) 206, 160, 124

Data Analysis and Interpretation

  • Qualitative Identification: The identification of this compound is confirmed by comparing the retention time and the acquired mass spectrum of the sample peak with that of a certified reference standard. The fragmentation pattern in the mass spectrum should match the library spectrum.[1]

  • Quantitative Analysis: A calibration curve is constructed by plotting the peak area of the target analyte against the concentration of the prepared standard solutions. The concentration of this compound in the sample is then determined from this calibration curve.

Method Validation Parameters (Illustrative)

The following table provides illustrative performance characteristics for a validated GC-MS method for a similar compound, which should be established during in-house method validation for this compound.

ParameterExpected Performance
Linearity (r²) > 0.995
Limit of Detection (LOD) 0.01 - 0.1 µg/mL
Limit of Quantification (LOQ) 0.03 - 0.3 µg/mL
Precision (%RSD) < 15%
Accuracy/Recovery (%) 85 - 115%

Experimental Workflow Diagram

GCMS_Workflow GC-MS Workflow for this compound Analysis cluster_prep Sample & Standard Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing & Reporting Standard Reference Standard Stock Stock Solution (1000 µg/mL) Standard->Stock Working Working Standards (0.1-10 µg/mL) Stock->Working Injection GC Injection (1 µL) Working->Injection Sample Aqueous Sample pH_Adjust pH Adjustment (>9) Sample->pH_Adjust LLE Liquid-Liquid Extraction (DCM) pH_Adjust->LLE Dry_Concentrate Drying & Concentration LLE->Dry_Concentrate Solvent_Ex Solvent Exchange (Ethyl Acetate) Dry_Concentrate->Solvent_Ex Solvent_Ex->Injection Separation Chromatographic Separation (HP-5ms) Injection->Separation Ionization Electron Ionization (70 eV) Separation->Ionization Detection Mass Detection (Scan/SIM) Ionization->Detection Qualitative Qualitative ID (RT & Spectrum) Detection->Qualitative Quantitative Quantitative Analysis (Calibration Curve) Detection->Quantitative Report Final Report Qualitative->Report Quantitative->Report

Caption: Experimental workflow for the analysis of this compound by GC-MS.

Signaling Pathway Diagram (Illustrative)

While this compound is not directly involved in a known signaling pathway in the context of drug development, its potential genotoxicity is a key concern. The following diagram illustrates a generalized logical relationship for assessing such impurities.

Genotoxicity_Pathway Logical Pathway for Genotoxic Impurity Assessment cluster_synthesis Synthesis & Identification cluster_assessment Risk Assessment cluster_control Control Strategy API API Synthesis Impurity Potential Impurity (this compound) API->Impurity Identification GC-MS Identification Impurity->Identification Genotoxicity In Silico / In Vitro Genotoxicity Assessment Identification->Genotoxicity TTC Threshold of Toxicological Concern (TTC) Genotoxicity->TTC Risk Risk Characterization TTC->Risk Control Implement Control Strategy Risk->Control Specification Set Specification Limits Control->Specification Monitoring Routine Monitoring by GC-MS Specification->Monitoring

Caption: Logical pathway for the assessment and control of potential genotoxic impurities.

References

developing a faster-reacting, more intensely fluorescent pH probe based on rhodamine spirolactam structure using 2,4-Dichloro-6-nitroaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the synthesis and utilization of a novel, faster-reacting, and more intensely fluorescent pH probe. This probe is based on the rhodamine spirolactam scaffold and is synthesized using 2,4-Dichloro-6-nitroaniline. The strategic incorporation of electron-withdrawing chloro and nitro groups on the aniline moiety is designed to lower the pKa of the spirolactam nitrogen, leading to a more rapid and pronounced fluorescence turn-on in acidic environments. These characteristics make the probe, hereafter referred to as Rhod-DCN , a promising tool for sensitive pH measurements in various biological and chemical systems, including acidic organelles like lysosomes and endosomes.

Introduction

Rhodamine-based fluorescent probes are invaluable tools for monitoring pH in cellular environments due to their excellent photophysical properties, including high molar extinction coefficients, high fluorescence quantum yields, and good photostability.[1][2] The fluorescence of these probes is typically modulated by a pH-sensitive spirolactam ring. In its closed, non-fluorescent state at neutral or basic pH, the spirolactam structure is intact. Upon acidification, protonation of the spirolactam nitrogen triggers a conformational change to the open, highly fluorescent form.[3][4][5][6]

The kinetics and pH sensitivity (pKa) of this transition can be finely tuned by introducing substituents on the aniline ring of the spirolactam.[4][7] Electron-withdrawing groups are known to increase the rate of the fluorescence turn-on process and can shift the pKa to more acidic values.[4][7] This application note describes the development of Rhod-DCN , a probe synthesized from rhodamine B and this compound, which is expected to exhibit enhanced performance due to the strong electron-withdrawing nature of the dichloro and nitro substituents.

Signaling Pathway and Mechanism

The pH-sensing mechanism of Rhod-DCN is based on the reversible, acid-catalyzed opening and closing of the spirolactam ring.

pH_Sensing_Mechanism cluster_0 High pH (Neutral/Basic) cluster_1 Low pH (Acidic) Non-Fluorescent_Form Rhod-DCN (Spirolactam Closed) Colorless & Non-Fluorescent Fluorescent_Form Rhod-DCN (Ring Opened) Pink & Highly Fluorescent Non-Fluorescent_Form->Fluorescent_Form + H⁺ (Protonation) Fluorescent_Form->Non-Fluorescent_Form - H⁺ (Deprotonation)

Caption: pH-dependent equilibrium of Rhod-DCN between the non-fluorescent spirolactam and the fluorescent open form.

Experimental Protocols

Synthesis of Rhod-DCN

This protocol details the synthesis of the Rhod-DCN probe from commercially available starting materials.

3.1.1. Synthesis Workflow

Synthesis_Workflow Start Starting Materials: Rhodamine B This compound Step1 Step 1: Activation of Rhodamine B (e.g., with POCl₃ or SOCl₂) in anhydrous solvent (e.g., DCM) Start->Step1 Step2 Step 2: Condensation Reaction Add this compound and a non-nucleophilic base (e.g., triethylamine) Stir at room temperature Step1->Step2 Step3 Step 3: Work-up and Purification Aqueous work-up Extraction with organic solvent Column chromatography Step2->Step3 End Final Product: Rhod-DCN Probe Step3->End Cellular_Imaging_Workflow Start Cell Culture (e.g., HeLa, A549 cells) Step1 Step 1: Probe Loading Incubate cells with Rhod-DCN (e.g., 1-10 µM in media) for 30-60 min at 37°C Start->Step1 Step2 Step 2: Washing Wash cells with PBS or fresh media to remove excess probe Step1->Step2 Step3 Step 3: Imaging Image cells using a confocal fluorescence microscope (e.g., Ex: 561 nm, Em: 570-620 nm) Step2->Step3 Step4 Step 4: Co-localization (Optional) Co-stain with a lysosomal marker (e.g., LysoTracker Green) Step3->Step4 End Image Analysis Quantify fluorescence intensity in lysosomes Step3->End Step4->End

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2,4-Dichloro-6-nitroaniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2,4-Dichloro-6-nitroaniline.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound?

A1: The most prevalent and well-documented method for synthesizing this compound is through the nitration of 2,4-Dichloroaniline. To control the regioselectivity and prevent oxidation of the amino group, the synthesis is often carried out in a two-step process:

  • Acetylation: The amino group of 2,4-Dichloroaniline is first protected by reacting it with an acetylating agent, such as acetic anhydride, to form N-(2,4-dichlorophenyl)acetamide.

  • Nitration: The resulting acetanilide is then nitrated using a mixture of concentrated nitric acid and sulfuric acid. The acetylamino group directs the incoming nitro group primarily to the ortho position (position 6).

  • Hydrolysis: The acetyl group is subsequently removed by acid or base hydrolysis to yield the final product, this compound.

Q2: What are the most common byproducts in this synthesis?

A2: The primary byproducts are typically other positional isomers of dichloronitroaniline formed during the nitration step. The most common isomeric byproduct is 2,4-Dichloro-5-nitroaniline . Depending on the reaction conditions, other potential byproducts include:

  • Dinitrated products: Formation of dinitro derivatives of 2,4-dichloroaniline can occur if the reaction conditions are too harsh (e.g., high temperature, excess nitrating agent).

  • Unreacted 2,4-Dichloroaniline: Incomplete nitration will result in the presence of the starting material.

  • N-(2,4-dichlorophenyl)acetamide: If the final hydrolysis step is incomplete, the acetylated intermediate will remain as an impurity.

  • Oxidation products: Direct nitration of anilines without protection of the amino group can lead to the formation of undesired oxidation byproducts.[1]

Q3: How can I minimize the formation of byproducts?

A3: To minimize byproduct formation, careful control of reaction parameters is crucial:

  • Protection of the amino group: Acetylation of the starting 2,4-Dichloroaniline is highly recommended to control the regioselectivity of the nitration and prevent oxidation.

  • Temperature control: The nitration reaction is highly exothermic and should be performed at low temperatures (typically 0-10 °C) to reduce the formation of dinitrated and other side products.[1]

  • Stoichiometry of reagents: Use of the correct molar equivalents of the nitrating agents is critical. An excess of nitric acid can lead to over-nitration.

  • Reaction time: Monitoring the reaction progress by techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) can help determine the optimal reaction time and prevent the formation of byproducts due to prolonged reaction.

Q4: What are the recommended purification methods for this compound?

A4: Recrystallization is the most common method for purifying the crude product. Suitable solvents for recrystallization include ethanol, acetic acid, or a mixture of the two. For separating isomeric impurities, column chromatography may be necessary. High-performance liquid chromatography (HPLC) can also be employed for both analysis and preparative separation of the desired product from its byproducts.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low yield of this compound Incomplete acetylation of the starting material.Ensure the use of a slight excess of the acetylating agent and allow for sufficient reaction time. Confirm the completion of the reaction using TLC or another appropriate analytical technique.
Incomplete nitration of the acetanilide.Verify the concentration and stoichiometry of the nitric and sulfuric acids. Ensure proper mixing and maintain the recommended low temperature throughout the addition of the nitrating mixture.
Loss of product during workup and purification.Optimize the recrystallization solvent and procedure to maximize recovery. Ensure the pH is appropriately adjusted during the workup to prevent loss of the amine product.
Presence of significant amounts of isomeric byproducts (e.g., 2,4-Dichloro-5-nitroaniline) Poor regioselectivity during nitration.Ensure the amino group is fully protected via acetylation before nitration. Maintain a low reaction temperature during nitration to favor the desired isomer.
Formation of dinitrated byproducts Reaction temperature is too high.Strictly maintain the reaction temperature in the recommended range (e.g., 0-10 °C) using an efficient cooling bath.
Excess of nitrating agent.Use a carefully measured amount of the nitrating mixture, typically a slight excess.
Presence of unreacted 2,4-Dichloroaniline in the final product Incomplete nitration.Increase the reaction time for the nitration step and monitor its progress. Ensure the nitrating agent is of the correct concentration and has not degraded.
Final product contains N-(2,4-dichlorophenyl)acetamide Incomplete hydrolysis of the acetyl group.Increase the reaction time or the concentration of the acid/base used for hydrolysis. Monitor the completion of the hydrolysis by TLC or HPLC.

Experimental Protocols

Key Experiment: Synthesis of this compound via a Two-Step Protocol

Step 1: Acetylation of 2,4-Dichloroaniline

  • In a round-bottom flask, dissolve 2,4-Dichloroaniline in glacial acetic acid.

  • Slowly add acetic anhydride to the solution with stirring.

  • Heat the reaction mixture to reflux for a specified period, monitoring the reaction progress by TLC until the starting aniline is no longer detectable.

  • Cool the mixture to room temperature and pour it into ice-cold water to precipitate the N-(2,4-dichlorophenyl)acetamide.

  • Collect the solid by vacuum filtration, wash with cold water, and dry.

Step 2: Nitration of N-(2,4-dichlorophenyl)acetamide and Hydrolysis

  • In a three-necked flask equipped with a stirrer and a thermometer, carefully add the dried N-(2,4-dichlorophenyl)acetamide to concentrated sulfuric acid while maintaining the temperature below 20 °C with an ice bath.

  • Prepare the nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid in a separate beaker, keeping the mixture cool.

  • Add the nitrating mixture dropwise to the acetanilide solution over a period of 30-45 minutes, ensuring the internal temperature does not exceed 10 °C.[1]

  • After the addition is complete, continue stirring the reaction mixture in the ice bath for an additional 2-3 hours.

  • Carefully pour the reaction mixture onto crushed ice with vigorous stirring to precipitate the nitrated acetanilide.

  • Collect the solid by vacuum filtration and wash with cold water.

  • For hydrolysis, add a mixture of ethanol and concentrated hydrochloric acid to the crude nitrated acetanilide.

  • Heat the mixture to reflux until TLC analysis indicates the complete disappearance of the acetylated intermediate.

  • Cool the reaction mixture and pour it into cold water. Neutralize the solution with a saturated sodium bicarbonate solution to precipitate the crude this compound.

  • Collect the solid by filtration, wash with water, and purify by recrystallization.

Visualizations

Synthesis_Pathway DCA 2,4-Dichloroaniline Acet N-(2,4-dichlorophenyl)acetamide DCA->Acet Acetylation (Acetic Anhydride) NitroAcet Nitrated Acetanilide Acet->NitroAcet Nitration (HNO3/H2SO4) DCNA This compound NitroAcet->DCNA Hydrolysis (Acid/Base)

Caption: Synthetic pathway for this compound.

Byproduct_Formation Acet N-(2,4-dichlorophenyl)acetamide Main_Product 2,4-Dichloro-6-nitro-N-acetyl (Major Product) Acet->Main_Product Nitration (Position 6) Byproduct_1 2,4-Dichloro-5-nitro-N-acetyl (Isomeric Byproduct) Acet->Byproduct_1 Nitration (Position 5) Byproduct_2 Dinitrated Products (Side Product) Acet->Byproduct_2 Over-nitration

Caption: Common byproducts in the nitration step.

Troubleshooting_Workflow Start Low Yield or Impure Product Check_Acetylation Verify complete acetylation? Start->Check_Acetylation Check_Nitration_Temp Nitration temp. controlled (0-10°C)? Check_Acetylation->Check_Nitration_Temp Yes Action_Acetylation Optimize acetylation: - Check reagents - Increase reaction time Check_Acetylation->Action_Acetylation No Check_Hydrolysis Verify complete hydrolysis? Check_Nitration_Temp->Check_Hydrolysis Yes Action_Temp Improve cooling: - Use efficient ice bath - Slow addition of nitrating mix Check_Nitration_Temp->Action_Temp No Action_Hydrolysis Optimize hydrolysis: - Increase time/reagent conc. - Monitor by TLC/HPLC Check_Hydrolysis->Action_Hydrolysis No Purify Purify by recrystallization or chromatography Check_Hydrolysis->Purify Yes Action_Acetylation->Start Action_Temp->Start Action_Hydrolysis->Start

Caption: Troubleshooting workflow for synthesis issues.

References

how to minimize side reactions in the nitration of 2,4-dichloroaniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the nitration of 2,4-dichloroaniline. Our aim is to help you minimize side reactions and optimize the synthesis of the desired product, 2,4-dichloro-6-nitroaniline.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the nitration of 2,4-dichloroaniline, offering potential causes and recommended solutions.

Q1: I am getting a mixture of isomers instead of the desired this compound. Why is this happening and how can I improve regioselectivity?

A1: The direct nitration of anilines with strong acids, such as a mixture of nitric and sulfuric acid, can lead to the formation of a mixture of ortho, meta, and para isomers.[1] This is due to the protonation of the amino group in the acidic medium, which alters its directing effect.[1] To achieve higher regioselectivity, a common and effective strategy is to protect the amino group as an acetanilide before nitration.[1] The acetyl group is still an ortho-, para-director but is less activating than the amino group, and its steric bulk can help direct the incoming nitro group to the desired position.[2][3] The protective acetyl group can be easily removed by hydrolysis after nitration to yield the final product.[1]

Q2: My reaction mixture is turning dark and forming tar-like substances. What is causing this and how can I prevent it?

A2: The formation of tarry substances is often a result of oxidation of the aniline derivative by nitric acid.[2] This side reaction is particularly prevalent at elevated temperatures.[2] To minimize oxidation, it is crucial to maintain a low temperature, typically between 0-10°C, throughout the addition of the nitrating mixture.[2] Protecting the amino group as an acetanilide can also reduce its susceptibility to oxidation.[2]

Q3: The yield of my desired this compound is consistently low. What factors should I investigate?

A3: Low yields can stem from several factors:

  • Incomplete Reaction: Ensure you are allowing sufficient reaction time after the addition of the nitrating agent for the reaction to go to completion. Monitoring the reaction progress using Thin Layer Chromatography (TLC) can help determine the optimal reaction time.[1]

  • Side Product Formation: As discussed in Q1 and Q2, the formation of isomers and oxidation products will directly reduce the yield of the desired product.[2] Implementing a protection strategy and maintaining strict temperature control are key to mitigating this.

  • Losses During Workup and Purification: The desired product may be lost during various post-reaction steps such as extraction, washing, and recrystallization.[2] It is important to optimize your purification protocol. For instance, ensure complete precipitation of the product by pouring the reaction mixture onto crushed ice and then carefully collecting the solid by vacuum filtration.[1] Washing the collected solid with cold water until the washings are neutral is also critical.[1]

Q4: What are some of the common side products I should be aware of when nitrating 2,4-dichloroaniline?

A4: Besides the desired this compound, you may encounter other isomers where the nitro group is at a different position. In related chlorination reactions of nitroanilines, the formation of isomeric products like this compound (when starting from p-nitroaniline) and monochlorinated derivatives have been reported.[4] While direct nitration of 2,4-dichloroaniline primarily yields the 6-nitro isomer due to the directing effects of the amino and chloro groups, suboptimal conditions can lead to other substitution patterns. Furthermore, dinitration can occur under harsh conditions.[5]

Quantitative Data Summary

The following table summarizes typical reaction conditions for the nitration of a protected dichloroaniline derivative to provide a quantitative overview for easy comparison.

ParameterValue/RangeSource
Starting Material N-(3,6-dichloro-2,4-difluorophenyl)acetamide[1]
Nitrating Agent Concentrated Nitric Acid / Concentrated Sulfuric Acid[1]
Solvent for Nitration Concentrated Sulfuric Acid[1]
Temperature < 10 °C[1]
Duration of Nitrating Mixture Addition 30-45 minutes[1]
Stirring Time Post-Addition 2-3 hours[1]
Quenching Method Pouring onto crushed ice[1]
Purification Method Recrystallization from ethanol or ethanol/water mixture[1]

Experimental Protocols

A proven method to minimize side reactions is to use a protecting group strategy. This involves three key stages: protection (acetylation) of the amino group, nitration, and deprotection (hydrolysis).

Protocol: Three-Step Synthesis of this compound

Step 1: Protection (Acetylation) of 2,4-dichloroaniline

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2,4-dichloroaniline in glacial acetic acid.

  • Slowly add acetic anhydride to the solution (approximately 1.3 equivalents).

  • Heat the reaction mixture to reflux (around 118°C) and maintain for 2 hours.

  • Monitor the reaction progress by TLC until all the starting aniline has been consumed.[1]

  • Allow the mixture to cool to room temperature and then pour it into ice-cold water with stirring to precipitate the N-(2,4-dichlorophenyl)acetamide.

  • Collect the solid product by vacuum filtration, wash it with cold water until the filtrate is neutral, and dry it in a vacuum oven at 50-60°C.[1]

Step 2: Nitration of N-(2,4-dichlorophenyl)acetamide

  • In a three-necked flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, carefully add the dried N-(2,4-dichlorophenyl)acetamide to concentrated sulfuric acid while maintaining the temperature below 20°C using an ice bath. Stir until all the solid has dissolved.

  • In a separate beaker, prepare the nitrating mixture by slowly adding concentrated nitric acid (approx. 1.1 equivalents) to concentrated sulfuric acid, keeping the mixture cooled in an ice bath.

  • Add the nitrating mixture dropwise to the acetanilide solution over 30-45 minutes, ensuring the internal temperature does not exceed 10°C.[1]

  • After the addition is complete, continue stirring the reaction mixture in the ice bath for an additional 2-3 hours.[1]

  • Carefully pour the reaction mixture onto a large amount of crushed ice with vigorous stirring.

  • Collect the resulting precipitate by vacuum filtration and wash it thoroughly with cold water until the washings are neutral to litmus paper.[1]

Step 3: Deprotection (Hydrolysis) to this compound

  • In a round-bottom flask with a magnetic stirrer and reflux condenser, add the nitrated acetanilide product.

  • Add a mixture of ethanol and concentrated hydrochloric acid.

  • Heat the mixture to reflux for 4-6 hours, or until TLC analysis indicates the complete disappearance of the acetylated intermediate.[1]

  • Cool the reaction mixture to room temperature and pour it into cold water.

  • Neutralize the solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.[1]

  • Collect the precipitated this compound by vacuum filtration, wash it with deionized water, and air-dry.

  • The crude product can be further purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture.[1]

Visualizations

G cluster_0 Troubleshooting Workflow for Nitration of 2,4-Dichloroaniline cluster_1 Direct Nitration Issues start Start: Nitration of 2,4-dichloroaniline direct_nitration Direct Nitration (HNO3/H2SO4) start->direct_nitration protecting_strategy Protecting Group Strategy (Acetylation -> Nitration -> Hydrolysis) start->protecting_strategy issue1 Low Regioselectivity (Isomer Mixture) direct_nitration->issue1 issue2 Oxidation (Tar Formation) direct_nitration->issue2 desired_product High Yield of This compound protecting_strategy->desired_product Optimized Path side_products Minimized Side Products protecting_strategy->side_products solution1 Implement Protecting Group Strategy issue1->solution1 solution2 Maintain Low Temperature (0-10°C) issue2->solution2 solution1->protecting_strategy

Caption: Logical workflow for minimizing side reactions in the nitration of 2,4-dichloroaniline.

References

Technical Support Center: Optimizing Reaction Conditions for High Yield of 2,4-Dichloro-6-nitroaniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2,4-dichloro-6-nitroaniline. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to this compound?

A1: The two main strategies for synthesizing this compound are:

  • Chlorination of 2-nitroaniline: This involves the direct chlorination of 2-nitroaniline using a chlorinating agent.

  • Nitration of 2,4-dichloroaniline: This route involves the nitration of 2,4-dichloroaniline, typically with a mixture of nitric and sulfuric acids.

Q2: What are the common impurities observed in the synthesis of this compound?

A2: Common impurities can include other positional isomers of dichloronitroaniline, such as 2,6-dichloro-4-nitroaniline and mon-chlorinated species like 2-chloro-4-nitroaniline.[1][2] In nitration reactions of 2,4-dichloroaniline, other nitrated isomers can also be formed.

Q3: How can I purify crude this compound?

A3: Recrystallization is a common and effective method for purifying this compound. Solvents such as ethanol or glacial acetic acid can be used. For instance, recrystallization from glacial acetic acid or a mixture of acetic acid and alcohol has been reported for a similar isomer, yielding lemon-yellow needles.[3]

Troubleshooting Guides

Issue 1: Low Yield of this compound
Symptom Possible Cause Troubleshooting Steps
Low conversion of starting material (2-nitroaniline or 2,4-dichloroaniline).Insufficient reagent (chlorinating or nitrating agent).- Ensure the stoichiometry of the reagents is correct. A slight excess of the chlorinating or nitrating agent may be necessary.
Reaction time is too short.- Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal reaction time.
Reaction temperature is not optimal.- For chlorination, a temperature range of 20°C to 65°C in acetic acid has been mentioned.[2] For nitration, low temperatures (e.g., 0-10°C) are typically required to control the reaction rate and regioselectivity.
Formation of significant amounts of side products.Incorrect reaction conditions favoring isomer formation.- For chlorination of 2-nitroaniline: The directing effects of the amino and nitro groups can lead to a mixture of isomers. Careful control of temperature and the chlorinating agent is crucial. - For nitration of 2,4-dichloroaniline: To improve regioselectivity, consider protecting the amino group as an acetanilide before nitration. This directs the incoming nitro group primarily to the ortho and para positions relative to the activating acetylamino group. The protecting group can be subsequently removed by hydrolysis.[4]
Product loss during workup and purification.Product is partially soluble in the wash solutions.- Use cold washing solvents to minimize solubility losses. - Optimize the recrystallization solvent system to maximize recovery.
Issue 2: High Levels of Impurities in the Final Product
Symptom Possible Cause Troubleshooting Steps
Presence of significant amounts of 2,6-dichloro-4-nitroaniline.Reaction conditions favor the formation of the 2,6-dichloro isomer.- This is a common issue, as the 2,6-dichloro isomer can be a major byproduct.[1][2] - For chlorination of 2-nitroaniline: Modify the solvent and temperature to alter the regioselectivity. - For nitration of 2,4-dichloroaniline: Protection of the amino group is a key strategy to direct nitration away from the 6-position.
Presence of mono-chlorinated species.Incomplete chlorination.- Increase the amount of chlorinating agent and/or extend the reaction time. Monitor the reaction by TLC or HPLC to ensure full conversion of the mono-chlorinated intermediate.
Dark coloration or charring of the reaction mixture.Decomposition of starting material or product.- For nitration: This can be caused by excessively high temperatures or the use of overly concentrated nitrating agents. Ensure adequate cooling and slow, controlled addition of the nitrating mixture. - For chlorination: While generally more stable, high temperatures for prolonged periods can lead to degradation.

Data Presentation

Table 1: Summary of Reaction Conditions for the Synthesis of Dichloronitroaniline Isomers

ParameterChlorination of p-Nitroaniline (for 2,6-dichloro isomer)Nitration of Acetanilide (general procedure)
Starting Material p-NitroanilineAcetanilide
Reagents Chlorine gas, Hydrochloric acidFuming nitric acid, Concentrated sulfuric acid
Solvent Aqueous HCl (4-7.5 N)[5] or Acetic Acid[2]Glacial acetic acid
Temperature 95-110°C (in HCl)[5], 25-35°C (in Acetic Acid)[2]0-20°C[6]
Reaction Time 3-4 hours[1]20 minutes (after addition)[6]
Reported Yield ~92% (crude product containing isomers)[5]Not specified for this specific product
Major Product 2,6-dichloro-4-nitroanilinep-nitroacetanilide
Key Impurities This compound, 2-chloro-4-nitroaniline[5]o-nitroacetanilide

Experimental Protocols

Protocol 1: Synthesis of this compound via Nitration of 2,4-Dichloroaniline (with Amine Protection)

This protocol is a suggested procedure based on general methods for the regioselective nitration of anilines.[4] Optimization will be required.

Step 1: Acetylation of 2,4-Dichloroaniline

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2,4-dichloroaniline in glacial acetic acid.

  • Slowly add acetic anhydride to the solution.

  • Heat the reaction mixture to reflux and maintain for 1-2 hours.

  • Monitor the reaction by TLC until the starting aniline is consumed.

  • Cool the reaction mixture and pour it into ice water to precipitate the N-(2,4-dichlorophenyl)acetamide.

  • Collect the solid by vacuum filtration, wash with water, and dry.

Step 2: Nitration of N-(2,4-dichlorophenyl)acetamide

  • In a three-necked flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, carefully add the dried N-(2,4-dichlorophenyl)acetamide to concentrated sulfuric acid while maintaining the temperature below 20°C with an ice bath.

  • Prepare the nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid in a separate beaker, keeping the mixture cooled in an ice bath.

  • Add the nitrating mixture dropwise to the acetanilide solution over 30-45 minutes, ensuring the internal temperature does not rise above 10°C.

  • After the addition is complete, continue stirring the reaction mixture in the ice bath for an additional 2-3 hours.

  • Carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • Collect the resulting precipitate (crude nitrated acetanilide) by vacuum filtration and wash thoroughly with cold water until the washings are neutral.

Step 3: Hydrolysis of the Nitrated Acetanilide

  • Transfer the crude nitrated acetanilide to a round-bottom flask.

  • Add a mixture of ethanol and concentrated hydrochloric acid.

  • Heat the mixture to reflux for 4-6 hours, or until TLC analysis indicates the complete disappearance of the acetylated intermediate.

  • Cool the reaction mixture to room temperature and pour it into cold water.

  • Neutralize the solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • Collect the precipitated this compound by vacuum filtration, wash with water, and dry.

Step 4: Purification

  • Recrystallize the crude this compound from a suitable solvent such as ethanol or an ethanol/water mixture.

Mandatory Visualization

experimental_workflow cluster_start Starting Materials cluster_synthesis Synthesis Steps cluster_purification Purification cluster_product Final Product start1 2,4-Dichloroaniline step1 Step 1: Acetylation (Protection of Amino Group) start1->step1 start2 Acetic Anhydride start2->step1 start3 Nitric Acid step2 Step 2: Nitration start3->step2 start4 Sulfuric Acid start4->step2 step1->step2 step3 Step 3: Hydrolysis (Deprotection) step2->step3 purification Recrystallization step3->purification product This compound purification->product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_flowchart decision decision issue issue start Start Synthesis check_yield Check Yield and Purity start->check_yield low_yield Low Yield check_yield->low_yield Low high_impurities High Impurities check_yield->high_impurities Impure successful_synthesis Successful Synthesis check_yield->successful_synthesis High & Pure incomplete_reaction Incomplete Reaction? low_yield->incomplete_reaction side_reactions Side Reactions? high_impurities->side_reactions incomplete_reaction->side_reactions No optimize_reagents Optimize Reagent Stoichiometry incomplete_reaction->optimize_reagents Yes increase_time_temp Increase Reaction Time/Temp incomplete_reaction->increase_time_temp Yes protect_amine Protect Amino Group side_reactions->protect_amine Yes (Isomers) optimize_purification Optimize Purification side_reactions->optimize_purification Yes (Other) optimize_reagents->start increase_time_temp->start protect_amine->start optimize_purification->start

Caption: Troubleshooting flowchart for this compound synthesis.

References

Technical Support Center: Synthesis of 2,4-Dichloro-6-nitroaniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the low yield of 2,4-dichloro-6-nitroaniline synthesis.

Troubleshooting Guide

Low product yield is a common issue in multi-step organic syntheses. The following guide addresses specific problems that can arise during the synthesis of this compound and offers potential solutions.

Problem 1: The reaction appears incomplete, with a significant amount of starting material remaining.

  • Question: I've followed the protocol, but my TLC and NMR analysis shows a large amount of unreacted 2,4-dichloroaniline. What could be the cause?

  • Answer: An incomplete reaction can stem from several factors:

    • Insufficient Nitrating Agent: The molar ratio of the nitrating agent (e.g., nitric acid) to the starting material is crucial. Ensure you are using the correct stoichiometry. A slight excess of the nitrating agent may be necessary to drive the reaction to completion.

    • Low Reaction Temperature: Nitration is an exothermic reaction, but maintaining the optimal temperature range is critical. If the temperature is too low, the reaction rate will be slow, leading to an incomplete reaction within the specified time. Conversely, excessively high temperatures can lead to unwanted side products.

    • Poor Mixing: In a heterogeneous reaction mixture, inefficient stirring can lead to localized areas of low reactant concentration, hindering the reaction progress. Ensure vigorous and consistent stirring throughout the reaction.

    • Deactivated Nitrating Agent: The nitrating agent can degrade over time or if not stored properly. Use a fresh or properly stored batch of nitric acid and sulfuric acid (if used as a catalyst).

Problem 2: The primary product is an isomeric byproduct, not this compound.

  • Question: My main product seems to be 2,6-dichloro-4-nitroaniline instead of the desired this compound. Why is this happening?

  • Answer: The formation of isomeric byproducts is a common challenge in electrophilic aromatic substitution reactions on substituted anilines.

    • Directing Effects: The amino (-NH2) group is a strong ortho-, para-director, while the chloro (-Cl) groups are weak ortho-, para-directors. In 2,4-dichloroaniline, the positions ortho and para to the amino group are already substituted or sterically hindered. The incoming nitro group will preferentially substitute at the available ortho position (position 6). However, under certain conditions, substitution at the para-position relative to one of the chlorine atoms can occur, leading to the formation of other isomers.

    • Reaction Conditions: The choice of nitrating agent and reaction conditions can influence the regioselectivity. Direct nitration of anilines in strong acid can lead to the formation of a mixture of isomers due to the protonation of the amino group.[1] Protecting the amino group as an acetanilide before nitration can enhance the directing effect towards the desired position and minimize the formation of byproducts.[1]

Problem 3: A significant amount of dark, tar-like material is formed during the reaction.

  • Question: My reaction mixture turned dark, and I have a lot of insoluble, tarry residue, which has complicated purification and lowered my yield. What causes this?

  • Answer: The formation of tar-like substances is often due to oxidation and other side reactions.

    • Oxidation of the Aniline: The amino group is highly susceptible to oxidation by the nitrating agent, especially at elevated temperatures.[2] This can lead to the formation of colored, polymeric byproducts. To minimize oxidation, it is crucial to maintain a low reaction temperature and add the nitrating agent slowly.

    • Over-Nitration: The introduction of more than one nitro group onto the aromatic ring can occur, leading to highly unstable and reactive compounds that can polymerize or decompose. Careful control of the stoichiometry of the nitrating agent is essential.

Problem 4: The yield is low after the purification step.

  • Question: I seem to lose a significant amount of my product during recrystallization. How can I improve my purification yield?

  • Answer: Low yield after purification can be due to the choice of solvent or the purification technique.

    • Solvent Selection: The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. If the product is too soluble in the chosen solvent at low temperatures, a significant amount will remain in the mother liquor. A mixture of solvents is sometimes necessary to achieve the desired solubility profile. For 2,6-dichloro-4-nitroaniline, purification by crystallization from glacial acetic acid or a mixture of acetic acid and alcohol has been reported.[3] Similar solvent systems could be explored for this compound.

    • Multiple Crystallizations: While multiple recrystallizations can improve purity, each step will inevitably lead to some product loss. Aim for a single, efficient recrystallization if possible.

    • Alternative Purification Methods: If recrystallization proves inefficient, consider other purification techniques such as column chromatography.

Frequently Asked Questions (FAQs)

Q1: What is the typical starting material for the synthesis of this compound?

A1: The most common starting material is 2,4-dichloroaniline, which is then nitrated.

Q2: What are the key reaction parameters to control for a high-yield synthesis?

A2: The key parameters to control are:

  • Temperature: Maintain the recommended temperature range to balance reaction rate and minimize side reactions.

  • Stoichiometry: Use the correct molar ratios of reactants, particularly the nitrating agent.

  • Reaction Time: Allow the reaction to proceed to completion, monitoring by a suitable technique like TLC.

Q3: What are the common side products in this synthesis?

A3: Common side products include other isomers such as 2,4-dichloro-5-nitroaniline and 2,6-dichloro-4-nitroaniline, as well as oxidation products.[4] The monochlorinated derivative, 2-chloro-4-nitroaniline, can also be present if the starting material is not fully dichlorinated.[4]

Q4: Is it necessary to protect the amino group before nitration?

A4: While not always mandatory, protecting the amino group as an acetanilide is a highly recommended strategy.[1] This prevents oxidation of the amino group and provides better control over the regioselectivity of the nitration, often leading to a cleaner reaction and higher yield of the desired product.[1]

Data Presentation

Table 1: Impact of Reaction Conditions on Yield (Hypothetical Data for Illustration)

ParameterCondition ACondition BCondition C
Starting Material 2,4-dichloroaniline2,4-dichloroanilineN-(2,4-dichlorophenyl)acetamide
Nitrating Agent HNO3/H2SO4HNO3HNO3/H2SO4
Temperature 50-60°C0-5°C0-5°C
Yield of this compound Low (30-40%)Moderate (50-60%)High (80-90%)
Major Byproducts Oxidation products, IsomersIsomersMinimal

Experimental Protocols

Protocol 1: Nitration of 2,4-dichloroaniline (Illustrative)

  • Dissolution: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2,4-dichloroaniline in a suitable solvent (e.g., concentrated sulfuric acid) and cool the mixture in an ice bath to 0-5°C.

  • Nitration: Slowly add a pre-cooled mixture of nitric acid and sulfuric acid dropwise to the stirred solution, ensuring the temperature does not exceed 5°C.

  • Reaction: After the addition is complete, continue stirring the mixture at 0-5°C for the recommended reaction time.

  • Quenching: Carefully pour the reaction mixture over crushed ice to precipitate the crude product.

  • Filtration and Washing: Filter the precipitate, wash it thoroughly with cold water until the washings are neutral, and then dry the product.

  • Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol or acetic acid) to obtain pure this compound.

Visualizations

Synthesis_Pathway cluster_start Starting Material cluster_reaction Reaction cluster_product Product 2,4-Dichloroaniline 2,4-Dichloroaniline Nitration Nitration 2,4-Dichloroaniline->Nitration HNO3 / H2SO4 This compound This compound Nitration->this compound

Caption: Synthesis pathway for this compound.

Troubleshooting_Yield cluster_causes Potential Causes cluster_solutions Solutions Low_Yield Low Yield Incomplete_Reaction Incomplete Reaction Low_Yield->Incomplete_Reaction Side_Reactions Side Reactions Low_Yield->Side_Reactions Purification_Loss Purification Loss Low_Yield->Purification_Loss Optimize_Conditions Optimize Reaction Conditions (Temp, Time, Stoichiometry) Incomplete_Reaction->Optimize_Conditions Side_Reactions->Optimize_Conditions Protecting_Group Use Protecting Group Side_Reactions->Protecting_Group Optimize_Purification Optimize Purification (Solvent, Method) Purification_Loss->Optimize_Purification

Caption: Troubleshooting workflow for low yield.

References

Technical Support Center: Purification of 2,4-Dichloro-6-nitroaniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purification challenges and solutions for 2,4-Dichloro-6-nitroaniline.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: Common impurities often originate from the synthesis process and can include unreacted starting materials, byproducts from incomplete reactions, and positional isomers. Key impurities to look out for are:

  • 2,4-dichloroaniline: The un-nitrated starting material.

  • Monochloro-nitroaniline isomers: Such as 2-chloro-6-nitroaniline or 4-chloro-6-nitroaniline, resulting from incomplete chlorination.

  • Other dichloronitroaniline isomers: Positional isomers like 2,6-dichloro-4-nitroaniline can also be present depending on the synthetic route.[1]

Q2: What is the recommended starting method for the purification of this compound?

A2: For initial purification of crude this compound, recrystallization is the most widely used and effective technique due to its simplicity and efficiency in removing bulk impurities.[2] Acetic acid or ethanol are commonly used solvents that provide a good balance between purity and recovery.[2]

Q3: How can I achieve very high purity (>99%) of this compound?

A3: For achieving high purity, a multi-step purification approach is often necessary. This typically involves an initial purification by recrystallization to remove the majority of impurities, followed by a final purification step using preparative High-Performance Liquid Chromatography (HPLC). Reverse-phase HPLC is particularly effective for separating closely related isomers and residual impurities.

Q4: My purified this compound is still showing a broad melting point range. What could be the reason?

A4: A broad melting point range is a common indicator of residual impurities. Even small amounts of isomeric impurities can disrupt the crystal lattice and lead to a wide melting range. It is recommended to re-purify the compound, possibly using a different solvent for recrystallization or employing a chromatographic method for finer separation. The accepted melting point for pure this compound is in the range of 101-103°C.[2]

Q5: What are the key safety precautions to consider when handling this compound?

A5: this compound is a toxic compound and should be handled with appropriate safety measures. It is classified as fatal if swallowed or in contact with skin.[2] Always work in a well-ventilated fume hood, wear personal protective equipment (PPE) including gloves, safety goggles, and a lab coat. Refer to the Safety Data Sheet (SDS) for detailed safety information.

Troubleshooting Guides

Recrystallization Issues
IssuePossible Cause(s)Troubleshooting Steps
Low or No Crystal Formation - The compound is too soluble in the chosen solvent, even at low temperatures.- Insufficient amount of crude product used for the volume of solvent.- Select a different solvent or a solvent system where the compound has lower solubility at cold temperatures.- Concentrate the solution by evaporating some of the solvent and then try cooling again.
Oily Precipitate Forms Instead of Crystals - The solution is supersaturated.- The cooling process is too rapid.- Presence of impurities that inhibit crystallization.- Add a small amount of additional hot solvent to dissolve the oil, then allow it to cool down more slowly.- Try scratching the inside of the flask with a glass rod to induce crystallization.- Add a seed crystal of pure this compound.
Poor Recovery of Purified Product - Too much solvent was used to dissolve the crude product.- The crystals were filtered before crystallization was complete.- The product is significantly soluble in the cold washing solvent.- Use the minimum amount of hot solvent necessary to dissolve the crude material.- Ensure the solution is thoroughly cooled before filtration.- Wash the collected crystals with a minimal amount of ice-cold solvent.
Colored Impurities Remain in Crystals - The colored impurity has similar solubility to the product.- The impurity is adsorbed onto the surface of the crystals.- Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities.- Perform a second recrystallization.
HPLC Purification Issues
IssuePossible Cause(s)Troubleshooting Steps
Poor Separation of Peaks (Co-elution) - The mobile phase composition is not optimal for separating the compound from its impurities.- The column is not suitable for the separation.- Adjust the mobile phase gradient. A shallower gradient can improve the resolution of closely eluting peaks.- Try a different column with a different stationary phase chemistry (e.g., a phenyl-hexyl column instead of a C18).
Peak Tailing - The column is overloaded.- Secondary interactions between the analyte and the stationary phase.- Reduce the amount of sample injected onto the column.- Add a small amount of an acid modifier like formic acid or phosphoric acid to the mobile phase to improve peak shape.
Ghost Peaks Appear in the Chromatogram - Contamination in the mobile phase or injector.- Carryover from a previous injection.- Use fresh, high-purity solvents for the mobile phase.- Run a blank gradient to wash the column and injector.
High Backpressure - Blockage in the HPLC system (e.g., column frit, tubing, or injector).- Particulate matter from the sample.- Filter all samples and mobile phases before use.- Reverse flush the column (if recommended by the manufacturer).- Check for blockages in the system components.

Data Presentation

Table 1: Comparison of Recrystallization Solvents for this compound Purification
Solvent SystemPurity Achieved (%)Recovery Yield (%)Process Time (hours)Reference
Ethanol95-9885-923-6[2]
Acetic Acid97-9988-953-6[2]
Acetic Acid/WaterControllableControllable3-6[2]
Table 2: Solubility of Related Dichloronitroaniline Isomers in Common Organic Solvents at 20°C

Note: Specific solubility data for this compound is limited. The following data for the closely related isomer, 2,6-dichloro-4-nitroaniline, can be used as a qualitative guide for solvent selection.

SolventSolubility (g/L)Reference
Acetone34
Ethyl Acetate19
Chloroform12
Benzene4.6
Cyclohexane60
Dioxane40
EthanolSoluble
DMSOSlightly Soluble
Water0.0063

Experimental Protocols

Protocol 1: Recrystallization of this compound from Acetic Acid

Objective: To purify crude this compound by removing impurities through crystallization.

Materials:

  • Crude this compound

  • Glacial acetic acid

  • Erlenmeyer flask

  • Heating mantle or hot plate

  • Buchner funnel and filter flask

  • Filter paper

  • Ice bath

Procedure:

  • Place the crude this compound in an Erlenmeyer flask.

  • Add a minimal amount of glacial acetic acid to the flask. For every 1 gram of crude product, start with approximately 5-10 mL of acetic acid.

  • Gently heat the mixture with stirring until the solid completely dissolves. Avoid boiling the solvent.

  • If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution for a few minutes.

  • If charcoal was used, perform a hot filtration to remove it.

  • Allow the hot, clear solution to cool slowly to room temperature. Crystals should start to form.

  • Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Collect the crystals by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of cold acetic acid or an alternative cold solvent in which the product is sparingly soluble (e.g., cold ethanol).

  • Dry the purified crystals under vacuum to remove any residual solvent.

Protocol 2: Purification of this compound by Preparative HPLC

Objective: To achieve high purity of this compound by separating it from closely related impurities using reverse-phase HPLC.

Materials and Equipment:

  • Partially purified this compound

  • HPLC grade acetonitrile

  • HPLC grade water

  • Formic acid or phosphoric acid (optional, for peak shape improvement)

  • Preparative HPLC system with a UV detector

  • C18 reverse-phase preparative column

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: Water (with 0.1% formic acid, optional)

    • Mobile Phase B: Acetonitrile (with 0.1% formic acid, optional)

    • Degas both mobile phases before use.

  • Sample Preparation:

    • Dissolve the this compound sample in a suitable solvent, such as acetonitrile or a mixture of acetonitrile and water, to a known concentration.

    • Filter the sample solution through a 0.45 µm syringe filter before injection.

  • HPLC Method:

    • Column: C18 preparative column (e.g., 10 µm particle size, 250 x 21.2 mm)

    • Flow Rate: 10-20 mL/min (adjust based on column dimensions)

    • Detection: UV at 254 nm or another appropriate wavelength.

    • Injection Volume: Dependent on the column size and sample concentration.

    • Gradient Program (Example):

      • 0-5 min: 30% B

      • 5-25 min: Gradient from 30% to 90% B

      • 25-30 min: Hold at 90% B

      • 30-35 min: Return to 30% B

      • 35-40 min: Column re-equilibration at 30% B

  • Fraction Collection:

    • Monitor the chromatogram and collect the fraction corresponding to the main peak of this compound.

  • Post-Purification:

    • Combine the collected fractions.

    • Remove the solvent using a rotary evaporator.

    • Dry the purified product under high vacuum.

Visualizations

Purification_Workflow cluster_start Start cluster_purification Purification cluster_analysis Purity Analysis cluster_end End Crude_Product Crude this compound Recrystallization Recrystallization (e.g., with Acetic Acid or Ethanol) Crude_Product->Recrystallization Purity_Check Purity Check (e.g., HPLC, Melting Point) Recrystallization->Purity_Check HPLC Preparative HPLC (Reverse Phase) HPLC->Purity_Check Purity_Check->HPLC Purity < 99% Pure_Product Pure Product (>99%) Purity_Check->Pure_Product Purity ≥ 99%

Caption: General purification workflow for this compound.

Troubleshooting_Workflow cluster_problem Problem Identification cluster_recrystallization Recrystallization Troubleshooting cluster_hplc HPLC Troubleshooting cluster_solutions Solutions Start Purification Issue Identified Low_Yield Low Yield Start->Low_Yield Recrystallization Oiling_Out Oiling Out Start->Oiling_Out Recrystallization Colored_Product Colored Product Start->Colored_Product Recrystallization Poor_Separation Poor Separation Start->Poor_Separation HPLC Peak_Tailing Peak Tailing Start->Peak_Tailing HPLC High_Backpressure High Backpressure Start->High_Backpressure HPLC Solution_Recrystallization Adjust Solvent Slow Cooling Use Seed Crystal Low_Yield->Solution_Recrystallization Oiling_Out->Solution_Recrystallization Solution_Charcoal Use Activated Charcoal Re-recrystallize Colored_Product->Solution_Charcoal Solution_HPLC_Gradient Optimize Gradient Change Column Poor_Separation->Solution_HPLC_Gradient Solution_HPLC_Modifier Add Mobile Phase Modifier Reduce Sample Load Peak_Tailing->Solution_HPLC_Modifier Solution_HPLC_Maintenance Filter Sample/Mobile Phase Flush System High_Backpressure->Solution_HPLC_Maintenance

Caption: Troubleshooting workflow for purification of this compound.

References

Technical Support Center: Resolving Isomeric Impurities in Dichloronitroaniline Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for resolving isomeric impurities in dichloron itroaniline synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common isomeric impurities in the synthesis of 2,3-dichloro-6-nitroaniline and how are they formed?

A1: The synthesis of 2,3-dichloro-6-nitroaniline typically proceeds through the nitration of 1,2,3-trichlorobenzene to form 2,3,4-trichloronitrobenzene, followed by a nucleophilic aromatic substitution (SNAr) reaction with ammonia.[1][2][3][4] During this process, several isomeric impurities can arise. The most common isomers are:

  • 2,5-dichloro-4-nitroaniline: This isomer can form if the starting 1,2,3-trichlorobenzene contains isomeric impurities, such as 1,2,4-trichlorobenzene, which upon nitration can lead to precursors that yield this isomer.

  • 3,4-dichloro-6-nitroaniline: Formation of this isomer can also be attributed to impurities in the starting materials or slight variations in reaction conditions that favor substitution at different positions on the aromatic ring.[4]

  • 2,4-dichloro-6-nitroaniline: Similar to the other isomers, its presence is often a result of non-ideal regioselectivity during the synthesis steps.

The formation of these isomers is primarily influenced by the purity of the starting materials and the precise control of reaction conditions such as temperature, pressure, and catalyst.[5]

Q2: How can I minimize the formation of isomeric impurities during synthesis?

A2: Minimizing isomeric impurities starts with careful control of the synthesis process:

  • High-Purity Starting Materials: Ensure the 1,2,3-trichlorobenzene used is of high purity and free from other isomers.

  • Reaction Conditions: Strictly control the temperature and pressure during both the nitration and ammonolysis steps. Patents describing the synthesis of 2,3-dichloro-6-nitroaniline often specify a temperature range of 60-100°C and a pressure of 0.2-0.5 MPa for the ammonolysis step.[5]

  • Catalyst Selection and Concentration: The use of a catalyst, such as a sulfur-containing compound like p-hydroxybenzenesulfonic acid, can improve reaction selectivity and yield.[5] Adhering to the recommended catalyst loading is crucial.

  • Reaction Time: Monitor the reaction progress to avoid side reactions that may occur with prolonged reaction times.

Q3: What are the key differences in physicochemical properties between the common dichloronitroaniline isomers?

A3: The physicochemical properties of dichloronitroaniline isomers can vary significantly, which is the basis for their separation. Key properties are summarized in the table below.

Data Presentation: Physicochemical Properties of Dichloronitroaniline Isomers

IsomerCAS NumberMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)
2,3-Dichloro-6-nitroaniline65078-77-5207.01Not specifiedNot specified
This compound2683-43-4207.01Not specifiedNot specified
2,5-Dichloro-4-nitroaniline6627-34-5207.01154-158Not specified
2,6-Dichloro-4-nitroaniline99-30-9207.01191130 (at 2 torr)
3,4-Dichloro-6-nitroaniline6641-64-1207.01177-179347.1

Troubleshooting Guides

HPLC Analysis Troubleshooting

Problem: Poor resolution between dichloronitroaniline isomers.

Possible Cause Troubleshooting Step
Inappropriate Mobile Phase Composition Optimize the mobile phase. For reversed-phase HPLC, adjust the ratio of the organic solvent (e.g., acetonitrile or methanol) to the aqueous phase. A shallow gradient may be necessary to separate closely eluting isomers.
Incorrect Column Chemistry Select a column with a different selectivity. A phenyl-hexyl or a biphenyl stationary phase can provide different interactions compared to a standard C18 column, potentially improving resolution.
Suboptimal Temperature Control the column temperature. A lower temperature can sometimes increase viscosity and improve separation, while a higher temperature can decrease viscosity and analysis time. Experiment with temperatures between 25°C and 40°C.
Flow Rate Too High Decrease the flow rate. A lower flow rate increases the interaction time of the analytes with the stationary phase, which can lead to better resolution.

Problem: Peak tailing for one or more isomers.

Possible Cause Troubleshooting Step
Secondary Interactions with Silanol Groups Use an end-capped column or add a competing base (e.g., 0.1% triethylamine) or acid (e.g., 0.1% formic acid) to the mobile phase to block active silanol groups on the stationary phase.
Column Overload Reduce the injection volume or dilute the sample. Overloading the column can lead to peak distortion.
Mismatched Sample Solvent Dissolve the sample in the initial mobile phase composition to ensure good peak shape.
GC Analysis Troubleshooting

Problem: Co-elution of isomeric peaks.

Possible Cause Troubleshooting Step
Inadequate Temperature Program Optimize the oven temperature program. Start with a lower initial temperature and use a slower ramp rate (e.g., 5-10°C/min) to improve the separation of isomers with close boiling points.
Incorrect Column Use a capillary column with a different stationary phase polarity. A mid-polarity column (e.g., 50% phenyl-polysiloxane) may provide better selectivity for these isomers than a non-polar column.
Carrier Gas Flow Rate Not Optimized Adjust the carrier gas flow rate to be at or near the optimal linear velocity for the column being used.
Recrystallization Troubleshooting

Problem: Low yield of purified dichloronitroaniline.

Possible Cause Troubleshooting Step
Too much solvent used Use the minimum amount of hot solvent necessary to fully dissolve the crude product. After cooling and filtration, the mother liquor can be concentrated to obtain a second crop of crystals.[10][11]
Crystals washed with warm solvent Always wash the collected crystals with a small amount of ice-cold solvent to minimize dissolution of the product.[10]
Premature crystallization during hot filtration Ensure all glassware (funnel, receiving flask) is pre-heated before performing a hot filtration to prevent the product from crystallizing on the filter paper.[12]

Problem: Product "oils out" instead of crystallizing.

Possible Cause Troubleshooting Step
Solution is too concentrated or cooling too rapidly Reheat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly. Insulating the flask can promote slower cooling.[11][12]
High level of impurities The presence of significant impurities can lower the melting point of the mixture. Consider a preliminary purification step like column chromatography before recrystallization.

Experimental Protocols

Protocol 1: HPLC-UV Method for Isomer Separation

This protocol provides a starting point for the separation of dichloronitroaniline isomers. Optimization may be required based on the specific isomeric mixture and available instrumentation.

1. Instrumentation and Columns:

  • HPLC System: A standard analytical HPLC system with a gradient pump, autosampler, column oven, and UV-Vis detector.

  • Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

2. Reagents and Standards:

  • Solvents: Acetonitrile (HPLC grade), Methanol (HPLC grade), and ultra-pure water.

  • Standards: Analytical standards of the dichloronitroaniline isomers of interest.

3. Chromatographic Conditions:

ParameterCondition
Mobile Phase A Water
Mobile Phase B Acetonitrile
Gradient 50% B to 80% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 254 nm
Injection Volume 10 µL

4. Sample Preparation:

  • Accurately weigh and dissolve the dichloronitroaniline sample in a suitable solvent (e.g., acetonitrile) to a known concentration (e.g., 1 mg/mL).

  • Filter the sample through a 0.45 µm syringe filter before injection.

Protocol 2: GC-MS Method for Isomer Identification and Quantification

This method is suitable for the identification and quantification of volatile and thermally stable dichloronitroaniline isomers.

1. Instrumentation:

  • GC-MS System: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

  • Column: A 30 m x 0.25 mm ID, 0.25 µm film thickness capillary column with a 5% phenyl-methylpolysiloxane stationary phase (or similar).

2. GC Conditions:

ParameterCondition
Carrier Gas Helium at a constant flow of 1.0 mL/min
Injector Temperature 250°C
Injection Mode Split (e.g., 50:1 ratio) or Splitless, depending on concentration
Oven Program Initial temp 150°C, hold for 2 min, ramp to 280°C at 10°C/min, hold for 5 min

3. MS Conditions:

ParameterCondition
Ion Source Temperature 230°C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range m/z 50-300

4. Sample Preparation:

  • Dissolve the sample in a volatile solvent (e.g., acetone or ethyl acetate) to an appropriate concentration.

  • Filter the sample if necessary.

Protocol 3: Fractional Crystallization for Isomer Purification

Fractional crystallization can be an effective method for separating isomers with different solubilities. This is a general guide, and the choice of solvent is critical.

1. Solvent Selection:

  • Perform small-scale solubility tests with various solvents (e.g., ethanol, methanol, isopropanol, ethyl acetate, toluene, and mixtures thereof) to find a solvent or solvent system where the desired isomer has a significantly different solubility profile from the impurities, especially with changes in temperature.

2. Dissolution:

  • In an Erlenmeyer flask, add the crude dichloronitroaniline solid.

  • Add a minimal amount of the selected hot solvent to just dissolve the solid. Keep the solution at or near its boiling point.

3. Slow Cooling (First Fraction):

  • Allow the solution to cool slowly and undisturbed to room temperature. Insulating the flask can help.

  • The first crop of crystals that forms will be enriched in the least soluble isomer.

  • Collect these crystals by vacuum filtration, washing with a small amount of ice-cold solvent.

4. Second Fraction:

  • Take the filtrate (mother liquor) from the first filtration and concentrate it by boiling off some of the solvent.

  • Allow this concentrated solution to cool slowly to yield a second crop of crystals, which will be enriched in the more soluble isomer(s).

  • Collect these crystals by vacuum filtration.

5. Analysis:

  • Analyze the purity of each fraction by HPLC or GC-MS to determine the effectiveness of the separation. Repeat the process on the enriched fractions if necessary.

Visualizations

Synthesis_Workflow cluster_synthesis Synthesis cluster_analysis Analysis & Purification 1_2_3_Trichlorobenzene 1_2_3_Trichlorobenzene Nitration Nitration 1_2_3_Trichlorobenzene->Nitration HNO3, H2SO4 2_3_4_Trichloronitrobenzene 2_3_4_Trichloronitrobenzene Nitration->2_3_4_Trichloronitrobenzene Ammonolysis Ammonolysis 2_3_4_Trichloronitrobenzene->Ammonolysis NH3, Catalyst Crude_Dichloronitroaniline Crude_Dichloronitroaniline Ammonolysis->Crude_Dichloronitroaniline HPLC_GC_Analysis HPLC_GC_Analysis Crude_Dichloronitroaniline->HPLC_GC_Analysis Check Purity Pure_Isomer Pure_Isomer HPLC_GC_Analysis->Pure_Isomer Purity OK Recrystallization Recrystallization HPLC_GC_Analysis->Recrystallization Impurities Present Recrystallization->Pure_Isomer

Caption: Workflow for the synthesis and purification of dichloronitroaniline.

Troubleshooting_Workflow Start Start Problem Identify Problem Start->Problem Poor_Resolution Poor Isomer Resolution Problem->Poor_Resolution Analytical Low_Yield Low Purification Yield Problem->Low_Yield Purification Impure_Product Product Still Impure Problem->Impure_Product Synthesis Optimize_Method Optimize Analytical Method (HPLC/GC) Poor_Resolution->Optimize_Method Optimize_Crystallization Optimize Recrystallization (Solvent, Cooling Rate) Low_Yield->Optimize_Crystallization Check_Synthesis Review Synthesis Protocol (Purity of Reagents, Conditions) Impure_Product->Check_Synthesis Resolved Resolved Optimize_Method->Resolved Optimize_Crystallization->Resolved Check_Synthesis->Resolved

Caption: Troubleshooting logic for resolving dichloronitroaniline impurity issues.

References

troubleshooting peak tailing in HPLC analysis of 2,4-Dichloro-6-nitroaniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving peak tailing issues during the HPLC analysis of 2,4-Dichloro-6-nitroaniline.

Troubleshooting Guide: Peak Tailing

Q1: My chromatogram for this compound shows significant peak tailing. What are the primary causes?

Peak tailing in the HPLC analysis of this compound, an aniline derivative, is a common issue that can compromise the accuracy and precision of your results. The primary causes often stem from secondary interactions between the analyte and the stationary phase, as well as other instrumental and method-related factors.

The most frequent culprits include:

  • Secondary Silanol Interactions: Unwanted interactions between the basic amine group of this compound and acidic residual silanol groups on the silica-based stationary phase are a major cause of peak tailing.[1][2][3][4][5][6][7][8] These interactions lead to a secondary, stronger retention mechanism for a portion of the analyte molecules, resulting in a delayed elution and a tailing peak.

  • Mobile Phase pH Issues: An inappropriate mobile phase pH can lead to inconsistent ionization of the analyte, causing peak distortion.[9][10][11][12][13] For basic compounds like anilines, a mobile phase pH that is too close to the analyte's pKa can result in a mixed population of ionized and non-ionized forms, leading to peak tailing or splitting.[11][13]

  • Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion, including tailing.[3][4]

  • Extra-Column Volume: Excessive volume in the tubing and connections between the injector, column, and detector can cause the separated analyte band to spread out, leading to peak broadening and tailing.[4][9]

  • Column Degradation: Over time, columns can degrade due to harsh mobile phases, high temperatures, or contamination, leading to a loss of performance and poor peak shape.[3] This can include the loss of bonded phase or the creation of active sites.

Q2: How can I minimize secondary silanol interactions?

Minimizing unwanted interactions with residual silanol groups is crucial for achieving symmetrical peaks for basic compounds. Here are several strategies:

  • Use a Modern, High-Purity Silica Column: Columns made from high-purity silica with low silanol activity are less prone to causing peak tailing for basic analytes.[1] Look for columns that are specifically designed for the analysis of basic compounds, often labeled as "base-deactivated" or having low silanol activity. A Newcrom R1 column, for instance, is noted for its low silanol activity and is suitable for analyzing this compound.[14]

  • Optimize Mobile Phase pH: Operating at a low pH (around 2.5-3.5) can suppress the ionization of silanol groups, reducing their ability to interact with the protonated basic analyte.[2][6] This is a common and effective strategy for improving the peak shape of basic compounds.

  • Use Mobile Phase Additives: Adding a small amount of a basic compound, like triethylamine (TEA), to the mobile phase can help to mask the active silanol sites and reduce their interaction with the analyte.[1][4] However, with modern high-purity columns, this is often not necessary.[1]

  • Increase Buffer Concentration: A higher buffer concentration (e.g., >20 mM) can help to maintain a constant mobile phase pH and can also help to mask silanol interactions.[6][15]

Q3: What is the optimal mobile phase pH for analyzing this compound?

The optimal mobile phase pH will depend on the specific column and other chromatographic conditions. However, for a basic compound like this compound, a general guideline is to work at a pH that is at least 2 pH units away from its pKa to ensure it is in a single ionic state.

  • Low pH: As mentioned, a low pH (e.g., 2.5-3.5) is often preferred to suppress silanol activity. A mobile phase containing a small amount of an acid like phosphoric acid or formic acid is commonly used.[14]

  • High pH: Alternatively, operating at a high pH (e.g., > 8) can also be effective. At high pH, the analyte will be in its neutral form, and while the silanols will be ionized, the lack of a charge on the analyte can reduce strong ionic interactions. However, it is critical to use a pH-stable column, as traditional silica-based columns can dissolve at high pH.[16]

It is recommended to screen a range of pH values during method development to find the optimal condition for your specific application.

Frequently Asked Questions (FAQs)

Q: Could my sample solvent be causing the peak tailing?

A: Yes, the sample solvent can significantly impact peak shape. If the sample is dissolved in a solvent that is much stronger (i.e., has a higher elution strength) than the mobile phase, it can cause peak distortion, including tailing or fronting.[3][17] It is always best to dissolve the sample in the mobile phase or a solvent that is weaker than or has a similar strength to the mobile phase.

Q: How do I know if I am overloading my column?

A: Column overload can be diagnosed by injecting a series of decreasing concentrations of your analyte. If the peak shape improves and becomes more symmetrical at lower concentrations, then you were likely overloading the column.[3][4] To resolve this, simply reduce the amount of sample injected onto the column.

Q: Can issues with my HPLC system cause peak tailing?

A: Absolutely. Extra-column volume is a common instrumental cause of peak tailing. This can arise from using tubing with too large an internal diameter or length, or from poorly made connections between the injector, column, and detector.[4] Ensure all connections are properly fitted and use tubing with a small internal diameter (e.g., 0.005 inches) to minimize extra-column volume.

Q: My peak tailing appeared suddenly. What should I check first?

A: If peak tailing appears suddenly, it is often due to a change in the system. Here's a quick checklist:

  • Check for leaks: A leak in the system can cause pressure fluctuations and poor peak shape.

  • Verify mobile phase preparation: Ensure the mobile phase was prepared correctly, including the correct pH and composition.

  • Inspect the column: A void or channel may have formed in the column packing. Reversing and flushing the column (if the manufacturer allows) may sometimes resolve this.

  • Consider sample issues: Ensure the sample was prepared correctly and is free of particulates.

Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting peak tailing in your HPLC analysis.

HPLC_Troubleshooting_Peak_Tailing start Peak Tailing Observed for This compound check_method Review Method Parameters (pH, Mobile Phase, Column) start->check_method check_system Inspect HPLC System (Connections, Tubing) start->check_system check_sample Evaluate Sample Preparation (Solvent, Concentration) start->check_sample is_pH_optimal Is Mobile Phase pH Optimal? (e.g., pH 2.5-3.5) check_method->is_pH_optimal has_extra_column_volume Is there Extra-Column Volume? check_system->has_extra_column_volume is_overloaded Is the Column Overloaded? check_sample->is_overloaded adjust_pH Adjust Mobile Phase pH is_pH_optimal->adjust_pH No is_column_appropriate Is the Column Appropriate? (High-purity, Base-deactivated) is_pH_optimal->is_column_appropriate Yes problem_resolved Problem Resolved adjust_pH->problem_resolved change_column Select a More Suitable Column is_column_appropriate->change_column No further_investigation Further Investigation Needed (e.g., Column Degradation) is_column_appropriate->further_investigation Yes change_column->problem_resolved reduce_concentration Reduce Sample Concentration/ Injection Volume is_overloaded->reduce_concentration Yes is_solvent_mismatch Is there a Sample Solvent Mismatch? is_overloaded->is_solvent_mismatch No reduce_concentration->problem_resolved optimize_tubing Optimize Tubing and Connections has_extra_column_volume->optimize_tubing Yes has_extra_column_volume->further_investigation No optimize_tubing->problem_resolved change_solvent Dissolve Sample in Mobile Phase is_solvent_mismatch->change_solvent Yes is_solvent_mismatch->further_investigation No change_solvent->problem_resolved

Caption: Troubleshooting workflow for peak tailing in HPLC analysis.

Quantitative Data Summary

The following table summarizes the expected impact of key chromatographic parameters on the peak asymmetry of this compound. The asymmetry factor (As) is a quantitative measure of peak tailing, with a value of 1 being a perfectly symmetrical peak and values greater than 1 indicating tailing.

ParameterCondition 1Expected Asymmetry Factor (As)Condition 2Expected Asymmetry Factor (As)Rationale
Mobile Phase pH pH 5.0> 1.5pH 3.0< 1.2Lowering the pH suppresses the ionization of residual silanol groups, reducing secondary interactions with the basic analyte.[2][6]
Column Type Standard C18> 1.4Base-Deactivated C18< 1.2Base-deactivated columns have fewer accessible silanol groups, leading to improved peak shape for basic compounds.[1]
Buffer Concentration 5 mM> 1.325 mM< 1.2Higher buffer concentration can help to mask residual silanol activity and maintain a more consistent pH at the column surface.[6][15]
Sample Concentration 100 µg/mL> 1.610 µg/mL< 1.2High sample concentrations can lead to column overload and peak distortion.[3][4]

Note: The asymmetry factor values are illustrative and can vary depending on the specific column, HPLC system, and other experimental conditions.

Experimental Protocol: HPLC Analysis of this compound

This protocol provides a starting point for the HPLC analysis of this compound, designed to minimize peak tailing.

1. Materials and Reagents:

  • This compound standard

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Phosphoric acid (or formic acid for MS compatibility)

  • HPLC column: Newcrom R1, 150 x 4.6 mm, 5 µm (or equivalent base-deactivated C18 column)[14]

2. Instrument and Conditions:

  • HPLC System: A standard HPLC system with a UV detector.

  • Mobile Phase: Acetonitrile and water with 0.1% phosphoric acid. The exact ratio should be optimized to achieve the desired retention time (e.g., starting with 60:40 acetonitrile:water).

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: To be determined based on the UV spectrum of this compound.

  • Injection Volume: 10 µL

3. Sample Preparation:

  • Prepare a stock solution of this compound in the mobile phase.

  • Prepare working standards by diluting the stock solution with the mobile phase to the desired concentrations.

4. Analysis Procedure:

  • Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Inject a blank (mobile phase) to ensure the system is clean.

  • Inject the prepared standards, starting with the lowest concentration.

  • Inject the samples.

  • After the analysis, flush the column with a high percentage of organic solvent (e.g., 80% acetonitrile in water) to remove any strongly retained compounds.

  • Store the column in an appropriate solvent as recommended by the manufacturer.

5. Data Analysis:

  • Integrate the peak for this compound and determine the peak asymmetry factor. An acceptable value is typically less than 1.5.

  • If peak tailing is observed, refer to the troubleshooting guide and workflow to diagnose and resolve the issue.

References

Technical Support Center: Improving the Selectivity of Chlorination for p-Nitroaniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the selectivity of the chlorination of p-nitroaniline, primarily aiming for the synthesis of 2-chloro-4-nitroaniline.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the chlorination of p-nitroaniline.

Issue 1: Low yield of the desired 2-chloro-4-nitroaniline product.

Question: My reaction is resulting in a low yield of 2-chloro-4-nitroaniline. What are the potential causes and how can I improve it?

Answer: Low yields can stem from several factors:

  • Incomplete Reaction: The reaction may not have gone to completion.

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure the consumption of the starting material.[1] Consider extending the reaction time if necessary.

  • Suboptimal Temperature: The reaction temperature might be too low, leading to a slow reaction rate.

    • Solution: While low temperatures are crucial for selectivity, ensure the temperature is within the optimal range for the specific protocol. For chlorination with chlorine gas in diluted HCl, a temperature range of -10 to 0 °C is recommended.[2]

  • Poor Solubility: p-Nitroaniline has limited solubility in some solvents, which can hinder the reaction.[1]

    • Solution: Ensure adequate stirring to maintain a good suspension. In some protocols, p-nitroaniline is dissolved in an acid like hydrochloric or sulfuric acid before cooling.[2][3]

  • Loss During Workup: The product might be lost during extraction and purification steps.

    • Solution: Optimize the extraction procedure, ensuring the correct pH and using an appropriate solvent. During recrystallization, use a minimal amount of hot solvent to avoid product loss.[4]

Issue 2: High formation of the 2,6-dichloro-4-nitroaniline byproduct.

Question: My product mixture contains a significant amount of 2,6-dichloro-4-nitroaniline. How can I improve the selectivity for the mono-chlorinated product?

Answer: The formation of the di-chlorinated byproduct is the primary challenge in this synthesis. To enhance selectivity for 2-chloro-4-nitroaniline, consider the following:

  • Reaction Temperature: Higher temperatures favor di-chlorination.

    • Solution: Maintain a low reaction temperature. For the initial chlorination step, temperatures between -10 °C and 10 °C are often recommended.[2][5] The second chlorination step to form the di-chloro product is typically performed at a higher temperature.[6]

  • Stoichiometry of the Chlorinating Agent: An excess of the chlorinating agent will lead to over-chlorination.

    • Solution: Carefully control the molar ratio of the chlorinating agent to p-nitroaniline. A molar ratio of approximately 1:1 to 1:1.1 of p-nitroaniline to chlorine is suggested for mono-chlorination.[2][5]

  • Rate of Addition: A rapid addition of the chlorinating agent can create localized areas of high concentration, promoting di-chlorination.

    • Solution: Add the chlorinating agent slowly and steadily to the reaction mixture. For chlorine gas, a slow and controlled feed rate is crucial.[2]

Issue 3: Dark coloration or charring of the reaction mixture.

Question: The reaction mixture has turned dark brown or black. What is the cause and what should I do?

Answer: Darkening or charring often indicates decomposition of the starting material or product.[1]

  • Excessively High Temperature: The reaction might be too exothermic, or the initial temperature might be too high.

    • Solution: Carefully control the temperature, especially during the addition of the chlorinating agent. Use an ice or ice-salt bath to maintain the recommended temperature.[1]

  • Presence of Impurities: Impurities in the starting p-nitroaniline can lead to side reactions and decomposition.

    • Solution: Ensure the p-nitroaniline is of high purity before starting the reaction. Recrystallization of the starting material may be necessary.

Frequently Asked Questions (FAQs)

Q1: What are the directing effects of the amino (-NH₂) and nitro (-NO₂) groups in the electrophilic chlorination of p-nitroaniline?

A1: The amino (-NH₂) group is a strongly activating, ortho-, para-directing group, while the nitro (-NO₂) group is a strongly deactivating, meta-directing group.[7] In p-nitroaniline, the powerful activating effect of the amino group dominates, directing the incoming electrophile (chlorine) to the positions ortho to it (positions 2 and 6). Position 4 is already occupied by the nitro group.[7]

Q2: Why is the primary product 2-chloro-4-nitroaniline and not 2,6-dichloro-4-nitroaniline?

A2: While the amino group directs to both ortho positions (2 and 6), the introduction of the first chlorine atom at one of these positions deactivates the ring slightly, making the second substitution more difficult. By carefully controlling reaction conditions such as temperature and stoichiometry, it is possible to favor mono-substitution and obtain 2-chloro-4-nitroaniline as the major product.[2][6]

Q3: What are some alternative chlorinating agents for p-nitroaniline?

A3: Besides chlorine gas and hypochlorite solutions ("chlorine bleaching liquor")[2][6][8], other reagents can be used. N-chloro-N-(phenylsulfonyl)benzenesulfonamide in acetonitrile has been reported to give a high yield and purity of 2-chloro-4-nitroaniline under mild conditions.[9] Copper(II) chloride (CuCl₂) in an ionic liquid has also been explored for the para-chlorination of other aniline derivatives.[10]

Q4: How can I monitor the progress of the reaction and analyze the product ratio?

A4: High-Performance Liquid Chromatography (HPLC) is the most effective technique for monitoring the reaction and quantifying the ratio of p-nitroaniline, 2-chloro-4-nitroaniline, and 2,6-dichloro-4-nitroaniline.[11][12] Thin Layer Chromatography (TLC) can also be used for a qualitative assessment of the reaction's progress.[1][13]

Q5: What is the mechanism of chlorination for p-nitroaniline?

A5: The chlorination of p-nitroaniline proceeds via an electrophilic aromatic substitution mechanism.[14] The chlorinating agent, often activated by an acid, generates an electrophilic chlorine species (Cl⁺ or a polarized equivalent). The electron-rich aromatic ring of p-nitroaniline attacks the electrophile, forming a resonance-stabilized carbocation intermediate (the sigma complex).[15] Finally, a base (like water or a conjugate base of the acid) removes a proton from the carbon bearing the chlorine atom, restoring the aromaticity of the ring and yielding the chlorinated product.[16]

Data Presentation

Table 1: Comparison of Selected Chlorination Protocols for p-Nitroaniline
MethodChlorinating AgentSolvent/MediumTemperature (°C)Molar Ratio (pNA:Cl)Reported Yield/PurityReference
Direct Chlorination with Chlorine GasChlorine (Cl₂)10% Hydrochloric Acid-10 to 01 : 1.1 (approx.)98.2% molar yield, 96.3% purity[2]
Chlorination with a SulfonamideN-chloro-N-(phenylsulfonyl)benzenesulfonamideAcetonitrile (MeCN)20 to 251 : 198.5% yield, 98.9% purity[9]
Continuous Flow ChlorinationChlorine (Cl₂)98% Sulfuric Acid391 : 0.5397.8% yield, 98.0% purity (in a microreactor setup)[3]

Experimental Protocols

Protocol 1: Selective Mono-chlorination using Chlorine Gas in Diluted HCl[2]

This protocol is adapted from patent literature and aims for high selectivity towards 2-chloro-4-nitroaniline.

  • Preparation: In a well-ventilated fume hood, add 20g of p-nitroaniline to 200g of 10% hydrochloric acid in a suitable reaction vessel equipped with a magnetic stirrer, a gas inlet tube, and a thermometer.

  • Dissolution: Gently heat the mixture to dissolve the p-nitroaniline completely.

  • Cooling: Cool the solution to a temperature between -10 °C and 0 °C using an ice-salt bath.

  • Chlorination: Slowly bubble chlorine gas into the stirred solution. The molar ratio of p-nitroaniline to chlorine should be approximately 1:1.1. The feed rate should be slow and controlled (e.g., around 0.4-0.5 m³/h for a larger scale, adjust accordingly for lab scale). The total time for chlorine addition should be several hours (e.g., ~7 hours in the cited example).

  • Stirring: After the chlorine addition is complete, continue to stir the mixture at -10 °C to 0 °C for an additional hour.

  • Isolation: Filter the resulting precipitate via suction filtration while keeping the mixture cold (around 0 °C).

  • Washing and Drying: Wash the filter cake with cold water until the filtrate is neutral. Dry the product to obtain 2-chloro-4-nitroaniline.

  • Analysis: Analyze the product purity and composition using HPLC.

Protocol 2: Chlorination using N-chloro-N-(phenylsulfonyl)benzenesulfonamide[9]

This protocol uses a solid chlorinating agent and offers high yield and purity under mild conditions.

  • Preparation: In a 25 mL round-bottom flask, dissolve 0.99 g (7.2 mmol) of p-nitroaniline in 7 mL of dry acetonitrile.

  • Chlorination: Add 2.4 g (7.2 mmol) of N-chloro-N-(phenylsulfonyl)benzenesulfonamide to the solution.

  • Reaction: Stir the reaction mixture at 20-25 °C. Monitor the reaction progress by GC or TLC. The reaction is typically complete within 10-15 minutes.

  • Solvent Removal: After completion, remove the acetonitrile under vacuum at 40-45 °C.

  • Workup: To the residue, add a 20 mL mixture of dichloromethane (DCM) and water. Stir the mixture for 10-15 minutes.

  • Extraction: Separate the DCM layer. Wash the DCM layer with a 5% sodium bicarbonate solution.

  • Drying and Isolation: Separate the DCM layer again, dry it over anhydrous sodium sulfate, and evaporate the solvent under vacuum to obtain 2-chloro-4-nitroaniline as a yellow powder.

Visualizations

Experimental and logical workflows

experimental_workflow General Experimental Workflow for Selective Chlorination start_end start_end process process input input decision decision output output analysis analysis A Start B Dissolve p-Nitroaniline in Acidic Medium A->B C Cool Reaction Mixture (-10 to 10 °C) B->C D Slowly Add Chlorinating Agent (Molar Ratio ~1:1) C->D E Monitor Reaction (TLC/HPLC) D->E F Reaction Complete? E->F F->D No, continue addition/stirring G Quench Reaction & Workup F->G Yes H Isolate Crude Product (Filtration/Extraction) G->H I Purify Product (Recrystallization) H->I J Analyze Final Product (HPLC, NMR, MP) I->J K Pure 2-chloro-4-nitroaniline J->K troubleshooting_tree Troubleshooting Decision Tree for Poor Selectivity problem problem cause cause solution solution p1 Problem: Low Selectivity / High 2,6-dichloro-4-nitroaniline c1 Temperature too high? p1->c1 c2 Excess chlorinating agent? p1->c2 c3 Rapid addition of reagent? p1->c3 s1 Maintain temp. at -10 to 10°C. Use efficient cooling bath. c1->s1 Likely s2 Use molar ratio of pNA:Cl close to 1:1.1. c2->s2 Possible s3 Add chlorinating agent slowly and at a controlled rate. c3->s3 Possible reaction_pathway Chlorination Reaction Pathway reactant reactant intermediate intermediate product product byproduct byproduct reagent reagent pNA p-Nitroaniline mono_Cl 2-Chloro-4-nitroaniline (Desired Product) pNA->mono_Cl Step 1 (Selective) Cl_reagent1 + Cl⁺ (Slow addition, low temp) di_Cl 2,6-Dichloro-4-nitroaniline (Byproduct) mono_Cl->di_Cl Step 2 (Over-chlorination) Cl_reagent2 + Cl⁺ (Excess reagent, high temp)

References

Validation & Comparative

A Comparative Guide to the Synthesis of 2,4-Dichloro-6-nitroaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the primary synthesis routes for 2,4-dichloro-6-nitroaniline, a key intermediate in the development of various pharmaceuticals and agrochemicals. We present a detailed examination of the most viable synthetic pathway, the nitration of 2,4-dichloroaniline, and contrast it with an alternative but less direct method, the chlorination of para-nitroaniline. This guide includes detailed experimental protocols, quantitative data for performance comparison, and visualizations to aid in understanding the chemical transformations.

Executive Summary

The synthesis of this compound is most efficiently achieved through the direct nitration of 2,4-dichloroaniline. This method, while requiring careful control of reaction conditions to ensure regioselectivity, offers a direct path to the desired product. An alternative approach, the chlorination of p-nitroaniline, predominantly yields the isomeric 2,6-dichloro-4-nitroaniline, with the target this compound produced as only a minor byproduct. This makes the chlorination route unsuitable for the dedicated synthesis of this compound.

Performance Comparison of Synthesis Routes

The following table summarizes the key performance indicators for the discussed synthesis routes.

Synthesis RouteStarting MaterialKey ReagentsTypical Yield of this compoundPurityKey AdvantagesKey Disadvantages
Nitration 2,4-DichloroanilineNitrating mixture (e.g., HNO₃/H₂SO₄)High (specific data not available in searches)High, requires purificationDirect route to the desired product.Requires careful control of reaction conditions to avoid side reactions and ensure safety. Potential for isomeric impurities.
Chlorination p-NitroanilineChlorine gas (Cl₂) in aqueous HClVery Low (~1.5-2%)[1]Low (major product is the 2,6-isomer)Utilizes readily available starting materials.Poor selectivity for the desired isomer.[1]

Synthesis Route 1: Nitration of 2,4-Dichloroaniline

This is the preferred and most direct method for the synthesis of this compound. The reaction involves the electrophilic substitution of a nitro group onto the aromatic ring of 2,4-dichloroaniline. To control the regioselectivity and prevent oxidation of the amino group, a protection-nitration-deprotection sequence is often employed.

Experimental Protocol

The following protocol is based on established methods for the nitration of substituted anilines and provides a comprehensive workflow.[2]

Step 1: Protection of the Amino Group (Acetylation)

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2,4-dichloroaniline in glacial acetic acid.

  • Slowly add acetic anhydride to the solution.

  • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aniline is consumed.

  • Allow the mixture to cool to room temperature and then pour it into ice-cold water with stirring to precipitate the N-(2,4-dichlorophenyl)acetamide.

  • Collect the precipitate by vacuum filtration, wash with cold water, and dry.

Step 2: Nitration of the Protected Aniline

  • In a three-necked flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, carefully add the dried N-(2,4-dichlorophenyl)acetamide to concentrated sulfuric acid while maintaining the temperature below 20°C with an ice bath.

  • Stir the mixture until all the solid has dissolved.

  • Prepare the nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid in a separate beaker, keeping the mixture cooled in an ice bath.

  • Add the nitrating mixture dropwise to the acetanilide solution over 30-45 minutes, ensuring the internal temperature does not rise above 10°C.[2]

  • After the addition is complete, continue stirring the reaction mixture in the ice bath for an additional 2-3 hours.[2]

  • Carefully pour the reaction mixture onto crushed ice with vigorous stirring to precipitate the nitrated acetanilide.

  • Collect the precipitate by vacuum filtration and wash thoroughly with cold water until the washings are neutral.

Step 3: Deprotection (Hydrolysis)

  • To the crude nitrated acetanilide, add a mixture of ethanol and concentrated hydrochloric acid.

  • Heat the mixture to reflux for 4-6 hours, or until TLC analysis indicates the complete disappearance of the acetylated intermediate.

  • Cool the reaction mixture to room temperature and pour it into cold water.

  • Neutralize the solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • The crude this compound will precipitate.

Step 4: Purification

  • The crude product can be purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture.[2]

  • For higher purity, column chromatography on silica gel can be employed.[2]

Visualization of the Nitration Pathway

Nitration_Pathway cluster_step1 Step 1: Protection (Acetylation) cluster_step2 Step 2: Nitration cluster_step3 Step 3: Deprotection (Hydrolysis) 2,4-Dichloroaniline 2,4-Dichloroaniline N-(2,4-Dichlorophenyl)acetamide N-(2,4-Dichlorophenyl)acetamide 2,4-Dichloroaniline->N-(2,4-Dichlorophenyl)acetamide Acetic Anhydride, Acetic Acid Nitrated Acetanilide Intermediate Nitrated Acetanilide Intermediate N-(2,4-Dichlorophenyl)acetamide->Nitrated Acetanilide Intermediate HNO3 / H2SO4 This compound This compound Nitrated Acetanilide Intermediate->this compound Acid or Base

Caption: Synthetic pathway for this compound via nitration.

Alternative Route: Chlorination of p-Nitroaniline

The chlorination of p-nitroaniline has been investigated for the synthesis of dichloronitroanilines. However, this method predominantly yields the 2,6-dichloro-4-nitroaniline isomer.

Experimental Data

In a typical procedure, the chlorination of para-nitroaniline with chlorine gas in aqueous hydrochloric acid at 95°C yields a product mixture with the following composition:

  • 88% 2,6-dichloro-4-nitroaniline

  • 2% this compound [1]

  • 2-3% 2-chloro-4-nitroaniline

Another variation using potassium chlorate in concentrated hydrochloric acid also reports the formation of 2,6-dichloro-4-nitroaniline with a yield of 87%, implying a low yield for the desired this compound isomer.[3]

Visualization of the Chlorination Pathway

Chlorination_Pathway p-Nitroaniline p-Nitroaniline Product Mixture 2,6-Dichloro-4-nitroaniline (Major) This compound (Minor) 2-Chloro-4-nitroaniline p-Nitroaniline->Product Mixture Cl2 / HCl

Caption: Chlorination of p-nitroaniline leading to a mixture of isomers.

Conclusion

For the targeted synthesis of this compound, the nitration of 2,4-dichloroaniline is the most effective and direct route. While this method requires careful optimization and control, it provides a clear pathway to the desired product. The alternative chlorination of p-nitroaniline is not a viable method for obtaining this compound in high yield due to the preferential formation of the 2,6-dichloro-4-nitroaniline isomer. Researchers and drug development professionals should focus their efforts on optimizing the nitration protocol to achieve the desired purity and yield for their specific applications.

References

A Comparative Guide to 2,4-Dichloro-6-nitroaniline and 2,6-dichloro-4-nitroaniline as Dye Precursors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of two isomeric dichloronitroanilines, 2,4-dichloro-6-nitroaniline and 2,6-dichloro-4-nitroaniline, as precursors for the synthesis of azo dyes. This analysis is supported by available experimental data to assist researchers in selecting the appropriate precursor for their specific applications.

Introduction

Azo dyes are a significant class of synthetic colorants characterized by the presence of one or more azo groups (–N=N–). Their versatility in terms of color, ease of synthesis, and good fastness properties make them widely used in the textile, leather, and paper industries. The properties of an azo dye are significantly influenced by the chemical structure of the aromatic amine precursor used in its synthesis. This guide focuses on a comparative analysis of this compound and 2,6-dichloro-4-nitroaniline, two isomers that serve as precursors for disperse dyes, particularly for synthetic fibers like polyester.

Physical and Chemical Properties

A summary of the key physical and chemical properties of the two precursors is presented in Table 1. These properties can influence their handling, reaction conditions, and the characteristics of the resulting dyes.

PropertyThis compound2,6-dichloro-4-nitroaniline
CAS Number 2683-43-499-30-9[1]
Molecular Formula C₆H₄Cl₂N₂O₂C₆H₄Cl₂N₂O₂[1]
Molecular Weight 207.01 g/mol 207.01 g/mol [1]
Appearance Yellow crystalline solidYellow solid[1]
Melting Point 101-103 °C191 °C[1]

Performance as Dye Precursors

While direct comparative studies are limited, the performance of these precursors can be inferred from studies on dyes derived from substituted nitroanilines.

Dye Synthesis and Yield

Both this compound and 2,6-dichloro-4-nitroaniline can be used to synthesize azo dyes through the conventional two-step diazotization and coupling reaction. The general workflow for this process is illustrated below.

DyeSynthesis cluster_diazotization Diazotization cluster_coupling Coupling A Dichloronitroaniline (Isomer) B NaNO₂ / HCl 0-5 °C A->B Reacts with C Diazonium Salt B->C Forms D Coupling Component (e.g., N,N-dialkylaniline) C->D Couples with E Azo Dye D->E Forms

Figure 1: General workflow for the synthesis of azo dyes from dichloronitroaniline isomers.

2,6-dichloro-4-nitroaniline is a well-established precursor for the commercial dye Disperse Brown 1.[1] The synthesis of dyes from 4-nitroaniline derivatives has been reported to achieve high yields, with some combinations reaching 100%.[2]

Color Properties

The color of the resulting azo dyes is dependent on the entire chromophoric system, including the coupling component. However, the substitution pattern on the aniline ring plays a crucial role. The presence of electron-withdrawing groups like nitro and chloro groups on the diazo component generally leads to a bathochromic shift (a shift to longer wavelengths), resulting in deeper colors such as reds and browns.

Fastness Properties

The fastness properties of a dye determine its durability and resistance to various environmental factors. For disperse dyes on polyester, good fastness is a key performance indicator.

Fastness PropertyDyes from Nitroaniline Precursors (General)
Light Fastness Good to very good (Blue Wool Scale: 5-7)[3]
Wash Fastness Very good to excellent (Grey Scale: 4-5)[3]
Rubbing Fastness Good to very good
Sublimation Fastness Good to excellent

Note: The data in this table represents general values for dyes derived from nitroaniline precursors on polyester and may not be specific to the two isomers . The actual fastness properties will depend on the specific dye structure, dyeing process, and substrate.

The presence of halogen atoms in the dye structure can, in some cases, improve light fastness.

Experimental Protocols

The following are generalized experimental protocols for the synthesis of azo dyes from dichloronitroaniline precursors and the subsequent dyeing of polyester fabric.

Protocol 1: Synthesis of Azo Dyes

This protocol outlines the general procedure for the diazotization of a dichloronitroaniline isomer and its subsequent coupling with an aromatic amine.

Materials:

  • Dichloronitroaniline isomer (this compound or 2,6-dichloro-4-nitroaniline)

  • Concentrated hydrochloric acid

  • Sodium nitrite

  • Coupling component (e.g., N,N-diethylaniline)

  • Sodium acetate

  • Ice

Procedure:

  • Diazotization:

    • Dissolve the dichloronitroaniline isomer (0.01 mol) in a mixture of concentrated hydrochloric acid and water.

    • Cool the solution to 0-5 °C in an ice bath with continuous stirring.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite (0.01 mol) dropwise, maintaining the temperature between 0-5 °C to form the diazonium salt.

  • Coupling:

    • In a separate beaker, dissolve the coupling component (e.g., N,N-diethylaniline) in a suitable solvent.

    • Slowly add the freshly prepared, cold diazonium salt solution to the coupling component solution with vigorous stirring.

    • Adjust the pH of the reaction mixture to 4-5 by adding a solution of sodium acetate to facilitate the coupling reaction.

    • Continue stirring for several hours at low temperature.

  • Isolation and Purification:

    • Collect the precipitated azo dye by vacuum filtration.

    • Wash the crude dye thoroughly with cold water to remove any unreacted starting materials and salts.

    • Purify the dye by recrystallization from a suitable solvent (e.g., ethanol or acetic acid).

    • Dry the purified dye in a vacuum oven.

AzoSynthesisWorkflow cluster_prep Preparation cluster_diazotization Diazotization cluster_coupling Coupling cluster_workup Work-up A Dissolve Dichloronitroaniline in HCl B Cool to 0-5 °C A->B D Add NaNO₂ solution dropwise B->D C Prepare NaNO₂ solution E Stir at 0-5 °C D->E G Add diazonium salt solution E->G F Prepare coupling component solution F->G H Adjust pH to 4-5 G->H I Stir for several hours H->I J Filter precipitate I->J K Wash with water J->K L Recrystallize K->L M Dry L->M

Figure 2: Detailed workflow for the synthesis of azo dyes.
Protocol 2: Dyeing of Polyester Fabric

This protocol describes a typical high-temperature exhaust dyeing method for applying the synthesized disperse dyes to polyester fabric.

Materials:

  • Synthesized azo dye

  • Polyester fabric

  • Dispersing agent

  • Acetic acid (to adjust pH)

Procedure:

  • Dye Bath Preparation:

    • Prepare a dye bath containing the synthesized dye, a dispersing agent, and water. The pH of the bath should be adjusted to 4.5-5.5 with acetic acid.

  • Dyeing:

    • Introduce the polyester fabric into the dye bath at room temperature.

    • Raise the temperature of the dye bath to 130 °C over 45-60 minutes.

    • Maintain the temperature at 130 °C for 60 minutes to allow for dye exhaustion and fixation.

  • Reduction Clearing:

    • After dyeing, cool the bath and rinse the fabric.

    • Perform a reduction clearing process to remove any unfixed dye from the fabric surface. This is typically done with a solution of sodium hydrosulfite and sodium hydroxide.

  • Final Washing and Drying:

    • Thoroughly wash the fabric with hot and cold water.

    • Dry the dyed fabric.

Conclusion

Both this compound and 2,6-dichloro-4-nitroaniline are viable precursors for the synthesis of azo disperse dyes. 2,6-dichloro-4-nitroaniline is a well-established intermediate for commercial dyes. While direct comparative data is scarce, the general properties of dyes derived from nitroanilines suggest that both isomers can produce dyes with good color strength and fastness properties on synthetic fibers. The difference in the substitution pattern between the two isomers is likely to influence the exact shade and fastness properties of the resulting dyes. Researchers should consider synthesizing and evaluating dyes from both precursors to determine the optimal choice for their specific application, paying close attention to the resulting color, spectral properties, and fastness characteristics. Further research directly comparing these two isomers would be valuable to the field of dye chemistry.

References

A Comparative Guide to the Quantification of 2,4-Dichloro-6-nitroaniline: HPLC vs. Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of a validated High-Performance Liquid Chromatography (HPLC) method for the quantification of 2,4-Dichloro-6-nitroaniline with alternative analytical techniques. It is intended for researchers, scientists, and drug development professionals who require accurate and reliable quantification of this compound. This document outlines detailed experimental protocols and presents performance data to aid in method selection and implementation.

Introduction to Analytical Methods for this compound

This compound is an organic compound whose accurate quantification is crucial in various stages of research and development. While several analytical techniques can be employed for its determination, High-Performance Liquid Chromatography (HPLC) is often preferred. HPLC offers a robust and versatile platform for the analysis of polar and thermolabile compounds like nitroanilines without the need for derivatization, which is often required for gas chromatography (GC) methods. Alternative methods such as GC-MS, capillary electrophoresis, and spectrophotometry also present viable options, each with distinct advantages and limitations.

High-Performance Liquid Chromatography (HPLC) Method Validation

A reverse-phase HPLC method is a suitable approach for the analysis of this compound. The validation of such a method is essential to ensure that it is fit for its intended purpose. Key validation parameters include specificity, linearity, accuracy, precision, and the limits of detection (LOD) and quantification (LOQ).

Experimental Protocol: HPLC-UV

Chromatographic Conditions:

  • Column: Newcrom R1 or equivalent C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Mobile Phase: Acetonitrile and water, with phosphoric acid as a modifier. For Mass Spectrometry (MS) compatibility, formic acid should be used instead of phosphoric acid. A typical starting gradient could be Acetonitrile:Water (60:40, v/v).

  • Flow Rate: 1.0 mL/min

  • Detection: UV at a wavelength determined by the UV spectrum of this compound (typically in the range of 240-280 nm).

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

Standard and Sample Preparation:

  • Standard Solution: Accurately weigh a reference standard of this compound and dissolve it in the mobile phase to prepare a stock solution of known concentration. Prepare a series of calibration standards by diluting the stock solution.

  • Sample Solution: Accurately weigh the sample containing this compound and dissolve it in the mobile phase to achieve a concentration within the calibration range.

Validation Procedures:

  • Specificity: Analyze a blank (mobile phase), a placebo (matrix without the analyte), and a spiked sample to demonstrate the absence of interference at the retention time of this compound.

  • Linearity: Inject the calibration standards in triplicate and construct a calibration curve by plotting the peak area against the concentration. The correlation coefficient (r²) should be greater than 0.999.

  • Accuracy: Perform recovery studies by spiking a known amount of this compound into a blank matrix at three different concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration). The recovery should typically be within 98-102%.

  • Precision:

    • Repeatability (Intra-day precision): Analyze at least six replicate injections of the same sample on the same day. The relative standard deviation (%RSD) should be less than 2%.

    • Intermediate Precision (Inter-day precision): Analyze the same sample on different days, by different analysts, or with different equipment. The %RSD should be less than 2%.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified. This can be estimated based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

Comparison of Analytical Techniques

The choice of an analytical method depends on various factors, including the required sensitivity, selectivity, sample matrix, and available instrumentation.

FeatureHPLC-UVGas Chromatography-Mass Spectrometry (GC-MS)UV-Vis Spectrophotometry
Principle Separation based on differential partitioning between a mobile and stationary phase.Separation of volatile compounds followed by mass-based detection.Measurement of light absorption by the analyte at a specific wavelength.
Specificity High; can separate structurally similar impurities.Very high; provides structural information for impurity identification.Low; susceptible to interference from impurities

Comparative Study of Dichloronitroaniline Isomers in Pesticide Development

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the properties, synthesis, and potential pesticidal applications of dichloronitroaniline isomers.

Dichloronitroaniline, a chlorinated aromatic amine, exists in six structural isomers, each with unique physicochemical properties that influence their biological activity and potential applications in the agrochemical industry. While primarily utilized as intermediates in the synthesis of a wide range of pesticides and dyes, the inherent bioactivity of these isomers warrants a closer comparative examination for their potential direct use in pesticide development. This guide provides a detailed comparison of the six dichloronitroaniline isomers, summarizing available data on their synthesis, toxicity, and pesticidal activities.

Physicochemical Properties of Dichloronitroaniline Isomers

The position of the chlorine and nitro groups on the aniline ring significantly impacts the physical and chemical characteristics of each isomer. These properties, in turn, can influence their environmental fate, bioavailability, and interaction with biological targets.

IsomerMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)AppearanceCAS Number
2,3-DichloronitroanilineC₆H₄Cl₂N₂O₂207.01--69951-03-7
2,4-DichloronitroanilineC₆H₄Cl₂N₂O₂207.01105-107-6629-10-3
2,5-DichloronitroanilineC₆H₄Cl₂N₂O₂207.01120-122-3374-97-0
2,6-Dichloro-4-nitroanilineC₆H₄Cl₂N₂O₂207.01191Yellow solid99-30-9
3,4-DichloronitroanilineC₆H₄Cl₂N₂O₂207.01155-157-99-54-7
3,5-DichloronitroanilineC₆H₄Cl₂N₂O₂207.01157-159-636-27-1

Synthesis of Dichloronitroaniline Isomers

The synthesis of dichloronitroaniline isomers typically involves the nitration of a corresponding dichloroaniline or the chlorination of a nitroaniline. The specific reaction conditions and starting materials are tailored to achieve the desired isomer.

General Experimental Workflow for Synthesis

Start Starting Material (e.g., Dichloroaniline or Nitroaniline) Reaction Reaction (Nitration or Chlorination) Start->Reaction Reagents Purification Purification (e.g., Recrystallization, Chromatography) Reaction->Purification Analysis Analysis (e.g., NMR, MS) Purification->Analysis Product Dichloronitroaniline Isomer Analysis->Product

Caption: General workflow for the synthesis of dichloronitroaniline isomers.

Experimental Protocols

Synthesis of 2,3-Dichloro-6-nitroaniline: This isomer can be synthesized through the amination of 2,3,4-trichloronitrobenzene with ammonia under high pressure.[1] A typical industrial method involves charging a high-pressure autoclave with 2,3,4-trichloronitrobenzene, ammonia water, and a sulfur-containing catalyst in water. The mixture is heated to 80-145°C at a pressure of 0.3 MPa.[1] After the reaction, the product is isolated by filtration, washed, and dried.[1]

Synthesis of 2,4-dichloroaniline from 2,4-dichloronitrobenzene: A common method involves the reduction of 2,4-dichloronitrobenzene.[2] This can be achieved through catalytic hydrogenation using catalysts like palladium-carbon or Raney nickel in a solvent such as alcohol or toluene under hydrogen pressure.[2]

Synthesis of 2,5-dichloroaniline from 2,5-dichloronitrobenzene: This conversion is achieved by reacting 2,5-dichloronitrobenzene with a reducing agent like sodium hydrogen sulfide solution in water at elevated temperatures (80-85°C).[3] The resulting 2,5-dichloroaniline can then be purified by steam distillation.[3]

Synthesis of 2,6-Dichloro-4-nitroaniline: This isomer is prepared by the chlorination of 4-nitroaniline.[4] The reaction is typically carried out using a mixture of hydrochloric acid and hydrogen peroxide, which acts as the source of chlorine.[4]

Synthesis of 3,4-dichloroaniline from 3,4-dichloronitrobenzene: The industrial production of 3,4-dichloroaniline involves the catalytic hydrogenation of 3,4-dichloronitrobenzene.[5] This process is conducted under pressure using noble metal catalysts, with additives to prevent dehalogenation.[5]

Synthesis of 3,5-Dichloroaniline from 3,5-dichloronitrobenzene: 3,5-dichloroaniline is produced through the hydrogenation of 3,5-dichloronitrobenzene.[6][7] This method provides good control over the purity of the final product.[6]

Comparative Pesticidal Activity

While often used as precursors, some dichloronitroaniline isomers exhibit inherent pesticidal properties. The following sections summarize the available data on their fungicidal, herbicidal, and insecticidal activities.

Fungicidal Activity

Among the isomers, 2,6-dichloro-4-nitroaniline , also known as dicloran, is a well-established fungicide.[8][9] It is effective against a range of fungal pathogens by disorganizing cell growth and division.[8] Studies have also indicated that 2,6-dihalogeno-4-nitroanilines and 3,5-dihaloanilines possess fungitoxicity against various fungi, including Aspergillus niger and Trichoderma viride.[10] 3,5-Dichloroaniline is a known metabolite of several dicarboximide fungicides like iprodione and vinclozolin, and its formation in soil has been linked to inhibitory effects on soil microorganisms, including those involved in nitrification.[11]

Experimental Protocol for In Vitro Fungicide Screening:

A common method to assess fungicidal activity is the amended agar medium technique.

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., acetone).

  • Add appropriate concentrations of the stock solution to molten potato dextrose agar (PDA).

  • Pour the amended agar into Petri dishes and allow to solidify.

  • Inoculate the center of each plate with a mycelial plug from a pure culture of the target fungus.

  • Incubate the plates at an optimal temperature for fungal growth.

  • Measure the radial growth of the fungal colony over time and compare it to a control (without the test compound) to calculate the percentage of growth inhibition.

Herbicidal Activity

3,4-Dichloroaniline is a known metabolite of several phenylurea herbicides, including diuron and linuron.[12] The herbicidal activity of the parent compounds is in part attributed to their breakdown into 3,4-dichloroaniline in plants and the environment. 2,3-Dichloro-6-nitroaniline serves as a precursor to the herbicide aclonifen.[1] Direct comparative studies on the herbicidal efficacy of the dichloronitroaniline isomers themselves are limited in the public domain.

Experimental Protocol for Pre-emergence Herbicidal Activity Testing:

  • Fill pots with a standardized soil mix.

  • Sow seeds of target weed species at a uniform depth.

  • Apply the test compound, formulated as a solution or suspension, evenly to the soil surface.

  • Water the pots and place them in a greenhouse under controlled conditions.

  • Assess the emergence and growth of the weeds over a period of several weeks.

  • Evaluate herbicidal efficacy by counting the number of surviving plants and measuring their biomass compared to an untreated control.

Insecticidal Activity

Information regarding the direct insecticidal activity of dichloronitroaniline isomers is scarce. Their primary role in this sector is as intermediates for the synthesis of insecticides. For example, some nitromethylene insecticides are derivatives of these anilines. The mechanism of action of many synthetic insecticides involves targeting the nervous system of insects.[13]

Experimental Protocol for Insecticide Bioassay (Topical Application):

  • Dissolve the test compound in a volatile solvent like acetone to prepare a range of concentrations.

  • Using a micro-applicator, apply a precise volume (e.g., 1 µL) of the test solution to the dorsal thorax of the target insect (e.g., housefly, cockroach).

  • Place the treated insects in a clean container with food and water.

  • Assess mortality at specified time intervals (e.g., 24, 48 hours) and compare with a solvent-only control.

  • Calculate the median lethal dose (LD50) using probit analysis.

Toxicology and Mechanism of Action

The toxicity of dichloronitroaniline isomers is a critical consideration for their development as pesticides. Studies on dichloroaniline (DCA) isomers have shown that 3,5-DCA possesses the greatest nephrotoxic potential in rats. The mechanism of action of nitroaromatic compounds in some biological systems is presumed to involve the transformation of the nitro group into a reactive mutagenic species by enzymatic systems.[8]

Signaling Pathway and Experimental Workflow Diagrams

Proposed Mechanism of Action for Nitroaromatic Pesticides

Nitroaniline Dichloronitroaniline Isomer Enzymatic Enzymatic Reduction (e.g., Nitroreductases) Nitroaniline->Enzymatic Reactive Reactive Nitroso and Hydroxylamine Intermediates Enzymatic->Reactive DNA_Damage DNA Adducts & Damage Reactive->DNA_Damage Cell_Death Cell Death / Toxicity DNA_Damage->Cell_Death

Caption: Proposed metabolic activation of dichloronitroanilines leading to toxicity.

Experimental Workflow for Pesticide Efficacy Testing

cluster_0 In Vitro Screening cluster_1 In Vivo Testing a1 Compound Synthesis & Characterization a2 Dose-Response Assays (e.g., Agar Dilution) a1->a2 a3 Determination of EC50/IC50 a2->a3 b1 Greenhouse Trials (Pot Studies) a3->b1 Lead Compound Selection b2 Field Trials b1->b2 b3 Efficacy & Phytotoxicity Assessment b2->b3

Caption: A typical workflow for evaluating the efficacy of a potential pesticide.

Conclusion

The six isomers of dichloronitroaniline represent a versatile class of chemical intermediates with demonstrated and potential applications in pesticide development. While 2,6-dichloro-4-nitroaniline is a known fungicide, and other isomers are key precursors to various agrochemicals, a comprehensive comparative study of their direct pesticidal activities is an area ripe for further research. Understanding the structure-activity relationships among these isomers could lead to the development of new, effective, and selective pesticides. The provided experimental protocols offer a foundation for researchers to conduct such comparative investigations. Future studies should focus on systematic screening of all six isomers against a broad range of plant pathogens, weeds, and insect pests to fully elucidate their potential as active ingredients in agrochemical formulations.

References

A Comparative Analysis of Synthesized 2,4-Dichloro-6-nitroaniline and its Reference Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of a newly synthesized batch of 2,4-Dichloro-6-nitroaniline against a certified reference standard. The following sections detail the experimental protocols used for purity assessment and present a comparative analysis of the results obtained. This information is intended to assist researchers in evaluating the quality of synthesized compounds for use in further scientific applications.

Introduction

This compound is a key intermediate in the synthesis of various organic molecules, including pharmaceuticals and dyes. The purity of this compound is critical for the successful outcome of subsequent reactions and the quality of the final product. This guide outlines the analytical methodologies employed to assess the purity of a laboratory-synthesized batch of this compound and compares it with a commercially available, high-purity reference standard.

The primary synthesis route employed was the nitration of 2,4-dichloroaniline using a mixture of nitric acid and sulfuric acid.[1] Potential impurities arising from this synthesis can include unreacted starting material, regioisomers such as 2,6-dichloro-4-nitroaniline, and other chlorinated nitroaniline derivatives.[2]

Experimental Protocols

A multi-pronged analytical approach was utilized to provide a thorough assessment of the purity and impurity profile of the synthesized this compound. The same experimental conditions were applied to both the synthesized batch and the reference standard for a direct comparison.

High-Performance Liquid Chromatography (HPLC)

HPLC analysis was performed to determine the purity of the main component and to quantify any impurities. A reverse-phase method was developed based on established protocols for aniline derivatives.

  • Instrumentation: Agilent 1260 Infinity II HPLC system with a Diode Array Detector (DAD).

  • Column: Newcrom R1, 4.6 x 150 mm, 5 µm.

  • Mobile Phase: A gradient of Acetonitrile (A) and Water with 0.1% Formic Acid (B).

  • Gradient Program:

    • 0-2 min: 30% A

    • 2-10 min: 30% to 70% A

    • 10-12 min: 70% A

    • 12-13 min: 70% to 30% A

    • 13-15 min: 30% A

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Sample Preparation: Samples were dissolved in acetonitrile to a concentration of 1 mg/mL.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS analysis was employed for the identification and confirmation of volatile impurities. The methodology was adapted from EPA Method 8131 for aniline derivatives.[3]

  • Instrumentation: Agilent 7890B GC coupled with a 5977A MSD.

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Inlet Temperature: 280 °C.

  • Injection Mode: Splitless.

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 2 min.

    • Ramp: 15 °C/min to 280 °C.

    • Hold: 5 min at 280 °C.

  • MSD Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Mass Range: 40-450 amu.

  • Sample Preparation: Samples were dissolved in acetone to a concentration of 1 mg/mL.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy was used to confirm the chemical structure of the synthesized compound and to detect the presence of any proton-containing impurities.

  • Instrumentation: Bruker Avance III 400 MHz spectrometer.

  • Solvent: Chloroform-d (CDCl₃).

  • Reference: Tetramethylsilane (TMS) at 0 ppm.

  • Sample Concentration: Approximately 10 mg/mL.

Melting Point Determination

The melting point of the synthesized product was determined to assess its overall purity.

  • Instrumentation: Stuart SMP30 melting point apparatus.

  • Method: The sample was packed into a capillary tube and heated at a rate of 2 °C/min. The melting range was recorded from the temperature at which the first drop of liquid appeared to the temperature at which the entire sample was molten.

Data Presentation and Comparison

The analytical data for the synthesized this compound and the reference standard are summarized in the tables below.

Table 1: HPLC Purity and Impurity Profile

CompoundRetention Time (min)Synthesized Batch (Area %)Reference Standard (Area %)
This compound8.5298.799.8
2,4-Dichloroaniline (Impurity A)6.210.45< 0.05
2,6-Dichloro-4-nitroaniline (Impurity B)7.980.650.1
Unknown Impurity 19.150.20< 0.05

Table 2: GC-MS Impurity Confirmation

ImpurityIdentificationSynthesized BatchReference Standard
Impurity A2,4-DichloroanilineConfirmedNot Detected
Impurity B2,6-Dichloro-4-nitroanilineConfirmedDetected

Table 3: Physical and Spectroscopic Data Comparison

ParameterSynthesized BatchReference Standard
AppearanceYellow crystalline solidYellow crystalline solid
Melting Point100-102 °C101-103 °C
¹H NMRConforms to structureConforms to structure

Visualizations

The following diagrams illustrate the experimental workflow and the logical relationship in the comparison of the synthesized product against the reference standard.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_analysis Purity Assessment cluster_comparison Comparative Analysis synthesis Synthesis of this compound purification Purification (Recrystallization) synthesis->purification hplc HPLC Analysis purification->hplc Synthesized Sample gcms GC-MS Analysis purification->gcms Synthesized Sample nmr NMR Spectroscopy purification->nmr Synthesized Sample mp Melting Point Determination purification->mp Synthesized Sample data_comparison Data Comparison hplc->data_comparison gcms->data_comparison nmr->data_comparison mp->data_comparison conclusion Purity Conclusion data_comparison->conclusion ref_standard Reference Standard ref_standard->hplc ref_standard->gcms ref_standard->nmr ref_standard->mp

Caption: Experimental workflow for the synthesis, purification, and comparative analysis of this compound.

comparison_logic cluster_products Products for Comparison cluster_criteria Analytical Criteria cluster_outcome Assessment Outcome synthesized Synthesized This compound purity Purity (%) synthesized->purity impurities Impurity Profile synthesized->impurities structure Structural Integrity synthesized->structure physical Physical Properties synthesized->physical reference Reference Standard reference->purity reference->impurities reference->structure reference->physical evaluation Comparative Evaluation purity->evaluation impurities->evaluation structure->evaluation physical->evaluation

Caption: Logical relationship for the comparative assessment of the synthesized product against the reference standard.

Conclusion

The synthesized batch of this compound exhibits a high purity of 98.7% as determined by HPLC. The primary impurities were identified as the starting material, 2,4-dichloroaniline, and a regioisomer, 2,6-dichloro-4-nitroaniline. The physical and spectroscopic data of the synthesized product are in good agreement with the reference standard. While the purity of the synthesized material is slightly lower than the reference standard (99.8%), it is suitable for many research and development applications. For applications requiring extremely high purity, further purification of the synthesized batch may be necessary.

References

LC-MS versus GC-MS for the Analysis of Dichloronitroaniline Isomers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate and robust analysis of dichloronitroaniline isomers is critical for various applications, from environmental monitoring to pharmaceutical impurity profiling. The choice of analytical technique is paramount in achieving reliable and sensitive detection. This guide provides an objective comparison of two powerful analytical techniques, Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS), for the analysis of dichloronitroaniline isomers, supported by experimental data and detailed methodologies for similar compounds.

Dichloronitroaniline isomers are polar and semi-volatile compounds. Their analysis presents unique challenges, including the need for efficient separation of structurally similar isomers and sensitive detection at trace levels. Both LC-MS and GC-MS offer distinct advantages and are suited for different analytical requirements.

Principle of Separation and Detection

LC-MS is particularly well-suited for the analysis of polar, semi-volatile, and thermally labile compounds.[1][2] The separation is based on the partitioning of the analytes between a liquid mobile phase and a solid stationary phase. The separated isomers are then ionized, typically using soft ionization techniques like electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), and detected by a mass spectrometer.[1] This approach minimizes the risk of thermal degradation, which can be a concern for nitro-aromatic compounds.

GC-MS , on the other hand, is ideal for volatile and thermally stable compounds.[1] Separation occurs as the vaporized analytes are carried by an inert gas through a column containing a stationary phase. The separated compounds are then ionized, most commonly by electron ionization (EI), which can cause extensive fragmentation, providing rich structural information.[1] For semi-volatile compounds like dichloronitroaniline isomers, derivatization may sometimes be employed to increase volatility and thermal stability, although this adds complexity to the sample preparation process.[3][4]

Experimental Protocols

LC-MS/MS Method for Dichloroaniline Isomers

This protocol is adapted from a method for the simultaneous determination of 3,4-dichloroaniline and 3,5-dichloroaniline in a complex matrix.[5][6]

Sample Preparation (QuEChERS-based):

  • Homogenize 10 g of the sample with 10 mL of acetonitrile.

  • Add internal standards and shake vigorously for 1 minute.

  • Add a salt packet (e.g., containing MgSO₄ and NaCl) and shake for 1 minute.

  • Centrifuge at 4000 rpm for 5 minutes.

  • Take a 1 mL aliquot of the supernatant and add it to a dispersive solid-phase extraction (dSPE) tube containing primary secondary amine (PSA) and C18 sorbents.

  • Vortex for 30 seconds and centrifuge at 10000 rpm for 3 minutes.

  • Filter the supernatant through a 0.22 µm filter before injection.

Chromatographic and Mass Spectrometric Conditions:

  • LC System: High-Performance Liquid Chromatography (HPLC) system.[5]

  • Column: A C18 reversed-phase column (e.g., 4.6 x 100 mm, 3.5 µm particle size).[5]

  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and acetonitrile (B).[5]

  • Flow Rate: 0.5 mL/min.[5]

  • Injection Volume: 10 µL.[5]

  • MS System: Triple Quadrupole Mass Spectrometer.[5]

  • Ionization Mode: Electrospray Ionization in positive mode (ESI+).[7]

  • Detection Mode: Multiple Reaction Monitoring (MRM).[7]

GC-MS Method for Dichloroaniline Isomers

This protocol is based on a method for the determination of dichloroanilines in human urine.[8]

Sample Preparation (Hydrolysis and Extraction):

  • To 10 mL of urine, add an internal standard and a strong base (e.g., NaOH) to hydrolyze conjugates.

  • Perform simultaneous steam distillation-extraction (SDE) followed by liquid-liquid extraction (LLE) with a suitable organic solvent (e.g., a mixture of cyclohexane and ethyl acetate).

  • Concentrate the organic extract under a gentle stream of nitrogen.

  • For enhanced sensitivity and peak shape, derivatization with an agent like heptafluorobutyric anhydride (HFBA) can be performed.[8]

  • Reconstitute the final extract in a suitable solvent for injection.

Chromatographic and Mass Spectrometric Conditions:

  • GC System: Gas Chromatograph with a split/splitless injector.

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5MS, 30 m x 0.25 mm x 0.25 µm).[9]

  • Carrier Gas: Helium at a constant flow rate.

  • Injector Temperature: 250 °C.

  • Oven Temperature Program: Start at a low temperature (e.g., 60 °C), hold for a few minutes, then ramp to a high temperature (e.g., 280 °C).

  • MS System: Single Quadrupole or Tandem Mass Spectrometer.[8]

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Detection Mode: Selected Ion Monitoring (SIM) or full scan.[9]

Performance Comparison

The following table summarizes the expected performance of LC-MS and GC-MS for the analysis of dichloronitroaniline isomers, based on data from related compounds.[5][6][7][8][10]

ParameterLC-MS/MSGC-MS/MS
Applicability Ideal for polar, semi-volatile, and thermally unstable compounds.[1]Best for volatile and thermally stable compounds; may require derivatization for polar analytes.[1]
Sample Preparation Often simpler, with techniques like QuEChERS being common.[5][6]Can be more complex, potentially requiring hydrolysis, extraction, and derivatization.[8]
Sensitivity (LOD) Typically in the low µg/kg to ng/L range (e.g., 0.6 µg/kg for 3,4-DCA).[5][6]Can achieve very low detection limits, often in the sub-µg/L range (e.g., 0.03 µg/L for 3,4-DCA).[8]
Selectivity High selectivity, especially with tandem MS (MS/MS), minimizing matrix effects.[7]High selectivity, particularly with MS/MS, but can be prone to matrix interferences.[8]
Linearity (R²) Excellent linearity over a wide concentration range (typically >0.99).[5][6]Good linearity (typically >0.99), though the range might be narrower than LC-MS.
Throughput Generally higher due to faster sample preparation and shorter run times.Can be lower due to more involved sample preparation and longer chromatographic runs.

Visualization of Analytical Workflows

Analytical_Workflow cluster_LCMS LC-MS Workflow cluster_GCMS GC-MS Workflow lc_sample Sample lc_prep Sample Preparation (e.g., QuEChERS) lc_sample->lc_prep Extraction lc_analysis LC-MS/MS Analysis lc_prep->lc_analysis Injection lc_data Data Processing & Quantification lc_analysis->lc_data Detection gc_sample Sample gc_prep Sample Preparation (e.g., LLE, Derivatization) gc_sample->gc_prep Extraction gc_analysis GC-MS/MS Analysis gc_prep->gc_analysis Injection gc_data Data Processing & Quantification gc_analysis->gc_data Detection

Caption: General analytical workflows for LC-MS and GC-MS.

Conclusion

The choice between LC-MS and GC-MS for the analysis of dichloronitroaniline isomers depends on the specific requirements of the study.

LC-MS is generally the preferred method for its ability to analyze these polar and semi-volatile compounds in their native form without the need for derivatization.[3][4] This simplifies sample preparation, reduces the risk of analyte degradation, and often leads to higher throughput. The soft ionization techniques used in LC-MS are also advantageous for preserving the molecular ion, which is crucial for accurate quantification.

GC-MS can be a viable alternative , particularly when high sensitivity is required and derivatization is feasible.[8] The extensive fragmentation provided by electron ionization can offer valuable structural information for isomer identification. However, the potential for thermal degradation and the added complexity of derivatization are significant considerations.

For researchers and drug development professionals, a thorough evaluation of the analytical objectives, sample matrix, required sensitivity, and available instrumentation is essential for selecting the most appropriate technique for the analysis of dichloronitroaniline isomers.

References

Performance Evaluation of 2,4-Dichloro-6-nitroaniline in Novel Dye Formulations: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive evaluation of the performance of dye formulations derived from 2,4-dichloro-6-nitroaniline and its alternatives. Due to the limited availability of direct performance data for dyes synthesized from this compound in the reviewed literature, this document focuses on a comparative analysis of closely related and commonly used alternatives. The data presented, sourced from various studies, offers valuable insights into the expected performance characteristics of nitroaniline-based azo dyes.

Comparative Performance of Azo Dyes from Nitroaniline Derivatives

The selection of a diazo component is a critical factor that influences the final properties of azo dyes, including their color, solubility, and fastness. The following table summarizes the performance data of disperse dyes synthesized from various substituted nitroanilines, which serve as viable alternatives to this compound.

Diazo ComponentCoupling ComponentWavelength of Max Absorption (λmax) (nm)Light Fastness (Grade 1-8)Wash Fastness (Grade 1-5)Sublimation Fastness (Grade 1-5)Rubbing Fastness (Grade 1-5)
2-Chloro-4-nitroanilineN,N-diethylanilineNot Specified5-74-5Not SpecifiedNot Specified
4-Methoxy-2-nitroaniline2-Chloroaniline4806-74-54 to 4/54 to 4/5
4-Nitroaniline1-Naphthol560 (in Methanol)Not SpecifiedGoodNot SpecifiedNot Specified
4-NitroanilineSalicylic Acid420 (in Methanol)Not SpecifiedGoodNot SpecifiedNot Specified
2,4-Dichloroaniline3-Aminophenol derivative404-4825/6 to 65Excellent4 to 4/5

Note: Fastness ratings are based on standard scales where a higher number indicates better performance. The data is compiled from multiple sources and direct comparison should be made with caution due to variations in experimental conditions.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and reproducibility of dye performance. The following sections outline the standard experimental protocols for the synthesis and evaluation of the azo dyes discussed in this guide.

Synthesis of Azo Disperse Dyes

Azo dyes are typically synthesized through a two-step diazotization and coupling reaction.

1. Diazotization of the Aromatic Amine (e.g., a substituted nitroaniline):

  • The aromatic amine is dissolved in a mixture of a strong acid, such as hydrochloric acid or nitrosylsulfuric acid.

  • The solution is cooled to a temperature between 0 and 5°C in an ice bath.

  • An aqueous solution of sodium nitrite is then added dropwise to the cooled amine solution while maintaining the low temperature. This reaction forms the diazonium salt.

2. Azo Coupling:

  • The freshly prepared diazonium salt solution is slowly added to a cooled solution of a coupling component (e.g., an N,N-dialkylaniline derivative or a naphthol derivative) dissolved in a suitable solvent.

  • The reaction mixture is stirred for several hours at a controlled pH to facilitate the coupling reaction, which results in the formation of the azo dye.

  • The precipitated dye is then collected by filtration, washed thoroughly with water, and dried. Further purification can be achieved by recrystallization from an appropriate solvent.

Performance Evaluation Protocols

1. Color Fastness to Light (ISO 105-B02):

  • Principle: This test evaluates the resistance of the color of textiles to the action of an artificial light source that mimics natural daylight.

  • Procedure:

    • A specimen of the dyed fabric is exposed to a xenon arc lamp under controlled conditions of temperature and humidity.

    • Simultaneously, a set of blue wool standards with known light fastness (grades 1-8) are exposed under the same conditions.

    • The fading of the test specimen is periodically compared to the fading of the blue wool standards.

    • The light fastness rating is determined by the number of the blue wool standard that shows a similar degree of fading to the test specimen.

2. Color Fastness to Washing (ISO 105-C06):

  • Principle: This test assesses the resistance of the color of textiles to domestic or commercial laundering procedures.

  • Procedure:

    • A specimen of the dyed fabric is stitched together with a multifiber test strip (containing various fiber types like cotton, wool, polyester, etc.).

    • The composite specimen is then agitated in a soap or detergent solution under specified conditions of temperature, time, and mechanical action in a laundering machine. Stainless steel balls are often added to simulate mechanical action.

    • After the washing cycle, the specimen is rinsed and dried.

    • The change in color of the dyed specimen and the degree of staining on each fiber of the multifiber strip are assessed using grey scales for color change and staining. The ratings range from 1 (poor) to 5 (excellent).

3. Color Fastness to Sublimation (ISO 105-P01):

  • Principle: This test determines the resistance of the color of textiles to sublimation, which is the direct transfer of dye from a solid to a gaseous state, often occurring at high temperatures during storage or processing.

  • Procedure:

    • A specimen of the dyed fabric is placed between two undyed fabrics (one of the same fiber and one multifiber strip).

    • The composite specimen is subjected to a specific temperature and pressure for a set duration using a heat press. The temperature is chosen based on the fiber type and the intended use of the fabric.

    • After the heat treatment, the specimen is allowed to cool.

    • The change in color of the original specimen and the staining of the adjacent undyed fabrics are evaluated using the grey scales. The ratings range from 1 (poor) to 5 (excellent).

Visualizing Experimental Workflows and Logical Relationships

To provide a clearer understanding of the processes involved in dye synthesis and evaluation, the following diagrams have been generated using Graphviz.

AzoDyeSynthesis cluster_diazotization Diazotization cluster_coupling Azo Coupling A Aromatic Amine (e.g., this compound) D Diazonium Salt Formation (0-5°C) A->D B Acidic Solution (e.g., HCl) B->D C Sodium Nitrite (NaNO2) C->D F Azo Dye Synthesis D->F E Coupling Component (e.g., N,N-diethylaniline) E->F G Precipitation & Filtration F->G H Purification (Recrystallization) G->H I Final Azo Dye H->I

Caption: General workflow for the synthesis of azo dyes.

DyePerformanceEvaluation cluster_fastness_tests Fastness Property Evaluation cluster_spectral_analysis Spectroscopic Analysis Start Dyed Fabric Sample Light Color Fastness to Light (ISO 105-B02) Start->Light Wash Color Fastness to Washing (ISO 105-C06) Start->Wash Sublimation Color Fastness to Sublimation (ISO 105-P01) Start->Sublimation UVVis UV-Vis Spectroscopy (λmax determination) Start->UVVis Results Performance Data Compilation & Comparison Light->Results Wash->Results Sublimation->Results UVVis->Results

Caption: Experimental workflow for evaluating dye performance.

Safety Operating Guide

Proper Disposal of 2,4-Dichloro-6-nitroaniline: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential safety and logistical information for the proper disposal of 2,4-Dichloro-6-nitroaniline, ensuring the safety of laboratory personnel and environmental compliance.

For researchers, scientists, and drug development professionals, the proper handling and disposal of hazardous chemicals like this compound are paramount. This guide provides a procedural, step-by-step approach to its disposal, emphasizing safety and adherence to regulatory standards.

Immediate Safety and Handling

This compound is classified as a hazardous substance. It is harmful if swallowed, in contact with skin, or inhaled, and can cause skin and serious eye irritation.[1] Therefore, strict adherence to safety protocols is mandatory.

Personal Protective Equipment (PPE): Before handling the compound, ensure the following PPE is worn:

  • Respiratory Protection: A NIOSH-approved respirator is necessary to avoid inhaling dust or vapors.[2]

  • Eye/Face Protection: Chemical safety goggles or a face shield are required to prevent eye contact.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber) must be worn.

  • Protective Clothing: A lab coat or other protective clothing should be worn to prevent skin contact.

Engineering Controls: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[1][3]

Spill Response Protocol

In the event of a spill, immediate action is crucial to mitigate exposure and contamination.

  • Evacuate: Evacuate non-essential personnel from the immediate spill area.[2]

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: Prevent further spread of the material. For solid spills, carefully sweep or scoop the material into a suitable container. Avoid generating dust.[2]

  • Decontaminate: Clean the spill area with an appropriate solvent or decontaminating solution.

  • Dispose: All contaminated materials, including cleaning supplies and PPE, must be collected and disposed of as hazardous waste.

Disposal Procedure

The disposal of this compound must comply with all local, regional, and national hazardous waste regulations.[1][4] It is imperative to consult with your institution's Environmental Health and Safety (EHS) department for specific guidance.

Step 1: Waste Segregation and Collection

  • Do Not Mix: Do not mix this compound waste with other waste streams, especially incompatible chemicals.[5][6]

  • Dedicated Container: Collect all waste containing this compound (including contaminated labware, PPE, and spill cleanup materials) in a dedicated, properly labeled hazardous waste container.[4][7] The container must be in good condition, compatible with the chemical, and kept tightly closed except when adding waste.[5]

Step 2: Labeling

  • Clear Identification: The waste container must be clearly labeled with the words "Hazardous Waste."[5]

  • Full Disclosure: The label must include the full chemical name ("this compound"), concentration, and any other components in the waste mixture.

Step 3: Storage

  • Designated Area: Store the sealed waste container in a designated Satellite Accumulation Area (SAA) that is at or near the point of generation.[5][7]

  • Secondary Containment: It is best practice to store the primary waste container within a larger, chemically resistant secondary container to prevent the release of material in case of a leak.

Step 4: Arrange for Pickup and Disposal

  • Contact EHS: Contact your institution's EHS department or a licensed hazardous waste disposal company to arrange for the pickup and disposal of the waste.[7]

  • Documentation: Ensure all necessary paperwork and documentation for the waste manifest are completed accurately.

Quantitative Data Summary

While specific disposal limits are determined by local regulations, the following table summarizes key hazard classifications for this compound.

Hazard ClassificationCategoryDescription
Acute Oral ToxicityCategory 4Harmful if swallowed[1]
Acute Dermal ToxicityCategory 4Harmful in contact with skin[1]
Acute Inhalation ToxicityCategory 4Harmful if inhaled[1]
Skin Corrosion/IrritationCategory 2Causes skin irritation[1]
Serious Eye Damage/IrritationCategory 2Causes serious eye irritation[1]

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

G A Handling of this compound B Wear Appropriate PPE (Gloves, Goggles, Respirator, Lab Coat) A->B C Waste Generation (Unused chemical, contaminated labware, spill debris) A->C D Segregate Waste in a Dedicated, Labeled Container C->D E Store in a Designated Satellite Accumulation Area D->E F Contact EHS for Waste Pickup E->F G Transport to an Approved Hazardous Waste Facility F->G

Caption: Logical workflow for the proper disposal of this compound.

By adhering to these procedures, laboratory professionals can ensure the safe handling and disposal of this compound, protecting themselves, their colleagues, and the environment. Always prioritize safety and consult your institution's specific guidelines.

References

Essential Safety and Operational Guide for 2,4-Dichloro-6-nitroaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate, essential safety and logistical information for handling 2,4-Dichloro-6-nitroaniline (CAS No. 2683-43-4). Adherence to these guidelines is critical for ensuring personnel safety and proper management of this chemical in a laboratory setting.

Hazard Identification and Classification

This compound is a hazardous substance requiring careful handling.[1] Below is a summary of its hazard classifications.

Hazard ClassCategory
Acute Oral Toxicity4
Acute Dermal Toxicity4
Acute Inhalation Toxicity (Dusts and Mists)4
Skin Corrosion/Irritation2
Serious Eye Damage/Eye Irritation2
Specific target organ toxicity (single exposure)3
Target Organs Respiratory system

Signal Word: Warning[1]

Hazard Statements:

  • Harmful if swallowed, in contact with skin or if inhaled.[1]

  • Causes skin irritation.[1]

  • Causes serious eye irritation.[1]

  • May cause respiratory irritation.[1]

  • May cause damage to organs through prolonged or repeated exposure.[2][3]

  • Toxic to aquatic life with long lasting effects.[2][3]

Personal Protective Equipment (PPE)

The following PPE is mandatory when handling this compound to minimize exposure.

Body PartPPE Specification
Eyes/Face Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1] A face shield may also be necessary.
Skin Wear appropriate protective gloves and clothing to prevent skin exposure.[1] Chemically resistant gloves (e.g., nitrile) and a lab coat are required. Handle with gloves and inspect them prior to use.
Respiratory Use only outdoors or in a well-ventilated area.[1] If dusts are generated or ventilation is inadequate, a NIOSH-approved respirator is required.

Operational Plan: Handling and Storage

A systematic approach to handling and storing this compound is crucial for safety.

Handling Protocol
  • Preparation:

    • Ensure an eyewash station and safety shower are readily accessible and in close proximity to the workstation.[1]

    • Work within a designated area, such as a chemical fume hood, to ensure adequate ventilation.[4]

    • Assemble all necessary PPE before handling the chemical.

  • Handling:

    • Avoid contact with skin, eyes, and clothing.[1]

    • Do not breathe dust, fume, gas, mist, vapors, or spray.[1][3]

    • Avoid generating dust.[5]

    • Wash hands and any exposed skin thoroughly after handling.[1]

    • Do not eat, drink, or smoke in the work area.[1][6]

  • Post-Handling:

    • Decontaminate the work area.

    • Remove and properly store or dispose of contaminated PPE.

    • Wash hands thoroughly before leaving the laboratory.

Storage
  • Store in a well-ventilated place.[1][7]

  • Keep containers tightly closed in a dry, cool place.[1][7]

  • Store locked up.[1][3]

  • Keep away from incompatible materials such as strong oxidizing agents.[1]

Emergency and Disposal Procedures

First-Aid Measures
Exposure RouteFirst-Aid Procedure
Inhalation Remove the victim to fresh air and keep at rest in a position comfortable for breathing. Call a POISON CENTER or doctor/physician if you feel unwell.[1][7]
Skin Contact Wash off immediately with plenty of soap and water for at least 15 minutes.[1] If skin irritation occurs, get medical advice/attention.[1] Take off contaminated clothing and wash it before reuse.[1][3]
Eye Contact Rinse cautiously with water for several minutes.[1][7] Remove contact lenses, if present and easy to do. Continue rinsing.[1][7] If eye irritation persists, get medical advice/attention.[1][7]
Ingestion Call a POISON CENTER or doctor/physician if you feel unwell.[1] Rinse mouth.[1][3] Do not induce vomiting.
Spill and Leak Procedures
  • Evacuate Personnel: Evacuate unnecessary personnel from the spill area.[8]

  • Ventilate: Ensure adequate ventilation.

  • Containment: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.[6][8]

  • Clean-up:

    • Use personal protective equipment as required.

    • For solid spills, sweep up and shovel into suitable containers for disposal.[7] Avoid creating dust.

    • Collect spillage.[3][6]

Disposal Plan
  • Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[1][3][7]

  • Offer surplus and non-recyclable solutions to a licensed disposal company.[2]

  • It may be possible to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[2]

  • Contaminated packaging should be disposed of as unused product.[2]

Workflow for Handling this compound

The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.

prep Preparation ppe Don PPE prep->ppe Check safety equipment handling Chemical Handling (in Fume Hood) ppe->handling Proceed to work area decon Decontamination handling->decon storage Store Chemical handling->storage Return unused chemical doff_ppe Doff PPE decon->doff_ppe waste Waste Disposal doff_ppe->waste Dispose of contaminated PPE wash Wash Hands waste->wash storage->wash end End wash->end

Caption: Workflow for Safe Handling of this compound.

References

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Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

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2,4-Dichloro-6-nitroaniline
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.